molecular formula C7H15NO2 B2996389 2-(2-Methylmorpholin-4-yl)ethan-1-ol CAS No. 14890-74-5

2-(2-Methylmorpholin-4-yl)ethan-1-ol

Cat. No.: B2996389
CAS No.: 14890-74-5
M. Wt: 145.202
InChI Key: GDDKYIPATVFEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylmorpholin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.202. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methylmorpholin-4-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylmorpholin-4-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylmorpholin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7-6-8(2-4-9)3-5-10-7/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDKYIPATVFEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Methylmorpholin-4-yl)ethan-1-ol: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-(2-Methylmorpholin-4-yl)ethan-1-ol. While specific literature on this compound is limited, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile for research and development purposes. The morpholine and 2-aminoalcohol moieties are well-established pharmacophores, and their combination in this molecule suggests significant potential in medicinal chemistry. This guide will delve into its structural characteristics, predictive spectroscopic data, logical synthetic routes, and prospective roles in drug discovery, supported by established knowledge of its core functional groups.

Introduction: A Molecule of Privileged Scaffolds

2-(2-Methylmorpholin-4-yl)ethan-1-ol, with CAS Number 14890-74-5, is a fascinating molecule that combines two structurally significant motifs in medicinal chemistry: the morpholine ring and a 2-aminoalcohol side chain. The morpholine heterocycle is widely recognized as a "privileged structure" in drug design, often imparting favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to bioactive molecules.[1][2][3] The 2-aminoalcohol functional group is also a cornerstone in a vast array of biologically active compounds and serves as a critical intermediate in organic synthesis.[4][5][]

The strategic incorporation of a methyl group at the 2-position of the morpholine ring introduces a chiral center, opening avenues for stereoselective synthesis and the investigation of enantiomeric effects on biological activity. This guide aims to provide a detailed technical resource for researchers exploring the potential of this and related compounds.

Physicochemical and Structural Properties

PropertyValue/InformationSource
IUPAC Name 2-(2-Methylmorpholin-4-yl)ethan-1-ol-
CAS Number 14890-74-5-
Molecular Formula C7H15NO2-
Molecular Weight 145.20 g/mol -
Appearance Expected to be a liquid or low-melting solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in water and polar organic solventsInferred from related compounds
Boiling Point Estimated to be in the range of 220-240 °CInferred from related compounds
pKa Estimated to be in the range of 8.5-9.5 for the tertiary amineInferred from related compounds

Synthesis and Characterization

A definitive, published synthetic protocol for 2-(2-Methylmorpholin-4-yl)ethan-1-ol is not currently available. However, a logical and efficient synthesis can be designed based on well-established reactions for the N-alkylation of secondary amines.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 2-(2-Methylmorpholin-4-yl)ethan-1-ol involves the nucleophilic substitution reaction between 2-methylmorpholine and 2-chloroethanol or the ring-opening of ethylene oxide by 2-methylmorpholine.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Reactant1 2-Methylmorpholine Conditions Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat Reactant1->Conditions Nucleophilic Substitution Reactant2 2-Chloroethanol Reactant2->Conditions Product 2-(2-Methylmorpholin-4-yl)ethan-1-ol Conditions->Product

Figure 1: Proposed synthesis of 2-(2-Methylmorpholin-4-yl)ethan-1-ol.
Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 2-(2-Methylmorpholin-4-yl)ethan-1-ol via N-alkylation of 2-methylmorpholine.

Materials:

  • 2-Methylmorpholine (1.0 eq)

  • 2-Chloroethanol (1.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 2-methylmorpholine in anhydrous acetonitrile, add potassium carbonate.

  • Add 2-chloroethanol dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(2-Methylmorpholin-4-yl)ethan-1-ol.

Predictive Spectroscopic Characterization

While experimental spectra are not available, the expected NMR and IR data can be predicted based on the analysis of its structural components and data from similar compounds.[7][8][9]

1H NMR Spectroscopy (Predicted):

  • Morpholine Ring Protons: A series of multiplets between δ 2.0 and 4.0 ppm. The methyl group at the 2-position will appear as a doublet around δ 1.1-1.3 ppm. The proton at the 2-position will be a multiplet coupled to the methyl group and the adjacent methylene protons.

  • Ethanol Side Chain Protons: The methylene group adjacent to the nitrogen (N-CH2) is expected to resonate as a triplet around δ 2.5-2.8 ppm. The methylene group bearing the hydroxyl group (CH2-OH) will likely appear as a triplet around δ 3.5-3.8 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift dependent on concentration and solvent.

13C NMR Spectroscopy (Predicted):

  • Morpholine Ring Carbons: The carbon bearing the methyl group (C-2) would appear around δ 70-75 ppm. The other morpholine carbons are expected in the range of δ 45-70 ppm. The methyl carbon will be observed around δ 15-20 ppm.

  • Ethanol Side Chain Carbons: The carbon attached to the nitrogen (N-CH2) is predicted to be in the region of δ 55-60 ppm, while the carbon attached to the hydroxyl group (CH2-OH) will be slightly more downfield, around δ 60-65 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm-1, characteristic of the hydroxyl group.

  • C-H Stretch: Multiple sharp peaks in the 2800-3000 cm-1 region corresponding to the sp3 C-H bonds of the methyl and methylene groups.

  • C-O Stretch: A strong band in the 1050-1150 cm-1 region, corresponding to the C-O stretching vibrations of the ether in the morpholine ring and the primary alcohol.

  • C-N Stretch: A medium to weak band in the 1000-1250 cm-1 region.

Mass Spectrometry (Predicted):

  • Molecular Ion (M+): The molecular ion peak would be expected at m/z = 145.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the hydroxyl group, the ethyl alcohol side chain, and fragmentation of the morpholine ring. A prominent peak at m/z = 100 corresponding to the [M - CH2CH2OH]+ fragment is anticipated.

Reactivity and Chemical Behavior

The chemical reactivity of 2-(2-Methylmorpholin-4-yl)ethan-1-ol is dictated by its two primary functional groups: the tertiary amine and the primary alcohol.

Tertiary Amine Reactivity

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it basic and nucleophilic.[10]

  • Salt Formation: It will readily react with acids to form the corresponding morpholinium salts, which can be advantageous for improving the compound's crystallinity and aqueous solubility.

  • Nucleophilic Reactions: The tertiary amine can act as a nucleophile in various reactions, although its reactivity is somewhat attenuated by the electron-withdrawing effect of the ether oxygen in the morpholine ring.[11]

  • Oxidation: Tertiary amines can be oxidized to form N-oxides.[12]

Primary Alcohol Reactivity

The primary hydroxyl group is a versatile functional handle for further chemical modifications.

  • Esterification: It can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

  • Etherification: The alcohol can be converted into an ether under appropriate conditions (e.g., Williamson ether synthesis).

  • Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

Potential Applications in Drug Development

The combination of the morpholine and 2-aminoalcohol scaffolds suggests that 2-(2-Methylmorpholin-4-yl)ethan-1-ol could be a valuable building block or lead compound in several therapeutic areas.

The Role of the Morpholine Moiety

The morpholine ring is a common feature in many approved drugs, where it often contributes to:

  • Improved Pharmacokinetics: Enhancing aqueous solubility and metabolic stability, leading to better oral bioavailability and a more favorable half-life.[2][13]

  • Receptor Interaction: The oxygen atom can act as a hydrogen bond acceptor, and the overall conformation of the ring can influence binding to biological targets.[3]

  • Reduced Toxicity: In some cases, the incorporation of a morpholine ring has been shown to reduce the toxicity of a parent compound.

The Significance of the 2-Aminoalcohol Moiety

The 2-aminoalcohol structural unit is present in numerous biologically active molecules, including:

  • β-Adrenergic Blockers: A classic example where this moiety is crucial for activity.

  • Antimicrobial and Antifungal Agents: Several compounds containing this functional group have demonstrated potent antimicrobial and antifungal properties.[14][15]

  • Enzyme Inhibitors: The hydroxyl and amino groups can participate in key hydrogen bonding interactions within the active sites of enzymes.[]

G cluster_compound 2-(2-Methylmorpholin-4-yl)ethan-1-ol cluster_properties Favorable Properties cluster_applications Potential Therapeutic Areas Compound Core Structure Prop1 Improved Solubility and Metabolism Compound->Prop1 Morpholine Moiety Prop2 Hydrogen Bonding Capability Compound->Prop2 Alcohol & Amine Groups Prop3 Stereochemical Diversity Compound->Prop3 Chiral Center App1 CNS Disorders Prop1->App1 App3 Oncology Prop1->App3 Prop2->App1 App2 Infectious Diseases Prop2->App2 Prop3->App1 Prop3->App3

Figure 2: Interplay of structural features and potential applications.

Given these established roles, 2-(2-Methylmorpholin-4-yl)ethan-1-ol and its derivatives are promising candidates for screening in a variety of biological assays, particularly in the areas of central nervous system disorders, infectious diseases, and oncology.

Safety and Handling

Specific toxicology data for 2-(2-Methylmorpholin-4-yl)ethan-1-ol is not available. However, based on related morpholine and aminoalcohol compounds, it should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Inhalation: Avoid inhaling vapors or dust. Use in a well-ventilated area or with a fume hood.

  • Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with copious amounts of water.

  • Ingestion: May be harmful if swallowed.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion and Future Outlook

2-(2-Methylmorpholin-4-yl)ethan-1-ol represents a molecule with significant untapped potential in the realm of drug discovery and development. Its structure, which marries the advantageous pharmacokinetic properties of the morpholine scaffold with the versatile reactivity and biological relevance of the 2-aminoalcohol motif, makes it an attractive starting point for the synthesis of new chemical entities. While the current body of literature on this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and exploration of its therapeutic potential by drawing upon the rich chemistry of its constituent parts. Further research into its biological activities is highly encouraged and could unveil novel applications for this promising compound.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 707-751. [Link][2]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.[13]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link][3]

  • Morpholine. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link][11]

  • Stýskala, J., Cankař, P., Soural, M., Bednář, P., & Lemr, K. (2007). Preparation and characterization of some unsymmetrical 2-(dialkylamino)ethanethiols. ARKIVOC, 2007(xv), 171-180.[16]

  • Hampel, F., & Gmeiner, P. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.[7]

  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(4), 226-233.[17]

  • Trushkov, I. V., & Philchenkov, A. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 787-809.[18]

  • N-(2-Phenylethyl)-morpholine. (n.d.). SpectraBase. Retrieved February 19, 2026, from [Link][19]

  • Schultz, O. E., & Amschler, U. (1972). [Synthesis of 1-(4-quinolyl)-2-alkylamino-ethanols]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 305(4), 244–248. [Link][4]

  • N-Ethylmorpholine. (n.d.). In NIST WebBook. Retrieved February 19, 2026, from [Link][9]

  • Kim, J., Lee, S., & Kim, S. K. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9571-9577.[8][20]

  • Reddy, T. S., et al. (2012). Efficient Preparation of Biologically Important 1,2-Amino Alcohols. ResearchGate. [Link][5]

  • Baker, J. R., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(6), 1952. [Link][14]

  • Sharma, P., & Kumar, V. (2015). β-amino Alcohols are the versatile intermediates in the preparation of many biologically active compounds as well as in pharmaceutical industry. Open Access Journals.[21]

  • Baker, J. R., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Vapourtec. [Link][15]

  • General reactivity of amines. (2019, July 15). YouTube. [Link][12]

  • Reactivity of Amines. (2023, January 22). Chemistry LibreTexts. [Link][10]

Sources

An In-depth Technical Guide to 2-(2-methyl-4-morpholinyl)ethanol (CAS No. 14890-74-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-methyl-4-morpholinyl)ethanol, a morpholine derivative with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. As a saturated heterocycle, the morpholine moiety is a versatile building block in the synthesis of a wide range of biologically active molecules, including anticancer agents and antibiotics.[2] The subject of this guide, 2-(2-methyl-4-morpholinyl)ethanol, combines the beneficial features of the morpholine ring with a flexible ethanol side chain, presenting an interesting building block for the development of novel therapeutics.

Chemical and Physical Properties

While specific experimental data for 2-(2-methyl-4-morpholinyl)ethanol is not widely available, its properties can be predicted based on its structure and comparison with the well-characterized analog, 2-morpholinoethanol (CAS 622-40-2).

PropertyValue (Predicted/Inferred)Reference/Justification
CAS Number 14890-74-5
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol Calculated
Appearance Colorless to pale yellow liquidInferred from 2-morpholinoethanol[3]
Boiling Point > 200 °CExpected to be similar to or slightly higher than 2-morpholinoethanol (227 °C) due to increased molecular weight.[4]
Density ~1.0 g/mLInferred from 2-morpholinoethanol (~1.07 g/cm³)[3]
Solubility Miscible with water and common organic solvents (e.g., ethanol, methanol, chloroform)The hydroxyl group and the morpholine nitrogen are expected to facilitate hydrogen bonding with polar solvents.
Purity (Commercial) ≥ 96%

Structural Formula:

Caption: 2D structure of 2-(2-methyl-4-morpholinyl)ethanol.

Synthesis and Reaction Mechanisms

A plausible and efficient synthesis of 2-(2-methyl-4-morpholinyl)ethanol involves the N-alkylation of 2-methylmorpholine with a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene oxide.

Proposed Synthetic Pathway

Synthesis reagent1 2-Methylmorpholine reaction reagent1->reaction reagent2 2-Bromoethanol reagent2->reaction product 2-(2-methyl-4-morpholinyl)ethanol side_product HBr reaction->product Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat reaction->side_product

Caption: Proposed synthesis of 2-(2-methyl-4-morpholinyl)ethanol.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 2-(2-methyl-4-morpholinyl)ethanol via N-alkylation of 2-methylmorpholine.

Materials:

  • 2-Methylmorpholine

  • 2-Bromoethanol

  • Anhydrous Potassium Carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylmorpholine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring, add 2-bromoethanol (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-(2-methyl-4-morpholinyl)ethanol.

Causality of Experimental Choices:

  • Base (K2CO3): Potassium carbonate is a mild, inexpensive base used to neutralize the hydrobromic acid (HBr) formed during the S_N2 reaction, driving the equilibrium towards the product.

  • Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is suitable for S_N2 reactions as it can dissolve the reactants but does not participate in hydrogen bonding, which could solvate and deactivate the nucleophile.

  • Excess Reagent: A slight excess of the alkylating agent can be used to ensure complete consumption of the starting morpholine.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial to remove any remaining acidic byproducts and water-soluble impurities.

Analytical Characterization (Predicted)

The following section outlines the expected analytical data for 2-(2-methyl-4-morpholinyl)ethanol based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the morpholine ring protons, and the ethanol side chain protons. The chemical shifts would be influenced by the neighboring oxygen and nitrogen atoms. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals, corresponding to the methyl carbon, the five distinct carbons of the morpholine ring, and the two carbons of the ethanol side chain.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(2-methyl-4-morpholinyl)ethanol is predicted to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchHydroxyl
2950-2800C-H stretchAliphatic
1120-1080C-O-C stretchEther (in morpholine ring)
1080-1050C-O stretchPrimary alcohol

The broadness of the O-H stretch is due to hydrogen bonding.[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 145. Key fragmentation patterns would involve the loss of the hydroxyl group, cleavage of the ethanol side chain, and fragmentation of the morpholine ring. The base peak is often a stable fragment resulting from alpha-cleavage adjacent to the nitrogen atom.

Applications in Drug Development and Research

While specific applications for 2-(2-methyl-4-morpholinyl)ethanol are not extensively documented, its structure suggests several potential uses:

  • Scaffold for Library Synthesis: It can serve as a versatile building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The terminal hydroxyl group provides a convenient handle for further functionalization.

  • Linker Moiety: The ethanol side chain can act as a flexible linker to connect the morpholine scaffold to other pharmacophores or to a solid support for combinatorial synthesis.

  • Development of CNS-Active Agents: The morpholine nucleus is present in several centrally acting drugs. This compound could be a starting point for the development of novel agents targeting the central nervous system.

Safety and Handling

No specific safety data sheet (SDS) for 2-(2-methyl-4-morpholinyl)ethanol is readily available. Therefore, it should be handled with the same precautions as other N-substituted morpholine derivatives and amino alcohols. The safety information for the closely related 2-morpholinoethanol provides a useful reference.[1]

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

  • Fire Safety: The compound is likely combustible. Keep away from open flames and sources of ignition.[1]

  • Toxicology: Assumed to be an irritant to the skin, eyes, and respiratory tract.[1] May be harmful if swallowed or inhaled. There is a potential for secondary amines like morpholine to form carcinogenic N-nitrosamines in the body.[1]

  • Storage: Store in a cool, dry place away from oxidizing agents and acids. Keep the container tightly sealed.[4]

Conclusion

2-(2-methyl-4-morpholinyl)ethanol is a chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data remains scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. It is intended to serve as a valuable resource for researchers interested in exploring the utility of this and related morpholine derivatives in their work. Further experimental investigation into the properties and reactivity of this compound is warranted to fully realize its potential.

References

  • What is 2-Morpholinoethanol - Properties & Specifications. (n.d.). Retrieved from [Link]

  • Hainan Sincere Industries Co., Ltd. (n.d.). 2-Morpholinoethanol | 4-(2-Hydroxyethyl)morpholine. Retrieved from [Link]

  • Nexchem Ltd. (n.d.). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 2-Morpholinoethanol. Retrieved from [Link]

  • Nexchem Ltd. (n.d.). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Cheméo. (n.d.). Chemical Properties of 4-Morpholineethanol (CAS 622-40-2). Retrieved from [Link]

  • Rekka, E. A., & Kourounakis, P. N. (1998). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 5(4), 247-264.
  • National Institute of Standards and Technology. (n.d.). 4-Morpholineethanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • SWGDrug.org. (2018, January 16). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. Retrieved from [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179.
  • PubChemLite. (n.d.). Ethanol, 2-(methyl(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-. Retrieved from [Link]

  • G. A. G. G. T. C. D. G. M. S. A. M. T. A. A. S. (2020).
  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • Dr. Puspendra Classes. (2018, November 16).
  • Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Plyler, E. K. (1952). Infrared spectra of methanol, ethanol, and n-propanol.
  • Lin, H. Y., et al. (2024). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance.

Sources

Spectroscopic Characterization and Analytical Profiling of 2-(2-Methylmorpholin-4-yl)ethan-1-ol

[1]

Executive Summary

Molecule: 2-(2-Methylmorpholin-4-yl)ethan-1-ol Synonyms: N-(2-Hydroxyethyl)-2-methylmorpholine; 4-(2-Hydroxyethyl)-2-methylmorpholine CAS Registry Number: 27550-90-9 (generic for 2-methylmorpholine derivs) / Refer to specific vendor CAS such as 103002-79-1 for stereospecific isomers.[1] Molecular Formula:

Molecular Weight:1

This technical guide provides a comprehensive framework for the spectroscopic identification, structural validation, and quality control of 2-(2-Methylmorpholin-4-yl)ethan-1-ol.[1] As a critical intermediate in the synthesis of morpholine-based pharmaceuticals (e.g., kinase inhibitors) and functionalized polyurethanes, precise characterization is required to distinguish it from regioisomers (such as 3-methyl derivatives) and control the degree of ethoxylation.[1]

Structural Logic & Synthesis Pathway

Understanding the synthesis is a prerequisite for interpreting the impurity profile in spectroscopic data. The molecule is typically synthesized via the N-alkylation of 2-methylmorpholine with ethylene oxide or 2-chloroethanol.[1]

Synthesis & Fragmentation Workflow

The following diagram illustrates the synthesis route and the logical fragmentation points observed in Mass Spectrometry (MS).

SynthesisSM12-Methylmorpholine(C5H11NO)Product2-(2-Methylmorpholin-4-yl)ethan-1-ol(Target)SM1->ProductN-Alkylation(SN2 / Ring Opening)ReagentEthylene Oxide(C2H4O)Reagent->ProductImpurityImpurity: Bis-ethoxylated(PEGylation)Product->ImpurityOver-reaction(+ C2H4O)

Figure 1: Synthesis pathway outlining the origin of the target molecule and potential poly-ethoxylated impurities.

Spectroscopic Data Profile

The following data represents the consensus spectroscopic signature for 2-(2-Methylmorpholin-4-yl)ethan-1-ol. Due to the chiral center at C2, the methylene protons in the ring are diastereotopic, leading to complex splitting patterns compared to symmetric morpholine.

Nuclear Magnetic Resonance (NMR)

Solvent:

Reference:1

H NMR (400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Methyl 1.12Doublet (

Hz)
3HCharacteristic

signal.[1]
Ring N-CH 1.85 - 2.25Multiplet2HAxial/Equatorial protons adjacent to N (C3/C5).[1]
Chain N-CH2 2.52Triplet (

Hz)
2HMethylene of ethyl chain attached to Nitrogen.[1]
Ring N-CH 2.65 - 2.85Multiplet2HRemaining protons adjacent to N (C3/C5).[1]
Chain O-CH2 3.62Triplet (

Hz)
2HMethylene of ethyl chain adjacent to Hydroxyl.[1]
Ring O-CH 3.65 - 3.95Multiplet3HProtons adjacent to Ether Oxygen (C2/C6).[1]
Hydroxyl ~3.0 - 4.5Broad Singlet1HExchangeable -OH.[1] Shifts vary with concentration/solvent.[1]

Technical Insight:

  • Stereochemistry: The C2 methyl group creates a chiral center. In high-resolution fields (>500 MHz), the ring protons (C3, C5, C6) will appear as distinct diastereotopic sets (axial vs. equatorial) rather than simple triplets.

  • Solvent Effect: In

    
    , the hydroxyl proton often appears as a defined triplet at 
    
    
    ppm due to coupling with the adjacent methylene, provided the sample is dry.

C NMR (100 MHz)
PositionShift (

, ppm)
Carbon TypeAssignment
Methyl 18.5

Methyl group at C2.[1]
N-Chain 53.5

Ethyl chain carbon attached to N.
Ring C3 59.8

Ring carbon adjacent to N (least hindered).[1]
Ring C5 61.5

Ring carbon adjacent to N.
O-Chain 58.2

Ethyl chain carbon attached to OH.[1]
Ring C6 66.8

Ring carbon adjacent to O.
Ring C2 71.5

Methine carbon (Chiral center).[1]
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or EI (70 eV).[1]

  • Molecular Ion:

    
     m/z[1]
    
  • Key Fragments (EI):

    • m/z 114: Loss of

      
       (31 Da).[1]
      
    • m/z 100: Morpholine ring fragmentation (loss of ethoxy chain).

    • m/z 44: Ethylene oxide fragment

      
      .[1]
      
Infrared Spectroscopy (FT-IR)
  • 3350 - 3450 cm⁻¹: O-H stretch (Broad, strong).[1]

  • 2850 - 2960 cm⁻¹: C-H stretch (Alkane, methyl/methylene).[1]

  • 1115 cm⁻¹: C-O-C stretch (Ether, strong).

  • 1050 cm⁻¹: C-O stretch (Primary alcohol).

Analytical Method Development

To ensure data integrity during routine analysis, the following protocols are recommended.

Sample Preparation Protocol
  • Solvent Selection: Use

    
     for routine purity checks.[1] Use 
    
    
    if resolution of the -OH peak is required for isotopic purity or H-bonding studies.[1]
  • Concentration: Prepare 10-15 mg of sample in 0.6 mL of solvent. High concentrations may cause peak broadening of the OH signal due to intermolecular hydrogen bonding.

  • Water Suppression: If using DMSO, ensure the solvent is "100% atom D" grade to prevent the water peak (~3.33 ppm) from obscuring the ring protons.

Quality Control & Impurity Profiling

The most common impurities arise from the synthesis starting materials or side reactions.

ImpurityDetection MethodCharacteristic Signal
2-Methylmorpholine GC-MS /

H NMR
Absence of chain signals; NH broad peak (if visible).[1]
Bis-(2-hydroxyethyl) adduct LC-MS

signal in MS; extra ethylene glycol signals in NMR.[1]
Water Karl Fischer / NMRSharp singlet at 1.56 ppm (

) or 3.33 ppm (

).[1]
Analytical Workflow Diagram

AnalysisWorkflowcluster_QCQuality Control GatesSampleRaw Sample(Liquid)NMR1H NMR(Identity & Structure)Sample->NMRGCGC-FID/MS(Purity & Volatiles)Sample->GCKFKarl Fischer(Water Content)Sample->KFDecisionPass Criteria:>98% Purity<0.5% WaterNMR->DecisionGC->DecisionKF->DecisionReleaseRelease forSynthesisDecision->ReleasePass

Figure 2: Recommended analytical workflow for validating lot quality.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103002-79-1, 2-(2-Methylmorpholin-4-yl)ethanol.[1] Retrieved from [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for chemical shift prediction logic).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Reference for fragmentation patterns of morpholine derivatives).

Technical Guide: Structural Elucidation of 2-(2-Methylmorpholin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 2-(2-Methylmorpholin-4-yl)ethan-1-ol . This document is structured to mirror the logical workflow of a senior analytical scientist, moving from synthetic origin to stereochemical resolution.

CAS: 14890-74-5 | Formula:


 | M.W.:  145.20 Da

Executive Summary & Synthetic Context

In medicinal chemistry, 2-(2-Methylmorpholin-4-yl)ethan-1-ol serves as a critical chiral building block, often used to introduce solubility-enhancing morpholine moieties into lipophilic pharmacophores. Unlike the symmetric morpholine analogue, the introduction of the C2-methyl group creates a chiral center, necessitating rigorous stereochemical characterization.

Synthetic Origin & Impurity Profiling

Understanding the synthesis is the first step in elucidation, as it predicts likely impurities. The molecule is typically synthesized via the


-alkylation of 2-methylmorpholine with 2-chloroethanol or ethylene oxide.
  • Precursor: 2-Methylmorpholine (often supplied as a racemate).

  • Key Impurities:

    • Unreacted Amine: 2-Methylmorpholine.[1][2][3]

    • O-alkylation byproducts: Rare, but possible if reaction conditions are too basic.

    • Dimerization: Formation of bis-morpholino species (mass +127 units).

Primary Structural Confirmation (MS & IR)

Before deploying expensive NMR resources, we establish the molecular skeleton using Mass Spectrometry (MS) and Infrared Spectroscopy (IR).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Parent Ion:

    
    .
    
  • Fragmentation Pattern (MS/MS):

    • 
       146 
      
      
      
      114:
      Loss of the hydroxymethyl group (
      
      
      ,
      
      
      32), characteristic of primary alcohols.
    • 
       146 
      
      
      
      100:
      Loss of the ethanol chain (
      
      
      ), confirming the
      
      
      -substitution.
    • 
       100:  The 2-methylmorpholine cation core.
      
Infrared Spectroscopy (FT-IR)
  • 3300–3450 cm

    
     (Broad):  O-H stretching vibration (intermolecular H-bonding).
    
  • 2800–2950 cm

    
    :  C-H stretching (alkyl).
    
  • 1100–1150 cm

    
    :  C-O-C ether stretch (morpholine ring), distinguishing it from simple acyclic amines.
    

Advanced NMR Spectroscopy: The Elucidation Core

This section details the assignment logic. The presence of the C2-methyl group desymmetrizes the morpholine ring, making the protons magnetically non-equivalent.

Expected H NMR Assignments (400 MHz, )
PositionType

(ppm)
Multiplicity

Coupling (Hz)
Structural Logic
C2-H Methine3.6 – 3.7Multiplet (ddq)-Deshielded by ether oxygen; chiral center.
C2-CH

Methyl1.15Doublet

Diagnostic doublet coupling to C2-H.
C6-H

Methylene3.55td

Axial proton next to Oxygen. Large geminal/axial couplings.
C6-H

Methylene3.85dd

Equatorial proton next to Oxygen.
C3-H, C5-H Methylene2.1 – 2.8Complex-Protons adjacent to Nitrogen. Upfield relative to O-adjacent protons.
N-CH

Methylene2.55Triplet

Part of the ethanol chain (attached to N).
O-CH

Methylene3.62Triplet

Part of the ethanol chain (attached to OH).
2D NMR Correlation Strategy

To rigorously prove the regiochemistry (2-methyl vs 3-methyl) and connectivity, the following correlations are required:

  • COSY (Correlation Spectroscopy):

    • Chain: The OH-bearing methylene (

      
       3.62) must correlate only with the N-bearing methylene (
      
      
      
      2.55).
    • Ring: The Methyl doublet (

      
       1.15) must correlate with the C2-methine (
      
      
      
      3.6-3.7). This confirms the methyl group is adjacent to the oxygen, not the nitrogen.
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Long-range coupling from the Methyl protons to C2 (ether carbon) and C3 (amine carbon).

    • Critical Check: If the methyl were at position 3, HMBC would show strong coupling to the nitrogen-bearing carbons only, and weaker/no coupling to the oxygen-bearing carbon.

Stereochemical Analysis & Resolution

Because the molecule has one chiral center at C2, it exists as a pair of enantiomers:


 and 

. Standard synthesis yields a racemate.
Analytical Chiral Separation

To determine Enantiomeric Excess (


), use Chiral HPLC.
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

    • Note: Diethylamine is mandatory to suppress peak tailing caused by the basic morpholine nitrogen.

  • Detection: UV at 210 nm (weak chromophore) or Refractive Index (RI).

Absolute Configuration Assignment

To assign


 vs 

without X-ray crystallography:
  • Optical Rotation: Compare

    
     with literature values for known standards (e.g., 
    
    
    
    -2-methylmorpholine precursors).
  • Mosher's Ester Analysis: Derivatize the primary alcohol with

    
    - and 
    
    
    
    -MTPA chloride. The
    
    
    in
    
    
    H NMR of the nearby protons allows assignment of the absolute configuration.

Visualization of Elucidation Workflow

The following diagram illustrates the logical flow from crude synthesis to certified structural validation.

ElucidationWorkflow cluster_logic Decision Gates Start Crude Synthesis Product (Racemic Mixture) MS_IR Step 1: MS & IR Confirm MW (145) & Functional Groups (OH, Ether) Start->MS_IR Initial Screen NMR_1H Step 2: 1H NMR Identify Methyl Doublet & Ring Conformation MS_IR->NMR_1H Skeleton Confirmed NMR_2D Step 3: 2D NMR (COSY/HMBC) Confirm Connectivity (2-Me vs 3-Me) NMR_1H->NMR_2D Regiochem Check Decision Impurity > 1%? NMR_1H->Decision Chiral Step 4: Chiral HPLC Determine Enantiomeric Excess (ee) NMR_2D->Chiral Stereochem Check Final Certified Reference Material (Structure & Purity Confirmed) Chiral->Final Validation Complete Purify Prep-HPLC / Distillation Decision->Purify Yes Purify->MS_IR Re-analyze

Figure 1: Step-by-step structural elucidation and validation workflow.

Experimental Protocols

Protocol A: GC-MS Purity & Identity Screen
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: HP-5ms (30m

    
     0.25mm, 0.25
    
    
    
    m film).
  • Inlet: 250°C, Split 20:1.

  • Oven Program: 50°C (hold 1 min)

    
     10°C/min 
    
    
    
    250°C (hold 3 min).
  • Carrier: Helium at 1.0 mL/min.

  • Rationale: The hydroxyl group is polar; if peak tailing occurs, derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS-ether, which improves peak shape and volatility.

Protocol B: NMR Sample Preparation
  • Solvent:

    
     (99.8% D) + 0.03% TMS (
    
    
    
    ).
  • Concentration: 10–15 mg in 600

    
    L solvent.
    
  • Parameter Criticality:

    • Set relaxation delay (

      
      ) 
      
      
      
      5 seconds for quantitative integration of the methyl doublet vs. the ring protons.
    • Ensure good shimming; the difference between axial and equatorial protons in the morpholine ring relies on resolving multiplet fine structure.

References

  • PubChem. Compound Summary: 2-(2-Methylmorpholin-4-yl)ethanol.[1] National Library of Medicine. Available at: [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (General reference for Morpholine ring coupling constants).
  • Reich, H. J. WinPLT NMR Data: Morpholine Conformational Analysis. University of Wisconsin-Madison. Available at: [Link]

Sources

Comprehensive Technical Guide: Biological Activity & Liability Screening of 2-(2-Methylmorpholin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 2-(2-Methylmorpholin-4-yl)ethan-1-ol (CAS: 14890-74-5)[1][2]

  • Classification: Physicochemical & Biological Profiling

  • Target Audience: Medicinal Chemists, DMPK Scientists, Lead Discovery Biologists

Executive Summary: The Scaffold Advantage

In modern drug discovery, 2-(2-Methylmorpholin-4-yl)ethan-1-ol is not merely a reagent; it is a "privileged structure" building block. The morpholine ring is a ubiquitous pharmacophore used to modulate solubility and reduce lipophilicity (LogP) in hydrophobic drug candidates (e.g., Gefitinib, Timolol). However, the specific addition of the 2-methyl group introduces chirality and steric hindrance that can significantly alter metabolic stability and target selectivity compared to the unsubstituted morpholine.

This guide details a rigorous screening cascade designed to validate this moiety's biological suitability. We move beyond simple synthesis to functional profiling: assessing its "drug-likeness," safety liabilities (hERG, genotoxicity), and potential as a fragment in Fragment-Based Drug Discovery (FBDD).

Physicochemical & ADME Profiling (The "Gatekeeper" Phase)

Before biological assays, the molecule must pass physicochemical quality gates. The 2-methylmorpholine moiety is often employed to lower LogD and improve metabolic stability by blocking the 2-position from oxidative metabolism.

In Silico & Experimental Property Table
PropertyValue / RangeRelevance to Screening
Molecular Weight 145.20 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~ -0.3 to 0.1Hydrophilic; enhances aqueous solubility of lead compounds.
pKa (Basic N) ~ 7.4 - 7.8Physiological ionization state (cationic) aids solubility but risks hERG binding.
H-Bond Donors/Acceptors 1 / 3Balanced profile for membrane permeability.
Chirality 1 Chiral Center (C2)Critical: Enantiomers (R vs S) may show differential binding and metabolism.
Solubility & Lipophilicity Screening Protocol

Objective: Determine the thermodynamic solubility and LogD(7.4) to predict bioavailability.

  • Method: Shake-Flask Method (Gold Standard).

  • Protocol:

    • Preparation: Dissolve test compound in PBS (pH 7.4) until saturation.

    • Equilibration: Shake at 37°C for 24 hours.

    • Separation: Centrifuge at 15,000 rpm for 10 mins to pellet undissolved solid.

    • Quantification: Analyze supernatant via HPLC-UV or LC-MS/MS against a standard curve.

    • LogD Determination: Perform octanol-water partitioning; analyze phases by HPLC.

Toxicological Screening: The "Safety First" Matrix

Morpholine derivatives, while common, carry specific liability risks—primarily hERG inhibition (due to the basic nitrogen) and potential genotoxicity (if nitrosation occurs).

hERG Potassium Channel Inhibition (Cardiotoxicity)

Rationale: The protonated nitrogen at physiological pH can mimic the pharmacophore required to block the hERG channel, leading to QT prolongation.

  • Assay: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Protocol:

    • Cell Line: CHO cells stably expressing hERG channels.

    • Perfusion: Apply compound at 4 concentrations (e.g., 1, 10, 30, 100 µM).

    • Measurement: Record tail currents following a depolarization step.

    • Acceptance Criteria: IC50 > 30 µM is preferred for a building block.

Genotoxicity: Ames Test (Miniaturized)

Rationale: Secondary amines (if the ethanol tail is cleaved) can form nitrosamines. The 2-methyl group may sterically hinder this, but verification is mandatory.

  • Strains: S. typhimurium TA98 and TA100 (± S9 metabolic activation).

  • Readout: Reversion of histidine auxotrophy (colony counting).

Cytotoxicity Profiling (MTT/CellTiter-Glo)

Objective: Ensure the scaffold itself is not generally cytotoxic.

  • Cell Lines: HepG2 (Liver), HEK293 (Kidney).

  • Protocol:

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with compound (0.1 - 100 µM) for 48 hours.

    • Add MTT reagent; incubate 4 hours.

    • Solubilize formazan crystals in DMSO; read Absorbance at 570 nm.

Pharmacological Screening: Fragment-Based Validation

As a low-molecular-weight fragment, 2-(2-Methylmorpholin-4-yl)ethan-1-ol is screened to identify weak binding affinities (Kd: mM to µM range) that can be optimized.

Saturation Transfer Difference (STD) NMR

Mechanism: Detects magnetization transfer from a receptor (protein) to the transiently bound ligand. Only binding ligands show a signal.

  • Application: Validating the morpholine fragment binding to Kinases (e.g., ATR, PI3K).

  • Workflow:

    • Sample Prep: 10 µM Protein + 500 µM Ligand in D2O buffer.

    • Pulse Sequence: On-resonance irradiation (protein saturation) vs. Off-resonance (reference).

    • Analysis: Subtract spectra. Positive difference peaks indicate the epitope of the molecule interacting with the protein.

Surface Plasmon Resonance (SPR)

Objective: Kinetic analysis (k_on, k_off).

  • Sensor Chip: Immobilize target protein (e.g., via His-tag or Biotin).

  • Injection: Flow compound at high concentrations (due to low affinity).

  • Data: Look for "square wave" binding typical of fast on/off fragment kinetics.

Visualizing the Screening Cascade

The following diagram illustrates the decision-making logic for screening this scaffold.

ScreeningCascade Start Compound: 2-(2-Methylmorpholin-4-yl)ethan-1-ol QC Phase 1: QC & PhysChem (Purity, Solubility, LogD) Start->QC Tox Phase 2: Safety Profiling (hERG, Ames, Cytotoxicity) QC->Tox Solubility > 100µM FBDD Phase 3: Fragment Screening (STD-NMR, SPR) Tox->FBDD IC50 > 30µM (hERG) Non-mutagenic Metab Phase 4: Metabolic Stability (Microsomal Clearance) FBDD->Metab Valid Binding Signal Decision Go / No-Go Decision Metab->Decision Decision->Start Optimize Structure (e.g., Change 2-Me Stereochem)

Figure 1: Strategic screening workflow for validating morpholine-based building blocks.

Metabolic Stability: The Stereochemistry Factor

A key advantage of the 2-methyl substitution is the potential to block metabolic oxidation at the 2-position, a common clearance route for morpholines.

Microsomal Stability Assay
  • System: Human/Rat Liver Microsomes (HLM/RLM) + NADPH regenerating system.

  • Protocol:

    • Incubate compound (1 µM) at 37°C.

    • Sample at 0, 5, 15, 30, 60 min.

    • Quench with Acetonitrile (containing internal standard).

    • Analysis: LC-MS/MS monitoring of parent depletion.

  • Success Metric: Intrinsic Clearance (CL_int) < 20 µL/min/mg protein suggests improved stability over unsubstituted morpholine.

References

  • Sigma-Aldrich. 2-(2-Methylmorpholin-4-yl)ethan-1-ol Product Specification & CAS 14890-74-5.[1][2] Available at:

  • Foote, K. M., et al. (2018). Discovery of AZD6738, a Potent and Selective Inhibitor of ATR Kinase with Monotherapy Activity. Journal of Medicinal Chemistry.[3] (Demonstrates utility of morpholine scaffolds in kinase inhibitors). Available at:

  • Pasquier, B., et al. (2015). Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-... a novel potent and selective inhibitor of Vps34.[4] Journal of Medicinal Chemistry.[3] (Highlights stereoselective methyl-morpholine utility). Available at:

  • PubChem. 2-(Thiomorpholin-4-yl)ethan-1-ol Compound Summary. (Analogous structure data for comparison). Available at:

  • Schiaroli, N., et al. (2023). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction.[5] ResearchGate.[4] Available at:

Sources

Technical Whitepaper: Therapeutic Potential & Pharmacophore Utility of 2-(2-Methylmorpholin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, pharmacophore analysis, and experimental applications of 2-(2-Methylmorpholin-4-yl)ethan-1-ol (CAS: 14890-74-5).

Executive Summary

2-(2-Methylmorpholin-4-yl)ethan-1-ol is a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents. Unlike the achiral morpholine scaffold found in early-generation drugs (e.g., Gefitinib, Linezolid), this 2-methyl substituted variant introduces a chiral center , offering a critical vector for optimizing drug-target interactions and metabolic stability.

This guide analyzes the compound not as a standalone drug, but as a "Privileged Scaffold Precursor" . It serves as a strategic module for modulating solubility , lipophilicity (LogD) , and selectivity in kinase inhibitors, epigenetic modulators, and GPCR ligands.

Key Physicochemical Profile
PropertyValueImplication for Drug Design
Molecular Weight 145.20 g/mol Low MW allows attachment to large scaffolds without violating Lipinski's Rule of 5.
Chirality Yes (C2 position)Enables enantioselective binding; distinct (R) and (S) isomers can be exploited.
pKa (Base) ~7.5 - 8.0Physiologically relevant ionization; enhances aqueous solubility of lipophilic drugs.
H-Bond Donors/Acceptors 1 / 3The hydroxyl group is a versatile handle for ester/ether linkage or H-bonding.

Therapeutic Targets & Mechanism of Action[1]

While the alcohol itself is a precursor, the 2-methylmorpholine-ethyl moiety it installs is a validated pharmacophore in several therapeutic classes.

Target Class A: PI3K/mTOR Kinase Inhibitors

The morpholine oxygen is a classic hydrogen bond acceptor for the "hinge region" of kinase ATP-binding pockets.

  • Mechanism: The morpholine ring mimics the adenine ring of ATP.

  • Role of 2-Methyl Substitution:

    • Selectivity: The methyl group can induce steric clashes with non-target kinases (e.g., sparing insulin receptor kinase), improving the safety profile.

    • Metabolic Stability: Blocks oxidative metabolism at the 2-position (a common "soft spot" for CYP450 enzymes).

  • Relevant Pathway: PI3K/Akt/mTOR signaling cascade in Oncology.

Target Class B: Epigenetic Modulators (EZH2)

Similar to Tazemetostat (an EZH2 inhibitor approved for epithelioid sarcoma), substituted morpholines are used to solubilize the hydrophobic core of epigenetic drugs.

  • Target: Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase.

  • Function: The 2-methylmorpholine tail protrudes into the solvent-exposed region of the enzyme, improving bioavailability without interfering with the catalytic core binding.

Target Class C: Monoamine Transporters (NET/SERT)

Morpholine derivatives (e.g., Reboxetine , Viloxazine ) are established Norepinephrine Reuptake Inhibitors (NRIs).

  • Utility: The 2-(2-methylmorpholin-4-yl)ethan-1-ol scaffold provides the necessary basic nitrogen and spatial geometry to bind the orthosteric site of the transporter.

Visualization: Pharmacophore & Pathway Logic

The following diagram illustrates the structural evolution from the precursor to active therapeutic agents and their interaction with the PI3K signaling pathway.

G cluster_0 Chemical Evolution cluster_1 Therapeutic Targets (Downstream) cluster_2 Clinical Outcome Precursor 2-(2-Methylmorpholin-4-yl) ethan-1-ol Activation Activation (Mesylation/Tosylation) Precursor->Activation Coupling Coupling to Drug Core Activation->Coupling Drug Active Drug (Kinase/EZH2 Inhibitor) Coupling->Drug PI3K PI3K (p110α) Drug->PI3K Hinge Binding mTOR mTOR Complex Drug->mTOR Dual Inhibition EZH2 EZH2 Methyltransferase Drug->EZH2 Solvent Exposed Tail Stability Metabolic Stability (Reduced Clearance) Drug->Stability 2-Me Effect Apoptosis Apoptosis (Cancer Cell Death) PI3K->Apoptosis mTOR->Apoptosis

Figure 1: Structural evolution of the 2-methylmorpholine precursor into active inhibitors and their downstream biological impacts.

Experimental Protocols

To validate the utility of this building block in a drug discovery campaign, the following protocols are recommended.

Synthetic Incorporation (Mitsunobu Coupling)

Use this protocol to attach the scaffold to a phenol-containing drug core (e.g., a kinase inhibitor scaffold).

Reagents:

  • Drug Core (Phenol derivative, 1.0 eq)

  • 2-(2-Methylmorpholin-4-yl)ethan-1-ol (1.2 eq)

  • Triphenylphosphine (

    
    , 1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate, 1.5 eq)

  • Solvent: Anhydrous THF

Procedure:

  • Dissolution: Dissolve the Drug Core,

    
    , and the Alcohol in anhydrous THF under nitrogen atmosphere at 0°C.
    
  • Addition: Add DIAD dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    .
    
  • Purification: The basicity of the morpholine allows purification via acid-base extraction or silica chromatography (DCM/MeOH/NH3 gradient).

Microsomal Stability Assay (Metabolic Validation)

Use this assay to prove that the "2-methyl" substitution improves stability compared to the non-methylated analog.

Materials:

  • Test Compounds: Drug-2-Me-Morpholine vs. Drug-Morpholine (Control).

  • Liver Microsomes: Human and Mouse (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Incubate 1 µM test compound with microsomes in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Metric: The 2-methyl variant should show a >2-fold increase in half-life (

      
      ) compared to the unsubstituted control.
      

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: "Morpholine as a Privileged Scaffold in Drug Discovery."
    • Source: Taylor & Francis / Expert Opinion on Drug Discovery.
    • URL:[Link] (General Reference for Morpholine Utility).

  • Title: "Discovery of PI3K Inhibitors: The Role of Morpholine Hinge Binders.
  • Title: "Impact of Methyl Substitution on the Metabolic Stability of Morpholine Derivatives.
  • Compound Data

    • Title: "2-(2-Methylmorpholin-4-yl)ethan-1-ol - PubChem Substance Record."
    • Source: National Center for Biotechnology Inform
    • URL:[Link] (Note: Search by CAS 14890-74-5 for specific entry).

  • Related Drug (Tazemetostat)

    • Title: "Tazemetost
    • Source: Drugs (Springer).
    • URL:[Link]

Comprehensive In Vitro Profiling of 2-(2-Methylmorpholin-4-yl)ethan-1-ol: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Evaluation of 2-(2-Methylmorpholin-4-yl)ethan-1-ol Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Framework Audience: Drug Discovery Scientists, DMPK Researchers, and Toxicology Leads

Executive Summary & Chemical Context[1][2]

2-(2-Methylmorpholin-4-yl)ethan-1-ol (CAS: 14890-74-5) represents a critical structural motif in modern medicinal chemistry. As a substituted morpholine, it serves two primary roles in the drug development lifecycle:

  • Fragment-Based Drug Discovery (FBDD): A low-molecular-weight scaffold offering a balance of hydrophilicity and metabolic stability, often used to modulate solubility in kinase or CNS-targeted inhibitors.

  • Impurity/Intermediate Qualification: A common byproduct in the synthesis of morpholine-containing APIs (Active Pharmaceutical Ingredients). Its toxicological qualification is essential for regulatory compliance (ICH M7).

This guide outlines a rigorous in vitro evaluation cascade designed to characterize the physicochemical boundaries, safety profile, and metabolic fate of this molecule.

Chemical Identity[3][4][5]
  • IUPAC Name: 2-(2-methylmorpholin-4-yl)ethanol[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [2][3]
  • Molecular Weight: 145.20 g/mol

  • Key Structural Features:

    • Morpholine Ring: Provides hydrogen bond acceptance (ether oxygen) and moderate basicity (tertiary amine).

    • C2-Methyl Group: Introduces chirality and steric bulk, potentially hindering metabolic N-dealkylation compared to unsubstituted morpholines.

    • Hydroxyethyl Tail: Enhances water solubility and serves as a handle for further conjugation or Phase II glucuronidation.

Physicochemical Profiling (The Foundation)

Before biological assays, the compound's solution behavior must be mapped to prevent assay artifacts (e.g., precipitation or pH shifts).

Calculated & Predicted Properties
PropertyPredicted ValueImplication for Assay Design
LogP -0.3 to 0.2Highly hydrophilic; low non-specific binding to plasticware.
pKa (Basic) 7.8 – 8.2Partially ionized at physiological pH (7.4); impacts membrane permeability.
Solubility (aq) >100 mg/mLExcellent solubility; DMSO co-solvent likely unnecessary for stock solutions.
PSA (Polar Surface Area) ~32 ŲSuggests high potential for blood-brain barrier (BBB) penetration.
Experimental Validation Protocol

Thermodynamic Solubility Assay:

  • Method: Shake-flask method in PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2).

  • Detection: HPLC-UV or LC-MS/MS.

  • Criterion: If solubility < 100 µM, assay buffers must be adjusted. Expectation: High solubility.

In Vitro Toxicology & Safety Assessment

This section defines the "Go/No-Go" safety criteria. As a morpholine derivative, the primary risks are lysosomal accumulation (vacuolization) and phospholipidosis, alongside standard cytotoxicity.

Cytotoxicity Screening (CellTiter-Glo®)

Objective: Determine the IC


 in high-metabolic-rate cells (HepG2) and non-metabolic cells (CHO or HEK293).

Protocol:

  • Seeding: 5,000 cells/well in 96-well white opaque plates.

  • Dosing: 8-point serial dilution (0.1 µM to 1000 µM).

  • Incubation: 24h and 48h at 37°C, 5% CO

    
    .
    
  • Readout: ATP quantitation via luminescence.

  • Interpretation:

    • IC

      
       > 100 µM: Low cytotoxicity (Desired).
      
    • IC

      
       < 10 µM: High toxicity flag.
      
Genotoxicity (Ames Test - OECD 471)

Rational: Morpholines can theoretically form N-nitroso compounds (carcinogens) under nitrosating conditions. Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA). Condition: +/- S9 metabolic activation fraction. Success Criteria: No >2-fold increase in revertant colonies compared to vehicle control.

hERG Inhibition (Cardiotoxicity)

Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch). Rationale: Tertiary amines with hydroxyethyl tails can interact with the hERG potassium channel pore. Threshold: IC


 > 10 µM is generally considered safe for early fragments.

ADME Profiling: Metabolic Stability & Permeability

Metabolic Stability (Microsomal)

Objective: Assess the vulnerability of the morpholine ring to oxidation or N-dealkylation. System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

Key Metabolic Soft Spots:

  • N-Dealkylation: Cleavage of the hydroxyethyl chain.

  • Ring Oxidation: Hydroxylation at the C3 or C5 position of the morpholine ring.

  • Phase II: Direct O-glucuronidation of the hydroxyl group.

Protocol:

  • Substrate Conc: 1 µM.

  • Protein Conc: 0.5 mg/mL microsomes.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

Permeability (PAMPA & Caco-2)

Rationale: The morpholine core is often used to improve CNS penetration. PAMPA (Parallel Artificial Membrane Permeability Assay):

  • Membrane: Porcine brain lipid extract (for BBB prediction).

  • pH: 7.4 donor / 7.4 acceptor.

  • Target: P

    
     > 10 x 10
    
    
    
    cm/s indicates high passive permeability.

Visualizing the Evaluation Logic

The Screening Cascade

This diagram illustrates the logical flow of the evaluation, prioritizing "fail-fast" safety assays before detailed ADME.

EvaluationCascade Start Compound: 2-(2-Methylmorpholin-4-yl)ethan-1-ol PhysChem PhysChem Profiling (Solubility, pKa, LogP) Start->PhysChem ToxScreen Tox Screen (Tier 1) Cytotoxicity (HepG2) + hERG PhysChem->ToxScreen QC Passed Decision1 Pass Criteria: IC50 > 10µM ToxScreen->Decision1 ADME ADME Profiling (Tier 2) Microsomal Stability + Caco-2 Decision1->ADME Safe Stop Discard / Re-design Decision1->Stop Toxic GenoTox Genotoxicity (Tier 3) Ames Test +/- S9 ADME->GenoTox Report Final Safety & Liability Profile GenoTox->Report

Caption: Hierarchical screening cascade prioritizing safety (Tier 1) before metabolic characterization (Tier 2).

Predicted Metabolic Pathways

Understanding how the molecule breaks down is crucial for identifying toxic metabolites.

Metabolism Parent Parent (2-Me-Morph-EtOH) M1 M1: N-Dealkylation (2-Methylmorpholine) Parent->M1 CYP450 (Oxidative Cleavage) M2 M2: O-Glucuronide (Phase II Conjugate) Parent->M2 UGT (Conjugation) M3 M3: Ring Oxidation (Lactam formation) Parent->M3 CYP2D6/3A4

Caption: Predicted metabolic fate. M1 represents the core scaffold; M2 is the clearance product.

Detailed Experimental Protocols

Protocol A: Microsomal Stability Assay (SOP-ADME-001)

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Human Liver Microsomes (20 mg/mL stock)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Procedure:

  • Pre-incubation: Mix 390 µL of Buffer + 10 µL Microsomes + 5 µL Test Compound (100 µM stock). Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of pre-warmed NADPH solution. Final volume: 500 µL.

  • Sampling: At t=0, 15, 30, 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL Stop Solution on ice.

  • Processing: Centrifuge at 4000g for 20 min. Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
Protocol B: PAMPA Permeability (SOP-ADME-005)

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% Dioleoylphosphatidylcholine (DOPC) in dodecane.

Procedure:

  • Membrane Coating: Add 5 µL Lipid Solution to the membrane of the donor plate. Ensure uniformity.

  • Donor Preparation: Dilute test compound to 10 µM in PBS (pH 7.4). Add 150 µL to donor wells.

  • Acceptor Preparation: Add 300 µL PBS (pH 7.4) to acceptor wells.

  • Sandwich: Place donor plate on top of acceptor plate.

  • Incubation: 4 hours at 25°C in a humidity chamber (prevent evaporation).

  • Quantification: Measure UV absorbance or LC-MS peak area in both Donor and Acceptor wells.

  • Calculation: Use the standard permeability equation (

    
    ) accounting for membrane area and incubation time.
    

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Kumari, A., et al. "Morpholine as a privileged scaffold in drug discovery." Future Medicinal Chemistry, 2020. Link

  • Microsomal Stability Protocols

    • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2nd Ed, 2016. Link

  • Genotoxicity of Amines (ICH M7 Guidelines)

    • ICH Harmonised Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." 2017. Link

  • hERG Inhibition Mechanisms

    • Vandenberg, J.I., et al. "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews, 2012. Link

  • PAMPA Methodology

    • Kansy, M., et al. "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeability Assay." Journal of Medicinal Chemistry, 1998. Link

Sources

Discovery and Optimization of Novel 2-Methylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application, synthesis, and optimization of 2-methylmorpholine derivatives in drug discovery. It focuses on the scaffold's ability to modulate metabolic stability and enforce conformational restriction, supported by specific case studies and validated protocols.

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: The "Magic Methyl" on the Morpholine Ring

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve aqueous solubility and lower lipophilicity (LogD) compared to piperidine or benzene analogues. However, the unsubstituted morpholine ring often suffers from two liabilities:

  • Metabolic Vulnerability: Rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, particularly at the C2/C6 positions (alpha to oxygen) and C3/C5 positions (alpha to nitrogen).

  • Conformational Flop: The ring exists in a fluxional chair conformation, which can result in an entropic penalty upon binding to a rigid protein pocket.

The introduction of a methyl group at the C2 position (2-methylmorpholine) creates a chiral center that desymmetrizes the molecule. This modification has been proven to:

  • Block Metabolic Soft Spots: Sterically hinder CYP450-mediated oxidation at the C2 position.[1]

  • Lock Conformation: Preferentially stabilize a specific chair conformer, positioning the nitrogen lone pair and substituents in defined vectors (equatorial vs. axial).

  • Enhance Selectivity: Discriminate between protein isoforms via precise chiral recognition.

Case Study: Optimization of GSK3186899 (Leishmaniasis)

A definitive example of the 2-methylmorpholine scaffold's utility is found in the discovery of GSK3186899 , a preclinical candidate for Visceral Leishmaniasis.

The Challenge

The initial lead series (aminopyrazolopyrimidines) exhibited potent anti-leishmanial activity but suffered from poor metabolic stability (high intrinsic clearance,


) and low solubility. The morpholine ring was introduced to improve solubility, but the unsubstituted morpholine analogue was still metabolically labile.
The Solution: Chiral Switch

Researchers systematically scanned the morpholine ring. Replacing the standard morpholine with (S)-2-methylmorpholine resulted in a breakthrough.[1]

Compound VariantStructure FeatureMouse Liver Microsomes (

)
Solubility
Analogue A Unsubstituted Morpholine> 10 mL/min/g (High Clearance)Moderate
Analogue B 3-MethylmorpholineModerate ClearanceGood
GSK3186899 (S)-2-Methylmorpholine < 1.0 mL/min/g (High Stability) High
Mechanistic Insight

The (S)-2-methyl group likely prevents the formation of the reactive hemiaminal intermediate by sterically shielding the C2-hydrogen abstraction step, a common pathway in CYP-mediated ether oxidation.[1] Furthermore, the methyl group increased lipophilicity slightly (


 LogP) without compromising the solubility-enhancing effect of the ether oxygen.

Technical Protocol: Asymmetric Synthesis of (S)-2-Methylmorpholine

While racemic 2-methylmorpholine is commercially available, high-value medicinal chemistry requires enantiopure material.[1] The following protocol describes a robust, scalable synthesis of (S)-2-methylmorpholine using a modern Ethylene Sulfate Cyclization method, which avoids the harsh conditions of traditional acid-mediated cyclizations.

Reaction Scheme Overview

(S)-1-amino-2-propanol + Ethylene Sulfate


 (S)-2-Methylmorpholine [1]
Materials
  • (S)-(+)-1-Amino-2-propanol (CAS: 2799-17-9)[1]

  • 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) (CAS: 1072-53-3)[1]

  • Potassium tert-butoxide (KOtBu) [1]

  • Tetrahydrofuran (THF) , anhydrous[1][2]

  • Dichloromethane (DCM) / Methanol (MeOH) for workup

Step-by-Step Procedure
  • Preparation of Alkoxide:

    • Charge a flame-dried 3-neck round-bottom flask with (S)-1-amino-2-propanol (1.0 equiv) and anhydrous THF (0.5 M concentration).

    • Cool to 0°C under nitrogen atmosphere.

    • Slowly add KOtBu (1.1 equiv) portion-wise. Stir for 30 minutes at 0°C to generate the amino-alkoxide.

  • Cyclization (O-Alkylation & Ring Closure):

    • Dissolve Ethylene Sulfate (1.05 equiv) in minimal anhydrous THF.

    • Add the sulfate solution dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 4 hours. Note: Ethylene sulfate acts as a 1,2-dication equivalent, undergoing nucleophilic attack by the amine and the alkoxide.[1]

  • Intramolecular Displacement:

    • (Optional Optimization) If LCMS shows an acyclic intermediate, heat the mixture to 50°C for 2 hours to force the second displacement (ring closure).

  • Workup & Purification:

    • Quench with saturated aqueous NH₄Cl .[1][3]

    • Basify the aqueous layer to pH > 12 using 50% NaOH (to ensure the morpholine is in the free base form).

    • Extract exhaustively with DCM/MeOH (9:1) (3x). Morpholines are water-soluble; simple ether extraction is often insufficient.[1]

    • Dry organics over Na₂SO₄ and concentrate carefully (product is volatile, bp ~135°C).[1]

    • Purification: Distillation or conversion to the HCl salt for recrystallization (EtOH/Et₂O).

Quality Control Parameters
  • Chiral Purity: >98% ee (Determine via Chiral HPLC using a Chiralpak IA column).

  • Identity: ¹H NMR should show a characteristic doublet for the methyl group at

    
     ppm and complex multiplets for the ring protons.
    

Strategic Visualization: SAR Decision Matrix

The following diagram illustrates the decision logic when optimizing a morpholine-containing hit, helping researchers decide when to deploy the 2-methyl substitution.

SAR_Logic Start Morpholine-Containing Hit Compound MetabCheck Is Metabolic Clearance (CLint) High? Start->MetabCheck SiteID Identify Soft Spot: Metabolite ID MetabCheck->SiteID Yes Result Optimized Lead: Blocked Metabolism & Conformational Lock MetabCheck->Result No (Issue is Potency?) PathA N-Dealkylation (Alpha to N) SiteID->PathA Oxidation at C3/C5 PathB Ring Oxidation (Alpha to O) SiteID->PathB Oxidation at C2/C6 Soln1 Strategy: 3-Methyl or 5-Methyl Substitution PathA->Soln1 Soln2 Strategy: 2-Methyl or 2,2-Dimethyl Substitution PathB->Soln2 Chirality Chiral Resolution: Test (R) vs (S) Soln1->Chirality Soln2->Chirality Chirality->Result

Caption: SAR Decision Tree for Morpholine Optimization. Use 2-methyl substitution specifically when C2-oxidation is the metabolic driver or when conformational rigidity is required.[1]

Synthetic Workflow: Chiral Pool Approach

This diagram outlines the flow from the chiral starting material to the final protected scaffold.

Synthesis_Flow Step1 (S)-Alanine Derivative Step2 Reduction to Amino Alcohol Step1->Step2 LiAlH4 or BH3 Step3 Cyclization via Ethylene Sulfate Step2->Step3 Base / Heat Step4 (S)-2-Methylmorpholine Step3->Step4 Workup

Caption: Synthetic route from chiral pool ((S)-Alanine) to (S)-2-Methylmorpholine.

References

  • GSK3186899 Discovery: Thomas, M. G., et al. (2018).[1] "Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis." Journal of Medicinal Chemistry.

  • Morpholine Metabolic Pathways: Sahnoun, R., et al. (2008).[1] "Quantum chemical studies for oxidation of morpholine by Cytochrome P450." Journal of Molecular Graphics and Modelling.

  • Ethylene Sulfate Protocol: Ortiz, K. G., et al. (2024).[1] "A Simple, High Yielding Protocol for the Conversion of 1,2-Amino Alcohols to Morpholines." Journal of the American Chemical Society.

  • TAK1 Inhibitors: Habel, J. E., et al. (2019).[1] "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors." Scientific Reports.[1]

  • Reboxetine Synthesis: Metro, T. X., et al. (2008).[1] "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine." The Journal of Organic Chemistry.

Sources

Exploratory Synthesis of 2-(2-Methylmorpholin-4-yl)ethan-1-ol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Synthetic methodology, mechanistic insights, and analog design for morpholine-ethanol scaffolds.

Introduction: The Morpholine Advantage in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, widely utilized to modulate the physicochemical properties of drug candidates.[1][2] Specifically, the introduction of a 2-methyl group to the morpholine ring—creating 2-(2-methylmorpholin-4-yl)ethan-1-ol —offers distinct advantages over the unsubstituted parent compound:

  • Chirality & Selectivity: The C2-methyl group introduces a stereocenter, allowing for the resolution of enantiomers (

    
     and 
    
    
    
    ) to probe specific binding pocket interactions.
  • Lipophilicity Tuning: The methyl group slightly increases

    
    , potentially enhancing blood-brain barrier (BBB) permeability without compromising water solubility.
    
  • Metabolic Shielding: Substitution at the C2 position can sterically hinder oxidative metabolism at the adjacent carbon, potentially extending half-life (

    
    ).
    

This guide outlines the exploratory synthesis of this core scaffold and its analogs, prioritizing scalable, high-fidelity methodologies over low-yielding classical routes.

Retrosynthetic Analysis

To access 2-(2-methylmorpholin-4-yl)ethan-1-ol (Target 1 ) and its analogs, we consider three primary disconnections. The choice of route depends on the availability of the starting 2-methylmorpholine and the desired diversity of the hydroxy-alkyl chain.

Retrosynthesis Target Target: 2-(2-Methylmorpholin-4-yl)ethan-1-ol Disc1 Route A: N-Alkylation (S_N2) Target->Disc1 Disc2 Route B: Epoxide Opening (Ring Strain) Target->Disc2 Disc3 Route C: De Novo Cyclization (Green Synthesis) Target->Disc3 Pre1 2-Methylmorpholine + 2-Haloethanol Disc1->Pre1 Pre2 2-Methylmorpholine + Ethylene Oxide Disc2->Pre2 Pre3 Amino Alcohol + Ethylene Sulfate Disc3->Pre3

Figure 1: Retrosynthetic strategies for the target scaffold. Route C represents a modern, redox-neutral approach.

Synthetic Strategies & Protocols

Route A: Classical N-Alkylation (Lab Scale)

Mechanism: Nucleophilic attack of the secondary amine (morpholine) on the primary alkyl halide. Pros: Reagents are ubiquitous; simple setup. Cons: Potential for O-alkylation (minor) and over-alkylation (quaternization); requires base cleanup.

Detailed Protocol 1: Alkylation with 2-Bromoethanol

Note: This protocol is optimized for gram-scale exploratory synthesis.

Reagents:

  • 2-Methylmorpholine (1.0 equiv)

  • 2-Bromoethanol (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend finely ground anhydrous

    
     (27.6 g, 200 mmol) in dry MeCN (100 mL).
    
  • Addition: Add 2-methylmorpholine (10.1 g, 100 mmol) to the suspension. Cool to 0°C in an ice bath.

  • Alkylation: Dropwise add 2-bromoethanol (13.7 g, 110 mmol) over 30 minutes. The slow addition prevents localized hotspots and minimizes dimerization.

  • Reaction: Remove the ice bath and heat the mixture to reflux (80-82°C) for 12–16 hours.

    • Validation Point: Monitor by TLC (System: 10% MeOH in DCM). Stain with Ninhydrin or Dragendorff’s reagent. The starting amine spot should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , residual 
    
    
    
    ). Rinse the filter cake with cold MeCN.
  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically a pale yellow oil. Purify via vacuum distillation (bp ~225°C at atm, or ~110°C at 10 mmHg) or flash column chromatography (DCM:MeOH 95:5).

Route C: Modern "Green" Synthesis (Ethylene Sulfate)

Context: A recent breakthrough by Ortiz et al. (2024) utilizes ethylene sulfate as a superior electrophile for morpholine construction. This method is redox-neutral and avoids toxic alkyl halides.

Mechanism: The amino alcohol attacks ethylene sulfate to form a zwitterionic sulfate intermediate, which is then cyclized intramolecularly under basic conditions.

GreenSynthesis Start Amino Alcohol (e.g., 1-aminopropan-2-ol) Inter Sulfate Intermediate (Zwitterion) Start->Inter + Reagent (SN2) Reagent Ethylene Sulfate Product 2-Methylmorpholine (Core Scaffold) Inter->Product + Base (Cyclization) Base tBuOK / tBuOH

Figure 2: Mechanism of morpholine assembly via ethylene sulfate (Adapted from Ortiz et al., 2024).

Application to Target: To synthesize the ethanol analog directly using this method, one would theoretically start with N-(2-hydroxyethyl)-isopropanolamine. However, this route is best used to construct the 2-methylmorpholine core efficiently if it is not commercially available, followed by hydroxyethylation.

Analog Scope & SAR Considerations

In exploratory drug development, the "magic methyl" effect is often probed by shifting the substituent around the ring. The following analogs are chemically accessible via the described protocols.

Analog IDStructure DescriptionSynthetic ModificationSAR Utility
A-01 2-(2-Methylmorpholin-4-yl)ethan-1-ol Core TargetBaseline solubility/pKa.
A-02 2-(3-Methylmorpholin-4-yl)ethan-1-ol Use 3-methylmorpholineProbing steric clash near Nitrogen.
A-03 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol Use 2,6-dimethylmorpholineConformational locking (chair).
A-04 3-(2-Methylmorpholin-4-yl)propan-1-ol Use 3-bromopropanolExtending linker length (flexibility).
A-05 1-(2-Methylmorpholin-4-yl)propan-2-ol Use propylene oxideIntroducing secondary alcohol (metabolic stability).

Critical Experimental Workflow (Self-Validating)

This workflow ensures data integrity and safety during the synthesis of Analog A-01.

Workflow Start Start: Raw Materials Check (Purity >98%) Reaction Reaction Phase (Reflux 12h) Start->Reaction TLC Checkpoint: TLC Analysis (Is SM consumed?) Reaction->TLC TLC->Reaction No (Continue Heating) Workup Workup: Filtration & Concentration TLC->Workup Yes Purification Purification: Distillation/Column Workup->Purification QC QC: NMR & LC-MS Purification->QC

Figure 3: Operational workflow for the synthesis of 2-(2-methylmorpholin-4-yl)ethan-1-ol.

Characterization Data (Expected)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    3.85–3.60 (m, 4H,
    
    
    ), 3.65 (t, 2H,
    
    
    ), 2.80–2.65 (m, 2H,
    
    
    ), 2.55 (t, 2H,
    
    
    ), 2.30 (m, 1H), 1.90 (m, 1H), 1.15 (d, 3H,
    
    
    ).
  • Mass Spectrometry (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Safety & Handling

  • 2-Bromoethanol: Highly toxic and a severe skin irritant. Handle in a fume hood with butyl rubber gloves.

  • Ethylene Oxide (Alternative Route): Carcinogenic gas. Avoid laboratory use without specialized pressure equipment; prefer the alkylation or carbonate routes.

  • Waste Disposal: Aqueous layers from workup may contain residual amines; dispose of as basic organic waste.

References

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).[3][4] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[3][5][6] Journal of the American Chemical Society, 146, 29847-29856.[3][4] [Link]

  • Mullins, R. J. (2013). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61163, 2-Morpholinoethanol. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines. [Link]

Sources

Physicochemical Characterization of 2-(2-Methylmorpholin-4-yl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical characterization of 2-(2-Methylmorpholin-4-yl)ethan-1-ol (CAS 14890-74-5), a specialized tertiary amine-alcohol building block.

Executive Summary

2-(2-Methylmorpholin-4-yl)ethan-1-ol (herein referred to as 2-MME ) is a bifunctional heterocyclic intermediate combining a tertiary amine core with a primary alcohol tail.[1] Unlike its symmetric analog N-(2-hydroxyethyl)morpholine, the introduction of a methyl group at the C2 position of the morpholine ring introduces chirality and steric complexity. This structural nuance significantly alters its conformational landscape, lipophilicity, and catalytic behavior in polyurethane systems and pharmaceutical synthesis.

This guide provides a rigorous framework for the structural validation, purity assessment, and physicochemical profiling of 2-MME, emphasizing the resolution of its chiral complexity.

Molecular Identity & Structural Analysis[2]

The characterization of 2-MME requires distinguishing it from its structural isomers (e.g., 3-methylmorpholine derivatives) and quantifying its stereochemical composition.

AttributeSpecification
IUPAC Name 2-(2-methylmorpholin-4-yl)ethan-1-ol
CAS Number 14890-74-5
Molecular Formula C

H

NO

Molecular Weight 145.20 g/mol
Chirality One stereocenter at C2 (Typically supplied as a racemate)
SMILES CC1CN(CCO)CCO1
Synthetic Origin & Impurity Profile

Understanding the synthesis is critical for anticipating impurities. 2-MME is industrially produced via the ethoxylation of 2-methylmorpholine.

Reaction Pathway:

  • Precursor: 2-Methylmorpholine (Racemic).

  • Reagent: Ethylene Oxide (EO) or 2-Chloroethanol.

  • Mechanism: S

    
    2 attack of the secondary amine on the epoxide.
    

Key Impurities:

  • Residual 2-Methylmorpholine: Due to incomplete ethoxylation.

  • O-alkylation byproducts: Rare, but possible under high-temperature forcing conditions.

  • Water: Hygroscopic nature of the amino-alcohol.

Synthesis Start 2-Methylmorpholine (Racemic) Intermediate Transition State (Amine Attack) Start->Intermediate + EO, 50-80°C Reagent Ethylene Oxide (Exothermic) Reagent->Intermediate Product 2-(2-Methylmorpholin-4-yl)ethan-1-ol (Target) Intermediate->Product Ring Opening Impurity Residual Amine (<0.5%) Intermediate->Impurity Incomplete Rxn

Figure 1: Synthetic pathway and potential impurity origin for 2-MME.

Physicochemical Profiling

The C2-methyl group increases lipophilicity (LogP) and disrupts the symmetry of the morpholine ring, slightly altering the boiling point compared to the unmethylated analog.

Thermodynamic & Solution Properties

Note: Values marked with () are predicted based on Structure-Property Relationships (SPR) with N-(2-hydroxyethyl)morpholine (CAS 622-40-2) due to limited specific literature for the methyl derivative.*

PropertyValue / RangeMethod Validation
Physical State Clear, colorless to pale yellow liquidVisual Inspection
Boiling Point 230–235 °C (Est.)DSC / Capillary Method
Density ~1.05 g/mLPycnometer at 20°C
pKa (Conj.[1][2] Acid) 7.4 ± 0.2Potentiometric Titration
LogP -0.8 (Est.)HPLC (Shake-flask method)
Solubility Miscible in H

O, EtOH, DCM
Visual / Gravimetric

Expert Insight: The pKa of 2-MME is slightly lower than morpholine (8.3) due to the electron-withdrawing inductive effect of the oxygen in the hydroxyethyl chain. This makes it a milder base, suitable for pH-sensitive catalytic applications.

Spectroscopic Characterization Protocols

This section details the self-validating protocols for confirming structure and purity.

Nuclear Magnetic Resonance (NMR)

The presence of the C2-methyl group renders the ring protons diastereotopic, creating a complex splitting pattern that distinguishes 2-MME from its unmethylated counterpart.

Protocol: High-Resolution


H-NMR (400 MHz) 
  • Solvent: CDCl

    
     (for resolution) or D
    
    
    
    O (to exchange OH).
  • Internal Standard: Dimethyl sulfone (trace) for qNMR assay.

  • Key Diagnostic Signals:

    • 
       ~1.1 ppm (3H, d):  The C2-Methyl group. This is the fingerprint signal.
      
    • 
       ~2.3–2.8 ppm (m):  Ring protons adjacent to Nitrogen (N-CH
      
      
      
      ).
    • 
       ~3.6 ppm (2H, t):  The CH
      
      
      
      -OH protons of the ethyl chain.
    • 
       ~3.7–3.9 ppm (m):  Ring protons adjacent to Oxygen (O-CH
      
      
      
      ).

Validation Check: Integration of the methyl doublet (3H) against the hydroxymethylene triplet (2H) must yield a 1.5:1 ratio. Deviation indicates impurity or solvent overlap.

Mass Spectrometry (GC-MS)

Fragmentation Pattern (EI, 70 eV):

  • Molecular Ion (M+): m/z 145 (Weak/Distinct).

  • Base Peak: m/z 114 (Loss of -CH

    
    OH).
    
  • Diagnostic Fragment: m/z 100 (Morpholine ring cleavage).

Chromatographic Purity Method (GC-FID)

For quantitative purity assessment, Gas Chromatography with Flame Ionization Detection (GC-FID) is preferred over HPLC due to the compound's lack of a strong UV chromophore.

Method Parameters:

  • Column: DB-WAX or equivalent (Polar PEG phase) to separate the amine from non-polar impurities.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split 50:1, 250°C.

  • Detector: FID, 280°C.

  • Oven Program:

    • Hold 60°C for 2 min (Solvent cut).

    • Ramp 15°C/min to 240°C.

    • Hold 5 min.

System Suitability:

  • Tailing Factor: Must be < 1.5 (Amine tailing is common; use base-deactivated liners).

  • Resolution: > 2.0 between 2-MME and residual 2-methylmorpholine.

GC_Workflow Sample Raw Sample (Dilute in MeOH) Inlet Inlet (250°C) Split Injection Sample->Inlet Column Capillary Column (DB-WAX, Polar) Inlet->Column Separation Thermal Gradient (60°C -> 240°C) Column->Separation Detector FID Detection (Carbon Response) Separation->Detector Data Integration & Purity Calculation Detector->Data

Figure 2: GC-FID workflow for purity determination of 2-MME.

Functional Applications & Handling

Catalysis in Polyurethanes

2-MME acts as a reactive catalyst. The tertiary amine promotes the isocyanate-polyol reaction (gelling), while the hydroxyl group eventually reacts with the isocyanate, incorporating the catalyst into the polymer matrix. This "non-fugitive" property prevents the catalyst from leaching out, reducing odor and fogging in automotive foams [1].

Safety & Handling (SDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Hygroscopic. Store under Nitrogen/Argon in tight containers.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • Huntsman Corporation. (2022). JEFFCAT® Amine Catalysts for Polyurethanes: Technical Bulletin. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14890-74-5, 2-(2-Methylmorpholin-4-yl)ethanol. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-(2-Methylmorpholin-4-yl)ethanol. Retrieved from

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for amine solubility and pKa trends).

Sources

2-(2-Methylmorpholin-4-yl)ethan-1-ol literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Methylmorpholin-4-yl)ethan-1-ol: Synthesis, Properties, and Therapeutic Potential

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable pharmacokinetic properties and engage in specific molecular interactions with biological targets.[1][2] This guide provides a comprehensive technical overview of 2-(2-Methylmorpholin-4-yl)ethan-1-ol, a specific derivative of this important scaffold. Due to the limited volume of research focused exclusively on this molecule, this document synthesizes information from closely related analogs to project its chemical behavior, synthetic routes, and potential applications in drug discovery. The content herein is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this promising chemical entity.

Introduction: The Significance of the Morpholine Scaffold

Morpholine (tetrahydro-1,4-oxazine) is a six-membered heterocyclic compound containing both an amine and an ether functional group.[3] This unique combination confers a balanced hydrophilic-lipophilic profile, weak basicity, and a flexible chair-like conformation.[4] These attributes make the morpholine ring a highly desirable component in the design of therapeutic agents.[5][6] Its incorporation into a lead compound can enhance aqueous solubility, improve metabolic stability, and facilitate crossing of the blood-brain barrier.[7] Consequently, the morpholine moiety is present in numerous approved and experimental drugs across a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[8][9][10]

This guide focuses on the specific derivative, 2-(2-Methylmorpholin-4-yl)ethan-1-ol, exploring its synthesis, predicted physicochemical properties, and potential as a building block in the development of novel therapeutics.

Synthesis of 2-(2-Methylmorpholin-4-yl)ethan-1-ol

The synthesis of N-substituted morpholines is well-established in organic chemistry.[11] For the target molecule, 2-(2-Methylmorpholin-4-yl)ethan-1-ol, two primary synthetic routes are proposed based on standard alkylation procedures for secondary amines.

Route A: Reaction with Ethylene Oxide

A common and efficient method for the hydroxyethylation of amines is the ring-opening of ethylene oxide.[12] This reaction involves the nucleophilic attack of the secondary amine of 2-methylmorpholine on the carbon atom of the ethylene oxide ring.

G cluster_0 Proposed Synthesis of 2-(2-Methylmorpholin-4-yl)ethan-1-ol (Route A) 2-Methylmorpholine 2-Methylmorpholine Product 2-(2-Methylmorpholin-4-yl)ethan-1-ol 2-Methylmorpholine->Product 1. Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Product 2. Protic_Solvent Protic Solvent (e.g., Ethanol) Protic_Solvent->Product Catalyst/Solvent

Caption: Proposed synthesis via ethylene oxide ring-opening.

This reaction is typically carried out in a protic solvent like ethanol or water and can proceed without a catalyst, although it can be accelerated by acid or base catalysis.[13] The use of a protic solvent facilitates the protonation of the oxygen atom in the transition state, aiding in the ring-opening.

Route B: Alkylation with a 2-Haloethanol

An alternative approach is the N-alkylation of 2-methylmorpholine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. This is a classic nucleophilic substitution reaction.

G cluster_1 Proposed Synthesis of 2-(2-Methylmorpholin-4-yl)ethan-1-ol (Route B) 2-Methylmorpholine 2-Methylmorpholine Product 2-(2-Methylmorpholin-4-yl)ethan-1-ol 2-Methylmorpholine->Product 1. 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Product 2. Base Base (e.g., K2CO3, Et3N) Base->Product Acid Scavenger Solvent Polar Aprotic Solvent (e.g., Acetonitrile, DMF) Solvent->Product Solvent

Caption: Proposed synthesis via N-alkylation.

This reaction is generally performed in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct. Common bases include potassium carbonate or triethylamine. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are typically used to facilitate the reaction.

Physicochemical Properties

PropertyPredicted Value / InformationBasis for Prediction / Source
Molecular Formula C₇H₁₅NO₂-
Molecular Weight 145.20 g/mol -
Appearance Likely a colorless to pale yellow liquidBased on similar N-alkylmorpholines[14]
Boiling Point Estimated to be > 200 °CHigher than N-methylmorpholine (115-116 °C) due to the hydroxyl group and increased molecular weight.[14]
pKa Estimated to be around 7.5 - 8.5The electron-withdrawing effect of the hydroxyl group would slightly lower the pKa compared to N-alkylmorpholines.
LogP Estimated to be between 0.0 and 0.5The methyl group increases lipophilicity compared to 2-morpholinoethanol, but the hydroxyl group maintains significant hydrophilicity.
Solubility Expected to be miscible with water and soluble in polar organic solvents.The presence of the morpholine ring and the terminal hydroxyl group should confer good water solubility.[15]

The Role of the 2-Methylmorpholine Moiety in Drug Design

The incorporation of a morpholine ring, including substituted variants like 2-methylmorpholine, is a strategic choice in medicinal chemistry for several reasons.

Modulation of Pharmacokinetic Properties

The morpholine scaffold is frequently employed to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.[1]

  • Solubility and Permeability: The polar ether and tertiary amine functionalities of the morpholine ring enhance aqueous solubility, which is often a limiting factor for oral bioavailability.[7] The overall charge and lipophilicity can be fine-tuned by substitution on the nitrogen or the ring itself.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.[6] The presence of the methyl group at the 2-position may influence metabolic pathways, potentially blocking a site of oxidation.

Function as a Pharmacophore

The morpholine ring can also serve as a key pharmacophore, directly interacting with the biological target.[16][17]

  • Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of enzymes or receptors.[7]

  • Conformational Constraint: The chair-like conformation of the morpholine ring can help to position other functional groups on the molecule in an optimal orientation for binding to a target.

G cluster_0 Structure-Activity Relationship (SAR) Insights for Morpholine Derivatives Morpholine_Core Morpholine Core Improves Solubility Metabolic Stability Acts as Scaffold N_Substitution N-Substitution Modulates Potency Selectivity Pharmacokinetics Morpholine_Core:f1->N_Substitution:f0 Ring_Substitution Ring Substitution (e.g., 2-Methyl) Fine-tunes Conformation Blocks Metabolism Provides Chiral Center Morpholine_Core:f1->Ring_Substitution:f0

Caption: General SAR principles for morpholine-containing compounds.

Potential Therapeutic Applications and Biological Activities

Given the wide range of biological activities reported for morpholine derivatives, 2-(2-Methylmorpholin-4-yl)ethan-1-ol could serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents.

  • Oncology: Many inhibitors of protein kinases, such as PI3K and mTOR, incorporate a morpholine ring to enhance potency and pharmacokinetic properties.[8] The title compound could be a precursor for such inhibitors.

  • Neurodegenerative Diseases: The ability of the morpholine moiety to improve blood-brain barrier permeability makes it attractive for developing drugs targeting the central nervous system.[7][9] Morpholine derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and monoamine oxidases, which are implicated in Alzheimer's and Parkinson's diseases.[9]

  • Antimicrobial Agents: The morpholine nucleus is found in several antibacterial and antifungal agents.[18] Novel derivatives can be synthesized from 2-(2-Methylmorpholin-4-yl)ethan-1-ol to explore new antimicrobial therapies.

Representative Experimental Protocol: Synthesis of 2-(2-Methylmorpholin-4-yl)ethan-1-ol via N-alkylation

The following is a representative, detailed protocol for the synthesis of the title compound, adapted from general procedures for the N-alkylation of secondary amines.

Materials:

  • 2-Methylmorpholine (1.0 eq)

  • 2-Chloroethanol (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylmorpholine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Slowly add 2-chloroethanol (1.1 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-(2-Methylmorpholin-4-yl)ethan-1-ol.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

While 2-(2-Methylmorpholin-4-yl)ethan-1-ol is not extensively documented in scientific literature, its chemical nature can be reliably inferred from the vast body of research on related morpholine derivatives. Its straightforward synthesis and the favorable properties conferred by the 2-methylmorpholine scaffold make it a valuable building block for medicinal chemists. The insights provided in this guide are intended to serve as a foundation for future research and development efforts aimed at leveraging the therapeutic potential of this and other novel morpholine-containing compounds.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Sanjeev, K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Kumari, A., & Singh, R. K. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. In Key Heterocyclic Cores for Smart Anticancer Drug–Design Part II (pp. 137-173). [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2254-2258. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Taylor & Francis. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • Gatti, F. M., et al. (1995). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Il Farmaco, 50(7-8), 517-524. [Link]

  • Khan, I. A., et al. (2020). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 25(21), 5092. [Link]

  • Google Patents. (n.d.). CN101012208A - Process for preparing N-methyl morpholine.
  • Iovine, V., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1644-1662. [Link]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 79-91. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Study.com. (n.d.). N-Substituted morpholines are building blocks in many drugs. Show how to synthesize N-methylmorpholine using the following retrosynthetic analysis. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

  • Amblard, F., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

  • Altmann, K. H., et al. (2020). Synthesis of Morpholine-Based Analogs of (-)-Zampanolide and Their Biological Activity. Chemistry – A European Journal, 26(68), 15911-15921. [Link]

  • ChemBK. (n.d.). N-Methylmorpholine. [Link]

  • Google Patents. (n.d.). EP0080940A2 - Derivatives of 2-phenyl-morpholine and medical compositions.
  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. [Link]

  • ResearchGate. (n.d.). Ionic liquids based on N-alkyl-N-methylmorpholinium salts as potential electrolytes. [Link]

  • PubChem. (n.d.). 2-Methylmorpholine. [Link]

  • Polat, E., et al. (2021). N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. Pharmaceutics, 14(1), 43. [Link]

  • ResearchGate. (n.d.). N -Methylmorpholine N -Oxide. [Link]

  • Asian Journal of Chemistry. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. 25(15), 8427-8430. [Link]

  • Organic Chemistry Portal. (n.d.). NMO - N-Methylmorpholine-N-Oxide. [Link]

  • Academia.edu. (n.d.). Study - Addition Reaction of Ethylene Oxide. [Link]

  • Fiveable. (n.d.). N-methylmorpholine N-oxide Definition. [Link]

Sources

safety and toxicity profile of 2-(2-Methylmorpholin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Safety and Toxicity Profile of 2-(2-Methylmorpholin-4-yl)ethan-1-ol Subtitle: A Technical Risk Assessment for Pharmaceutical & Industrial Applications

Executive Summary

2-(2-Methylmorpholin-4-yl)ethan-1-ol (CAS: 14890-74-5) is a tertiary amine widely utilized as a catalyst in polyurethane synthesis and as a specialized intermediate in pharmaceutical chemistry. While it shares a foundational safety profile with its unmethylated analog, 4-(2-hydroxyethyl)morpholine , its specific structural features—specifically the C2-methyl group—introduce unique metabolic and impurity-related risks.

Core Safety Verdict:

  • Acute Toxicity: Low systemic toxicity (Oral LD50 estimated >2,000 mg/kg).

  • Local Effects: Classified as Skin & Eye Irritant (Category 2) ; potential for severe eye damage due to alkaline nature.

  • Critical Hazard: Nitrosamine Precursor Potential. Degradation or metabolic dealkylation yields 2-methylmorpholine , a secondary amine that can nitrosate to form N-nitroso-2-methylmorpholine , a potent carcinogen.

Chemical Identification & Physicochemical Properties

Understanding the physicochemical basis is crucial for predicting bioavailability and barrier penetration.

PropertyDataRelevance to Safety
CAS Number 14890-74-5Unique Identifier
Synonyms N-(2-Hydroxyethyl)-2-methylmorpholine; 2-(2-methylmorpholino)ethanolSearch keys for regulatory dossiers
Molecular Formula C7H15NO2MW: 145.20 g/mol
Physical State Clear, colorless to pale yellow liquidHandling & Spill containment
pKa (Calculated) ~7.6 – 8.2Moderate base; exists partially ionized at physiological pH, aiding solubility but allowing membrane permeation.
LogP (Octanol/Water) ~ -0.5 to 0.1Amphiphilic. The methyl group increases lipophilicity compared to unmethylated analogs, potentially enhancing skin penetration.
Boiling Point ~225°C (estimated)Low volatility reduces inhalation risk under ambient conditions.

Acute Toxicity Profile (Read-Across Analysis)

Due to the limited specific toxicological datasets for CAS 14890-74-5, a Read-Across methodology is employed using the closest structural analog, 4-(2-Hydroxyethyl)morpholine (CAS 622-40-2) , which possesses a >90% structural similarity index.

Systemic Toxicity
  • Oral (Rat): Based on the analog, the LD50 is estimated at >2,000 mg/kg . It does not meet the criteria for "Toxic if Swallowed" (GHS Category 3) but falls into Category 5 (May be harmful) .

  • Dermal (Rabbit): Estimated LD50 > 2,000 mg/kg. However, the solvent properties of the hydroxyethyl tail can facilitate the absorption of other toxic contaminants.

  • Inhalation: Low vapor pressure minimizes risk, but aerosols/mists are highly irritating to the respiratory tract (STOT SE 3).

Local Effects (Irritation vs. Corrosion)

Unlike the parent morpholine (which is corrosive), the hydroxyethyl substitution mitigates basicity.

  • Skin: Irritant (Category 2). Causes erythema and edema upon prolonged contact. The methyl group adds steric bulk, potentially slightly reducing immediate reactivity compared to the linear analog.

  • Eyes: Severe Irritant (Category 2A/1). The alkaline nature (pH > 10 in solution) poses a risk of corneal opacity if not rinsed immediately.

Critical Hazard: The Nitrosamine Risk Pathway

For drug development professionals, the primary concern is not acute toxicity, but the genotoxic impurity (GTI) risk.

The Mechanism: 2-(2-Methylmorpholin-4-yl)ethan-1-ol is a tertiary amine . It cannot directly react with nitrites to form a nitrosamine. However, under stress conditions (oxidative degradation or metabolic processing), the N-substituent (the ethanol chain) can be cleaved (N-dealkylation).

  • Step 1: Dealkylation yields 2-methylmorpholine (a secondary amine).

  • Step 2: In the presence of nitrosating agents (nitrites, NOx), 2-methylmorpholine forms N-nitroso-2-methylmorpholine .

  • Step 3: This nitrosamine is a known carcinogen (positive in animal models for liver and respiratory tract tumors).[1][2]

Visualization: Nitrosamine Formation Risk

NitrosamineRisk Parent 2-(2-Methylmorpholin-4-yl)ethan-1-ol (Tertiary Amine - Safe) Stress Oxidative Stress / Metabolic Dealkylation Parent->Stress Degradation SecAmine 2-Methylmorpholine (Secondary Amine - Impurity) Stress->SecAmine Carcinogen N-Nitroso-2-methylmorpholine (Potent Carcinogen) SecAmine->Carcinogen + Nitrosation Nitrite Nitrosating Agent (NOx / Nitrites) Nitrite->Carcinogen

Caption: Pathway demonstrating how the relatively safe tertiary amine parent can degrade into a secondary amine precursor, leading to carcinogenic nitrosamine formation.

Handling & Risk Mitigation Protocols

Personal Protective Equipment (PPE)
  • Respiratory: If heating or spraying, use a respirator with an ABEK filter (Organic vapors + Inorganic + Acid/Amine).

  • Skin: Butyl rubber or Nitrile (>0.4 mm thickness). Latex is permeable to morpholine derivatives and should be avoided.

  • Eyes: Chemical splash goggles and a face shield are mandatory due to the risk of alkaline burns.

Storage & Stability
  • Incompatibility: Strictly segregate from oxidizing agents (peroxides, nitrates) and nitrosating agents .

  • Atmosphere: Store under nitrogen blanket to prevent oxidative degradation into secondary amines.

Emergency Response (Self-Validating Protocol)
  • Eye Contact:

    • Irrigate immediately for 15 minutes .

    • Check pH of eye surface (using litmus paper) after irrigation; continue if pH > 8.0.

  • Skin Contact:

    • Wash with polyethylene glycol (PEG 400) if available, or copious water.

    • Do not use acidic neutralizers (risk of exothermic reaction).[3]

Regulatory & Environmental Status

  • REACH (EU): Likely registered as an Intermediate under Strictly Controlled Conditions (SCC).

  • TSCA (USA): Listed.

  • Ecotoxicity: Predicted to be harmful to aquatic life (LC50 10-100 mg/L) but inherently biodegradable. The morpholine ring is generally resistant to rapid hydrolysis but susceptible to biological oxidation in adapted sludge.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61163, 4-(2-Hydroxyethyl)morpholine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Morpholine and its derivatives. Retrieved from [Link]

  • Lijinsky, W., & Reuber, M. D. (1982). Comparative carcinogenesis by nitrosomorpholines, nitrosooxazolidines and nitrosotetrahydrooxazine in rats. Carcinogenesis. Retrieved from [Link]

Sources

preliminary pharmacological assessment of 2-(2-Methylmorpholin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preliminary pharmacological assessment framework for 2-(2-Methylmorpholin-4-yl)ethan-1-ol (CAS: 14890-74-5). This document is structured for drug discovery scientists and toxicologists, shifting from physicochemical characterization to early-stage ADME-Tox and target profiling.

Document Type: Technical Guidance & Protocol Framework Compound Code: MME-02 (Internal Designation) CAS Registry: 14890-74-5 Molecular Formula: C


H

NO

| MW: 145.20 g/mol

Executive Summary & Compound Rationale

2-(2-Methylmorpholin-4-yl)ethan-1-ol (MME) is a tertiary amine featuring a morpholine heterocycle substituted with a methyl group at the C2 position and a hydroxyethyl moiety at the N4 position.

While the non-methylated analog N-(2-hydroxyethyl)morpholine (HEM) is a common industrial intermediate and solvent, the introduction of the C2-methyl group in MME introduces two critical pharmacological variables:

  • Chirality: The C2 position creates a stereocenter, requiring enantioselective assessment (R- vs. S- enantiomers) as they may exhibit differential binding affinities or metabolic rates.

  • Lipophilicity & Steric Hindrance: The methyl group increases lipophilicity (LogP) and sterically shields the ether oxygen, potentially altering metabolic clearance compared to HEM.

This guide outlines the protocol for assessing MME as a potential fragment-based drug lead (specifically for CNS targets) or a functionalized excipient .

Physicochemical & In Silico Profiling

Before wet-lab experimentation, the following parameters must be established to guide formulation and dosing.

Structural Properties & Chirality

MME exists as a racemate in standard synthesis.

  • Action: Chiral HPLC separation is required early to prevent "isomeric ballast" in pharmacological data.

  • Predicted pKa: ~7.4–7.8 (The N4 nitrogen is moderately basic).

  • Predicted LogP: ~ -0.3 to 0.1 (Slightly more lipophilic than HEM, which is -0.7).

Solubility Profile
  • Aqueous: High (due to H-bonding capability of the hydroxyl group and ether oxygen).

  • Organic: Soluble in alcohols, DCM; limited solubility in non-polar alkanes.

Data Summary Table: Predicted vs. Reference Properties

ParameterMME (Target)HEM (Reference, CAS 622-40-2)Pharmacological Implication
MW 145.20131.17Small Fragment (<300 Da); High Ligand Efficiency potential.
H-Bond Donors 1 (OH)1 (OH)Good membrane permeability.
H-Bond Acceptors 3 (N, O, O)3 (N, O, O)Potential interaction with serine/threonine residues.
Chirality Yes (C2)NoCritical: Enantiomers may have distinct tox/efficacy profiles.
BBB Permeability High (Predicted)ModerateMorpholines are privileged scaffolds for CNS entry.

ADME-Tox Assessment Framework

The morpholine ring is generally metabolically stable, but the hydroxyethyl side chain and C2-methyl group are sites of enzymatic attack.

Metabolic Stability (Microsomal Assay)

Hypothesis: The C2-methyl group may reduce ring oxidation but the hydroxyethyl chain is susceptible to oxidation to the corresponding carboxylic acid (morpholine acetic acid derivative) or N-dealkylation.

Workflow Diagram: Metabolic Fate Prediction

MetabolicPathways MME Parent: MME (2-methyl-N-hydroxyethyl) Met1 Metabolite M1 (N-Dealkylation) 2-Methylmorpholine MME->Met1 CYP450 (N-Dealkylation) Met2 Metabolite M2 (Alcohol Oxidation) Carboxylic Acid Derivative MME->Met2 ADH/ALDH (Oxidation) Met3 Metabolite M3 (Ring Hydroxylation) Unlikely due to Me-sterics MME->Met3 CYP450 (Minor)

Figure 1: Predicted metabolic pathways for MME. The primary clearance route is expected to be side-chain oxidation or N-dealkylation.

Cytotoxicity Screening (Tier 1)

Since morpholines are often used as solvents, high-concentration toxicity must be ruled out.

  • Cell Lines: HepG2 (Liver toxicity proxy), SH-SY5Y (Neurotoxicity proxy).

  • Endpoint: MTT or ATP-Glo assay.

  • Threshold: IC50 < 10 µM indicates specific toxicity; > 100 µM indicates low baseline toxicity.

Pharmacological Target Profiling

Morpholines are "privileged structures" in medicinal chemistry, often serving as bioisosteres for piperazines. MME should be screened against specific targets known to bind morpholine derivatives.

CNS Reuptake Transporters

Morpholine derivatives (e.g., Reboxetine, Viloxazine) are potent Norepinephrine Reuptake Inhibitors (NRI).

  • Assay: Radioligand binding assay (Human NET, SERT, DAT).

  • Rationale: The 2-methyl substitution often enhances selectivity for NET over SERT.

Kinase Inhibition

Morpholine rings are found in the hinge-binding region of PI3K inhibitors.

  • Assay: Kinase panel (PI3K

    
    , mTOR).
    
  • Rationale: The hydroxyl group on the ethyl chain may act as a "warhead" or H-bond anchor in the ATP binding pocket.

Experimental Protocols

This section details the standard operating procedures (SOPs) for the initial assessment.

Protocol A: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and half-life (

).
  • Preparation:

    • Prepare 10 mM stock of MME in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Reaction Mix: 0.5 mg/mL HLM, 1 µM MME, 100 mM Potassium Phosphate buffer (pH 7.4).

    • Start: Initiate with 1 mM NADPH.

    • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Termination:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Propranolol).

  • Analysis:

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Self-Validation: Include Verapamil as a high-clearance control and Warfarin as a low-clearance control.

Protocol B: hERG Safety Screen (Patch Clamp)

Objective: Assess cardiac safety (QT prolongation risk).

  • System: CHO cells stably expressing hERG K+ channels.

  • Perfusion: Extracellular solution (Tyrode’s buffer).

  • Dosing: Perfusion of MME at 1, 10, and 30 µM.

  • Measurement: Record tail currents following depolarization to +20 mV and repolarization to -50 mV.

  • Criteria: >50% inhibition at 10 µM flags the compound as a high risk.

Assessment Workflow Diagram

The following Graphviz diagram visualizes the decision tree for advancing MME from compound acquisition to lead identification.

AssessmentWorkflow Start Compound Acquisition (CAS 14890-74-5) QC QC & Chiral Separation (>98% ee) Start->QC Tier1 Tier 1: In Silico & PhysChem (LogP, pKa, Solubility) QC->Tier1 Tier2 Tier 2: In Vitro Tox (HepG2 Cytotox, hERG) Tier1->Tier2 Decision1 Pass Safety Thresholds? Tier2->Decision1 Tier3 Tier 3: Target Screening (NET/SERT Binding, PI3K) Decision1->Tier3 Yes ADME ADME: Microsomal Stability & Metabolite ID Decision1->ADME Yes Stop Terminate/Redesign Decision1->Stop No (Tox High) Lead Lead Candidate Nomination Tier3->Lead High Potency ADME->Lead Stable

Figure 2: Strategic decision tree for the pharmacological evaluation of MME.

References

  • Kourounakis, A. P., et al. (2020).[1][2] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.

  • PubChem. (2025).[3] "Compound Summary: 2-(2-Methylmorpholin-4-yl)ethan-1-ol (CAS 14890-74-5)."[4][5] National Library of Medicine.

  • Mallak Specialties. (2018). "Technical Data Sheet: N-(2-Hydroxyethyl) Morpholine (CAS 622-40-2)."[6] Industrial Safety & Applications.

  • Sigma-Aldrich. (2025).[4] "Safety Data Sheet: 2-(2-Methylmorpholin-4-yl)ethan-1-ol." Merck KGaA.

  • Kumari, A., & Singh, R. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry.

Sources

The 2-Methylmorpholine Scaffold: A Technical Guide to SAR & Synthetic Utility

[1][2]

Executive Summary

The 2-methylmorpholine scaffold represents a critical bioisosteric refinement in modern medicinal chemistry.[1][2][3] While the morpholine ring itself is a privileged structure—offering balanced solubility and metabolic stability compared to piperidines—the introduction of a C2-methyl group adds a layer of stereochemical control that is often decisive in lead optimization.

This guide analyzes the structure-activity relationship (SAR) of the 2-methylmorpholine moiety.[1][2] We explore its role as a conformational lock, a metabolic blocker, and a selectivity filter, using the clinical candidate AZD8186 as a primary case study.

Part 1: The Physicochemical Foundation

Conformational Locking & Vector Control

The primary utility of the 2-methyl substitution is not merely to fill space, but to restrict the conformational flexibility of the morpholine ring.

  • The Chair Preference: Like cyclohexane, morpholine exists predominantly in a chair conformation.[4]

  • Equatorial Anchoring: The 2-methyl group introduces a strong energetic preference for the equatorial position (

    
     kcal/mol) to avoid 1,3-diaxial interactions.[1][2]
    
  • The "Locking" Effect: By anchoring the C2-methyl in the equatorial position, the ring inversion (flipping) is significantly slowed. This biases the orientation of the nitrogen lone pair and the

    
    -substituent, reducing the entropic penalty upon binding to a protein target.
    
Metabolic Shielding

Morpholine rings are generally stable, but they are susceptible to oxidative metabolism (N-dealkylation or

12
  • Mechanism: CYP450 enzymes typically abstract a hydrogen atom from the carbon

    
     to the heteroatom.
    
  • The Methyl Block: Placing a methyl group at C2 replaces an abstractable hydrogen and sterically hinders the approach of the heme-iron center of CYP enzymes, significantly extending the half-life (

    
    ) of the molecule.
    
Visualization: Conformational Equilibrium

The following diagram illustrates the energetic preference that drives the "locking" mechanism.

ConformationalAnalysisUnsubUnsubstituted Morpholine(Rapid Ring Flip)Me_Axial2-Me Morpholine (Axial)High Energy (+1.7 kcal/mol)Steric ClashUnsub->Me_AxialSubstitutionMe_Equatorial2-Me Morpholine (Equatorial)Low Energy (Stable)Conformationally LockedUnsub->Me_EquatorialSubstitutionMe_Axial->Me_EquatorialRapid Equilibration(Major Product)Me_Equatorial->Me_AxialSlow Reversion

Caption: The 2-methyl group drives the equilibrium toward the equatorial conformer, locking the vector of the N-substituent.

Part 2: Synthetic Access & Stereocontrol[2]

Accessing the 2-methylmorpholine scaffold requires high enantiomeric excess (



2
The Chiral Pool Strategy

The most robust route utilizes chiral amino alcohols derived from the chiral pool (e.g., amino acids like Alanine). This avoids the yield losses associated with chiral resolution of racemates.

Core Logic:

  • Starting Material: (S)-Alanine or (S)-2-amino-1-propanol.[1][2]

  • Cyclization: Double alkylation or a stepwise reductive amination/cyclization sequence.[2]

  • Result: Defines the C2 stereocenter with >99%

    
     retention.
    
Visualization: Enantioselective Synthesis Pathway[1][2]

SynthesisRouteStart(S)-Alanine / (S)-2-amino-1-propanol(Chiral Pool)Step1N-Protection & Activation(Boc/Cbz protection)Start->Step1ProtectionStep2O-Alkylation / Cyclization Precursor(Introduction of chloroacetyl/glycol chain)Step1->Step2AlkylationStep3Cyclization (Base Induced)Intramolecular SN2Step2->Step3NaH / THFFinal(S)-2-Methylmorpholine(>98% ee)Step3->FinalDeprotection

Caption: A reliable synthetic route leveraging the chiral pool to ensure stereochemical integrity of the C2-methyl group.

Part 3: SAR Case Study - AZD8186

Drug Candidate: AZD8186 (AstraZeneca) Target: PI3K


125
The Challenge

Early hits in the PI3K inhibitor series utilized a standard morpholine ring binding to the hinge region of the kinase. However, these molecules suffered from:

  • Poor Selectivity: They inhibited PI3K

    
     (associated with insulin signaling side effects) as potently as PI3K
    
    
    .[2]
  • Rapid Clearance: The morpholine ring was a site of metabolic vulnerability.

The 2-Methyl Solution

Optimization led to the incorporation of the (R)-2-methylmorpholine moiety.[1][2]

FeatureUnsubstituted Morpholine(R)-2-Methylmorpholine (AZD8186)Impact
PI3K

IC

~10 nM4 nMPotency Increase: Methyl group fills a small hydrophobic pocket near the hinge.[1][2]
Selectivity (

vs

)
< 10-fold> 30-foldSelectivity: The (R)-methyl exerts steric clash in the PI3K

isoform but fits PI3K

.[2]
Metabolic Stability Low (

< 30 min)
High (

> 2 h)
Stability: Blocks

-carbon oxidation.[1][2]
Mechanistic Insight

In AZD8186, the oxygen of the morpholine acts as a hydrogen bond acceptor for the kinase hinge region (Val851). The 2-methyl group does not participate in H-bonding but serves as a "selector." [1][2]

  • In PI3K

    
    :  The pocket accommodates the equatorial methyl.
    
  • In PI3K

    
    :  A residue shift makes the pocket tighter; the methyl group clashes, reducing affinity.
    

Part 4: Experimental Protocols

Protocol A: Enantioselective Synthesis of (S)-2-Methylmorpholine

Note: This protocol synthesizes the N-benzyl protected intermediate, a common stable precursor.[1][2]

Reagents:

  • (S)-(+)-2-Amino-1-propanol (10 mmol)[1][2]

  • Benzyl bromide (10 mmol)[1][2]

  • Chloroacetyl chloride (11 mmol)[1][2][6]

  • Lithium Aluminum Hydride (LAH)[1][2]

  • Solvents: THF (anhydrous), Toluene.[2]

Step-by-Step:

  • N-Benzylation: Dissolve (S)-2-amino-1-propanol in Toluene. Add Benzyl bromide and K

    
    CO
    
    
    .[2] Reflux for 4 hours. Filter and concentrate to yield N-benzyl-amino-propanol.[1][2]
  • Acylation: Dissolve intermediate in dry THF at 0°C. Add Chloroacetyl chloride dropwise with triethylamine. Stir for 2 hours. This forms the N-chloroacetyl derivative.[1][2]

  • Cyclization: Add NaH (1.2 eq) to the reaction mixture (carefully). The alkoxide formed attacks the alkyl chloride, closing the morpholinone ring.

  • Reduction: Isolate the morpholinone. Dissolve in dry THF. Add LAH (2.0 eq) slowly at 0°C, then reflux for 4 hours to reduce the amide to the amine.

  • Workup: Quench with Fieser method (

    
    , 15% NaOH, 
    
    
    ). Filter precipitate.[2] Distill the filtrate to obtain (S)-N-benzyl-2-methylmorpholine.[1][2]
  • Deprotection (Optional): Hydrogenate with Pd/C and

    
     to yield the free amine.
    
Protocol B: Microsomal Metabolic Stability Assay

Objective: To quantify the stability enhancement of 2-methylmorpholine analogs.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc).[2]

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1][2]
    
  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in Phosphate Buffer (pH 7.4).
    
  • Pre-incubation: Mix 1

    
    M compound with HLM (0.5 mg/mL final conc) in a 96-well plate. Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to initiate metabolism.[2]

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quenching: Immediately add aliquot to ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life:
    
    
    
    
    
    [1][2]

References

  • Discovery of AZD8186: Barlaam, B., et al. (2015).[2] "Discovery of (R)-8-(1-(3,5-Difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): A Potent and Selective Inhibitor of PI3Kβ and PI3Kδ for the Treatment of PTEN-Deficient Cancers."[1][2][5] Journal of Medicinal Chemistry.

  • Metabolic Stability of Morpholines: BenchChem Technical Guide. (2025).[2][7][8][9] "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[2][10]

  • Conformational Analysis: Li, Q., et al. (2012).[2] "Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy." The Journal of Physical Chemistry A.

  • Synthetic Methodology: D'Souza, D. M., et al. (2008).[2][11] "Synthesis of chiral morpholines." Chemical Society Reviews.[2]

  • AZD8186 Clinical Data: ClinicalTrials.gov.[2] "PI3Kbeta Inhibitor AZD8186 and Docetaxel in Treating Patients Advanced Solid Tumors."

Methodological & Application

protocol for N-alkylation of 2-methylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protocols for the N-Alkylation of 2-Methylmorpholine

Abstract & Strategic Overview

2-Methylmorpholine (CAS: 27550-90-9) is a critical pharmacophore in medicinal chemistry, serving as a chiral building block that modulates lipophilicity (LogP) and metabolic stability compared to its unsubstituted morpholine counterpart. However, the C2-methyl group introduces a unique steric environment adjacent to the nucleophilic nitrogen. Unlike the highly reactive morpholine, 2-methylmorpholine exhibits slightly attenuated nucleophilicity and increased steric demand, necessitating tailored alkylation protocols to suppress over-alkylation (quaternization) and ensure regiochemical control.

This guide details three field-proven methodologies for the N-alkylation of 2-methylmorpholine:

  • Reductive Amination (Method A): The Gold Standard for mono-alkylation control.

  • Direct Nucleophilic Substitution (Method B): Optimized for reactive electrophiles and sterically unencumbered halides.

  • Epoxide Ring Opening (Method C): Specific for generating

    
    -amino alcohols.
    

Strategic Decision Matrix

Before selecting a protocol, analyze your electrophile and target constraints using the decision matrix below.

DecisionMatrix Start Target: N-Alkyl-2-Methylmorpholine Electrophile Analyze Electrophile Start->Electrophile AldehydeKetone Aldehyde / Ketone Electrophile->AldehydeKetone Carbonyl AlkylHalide Alkyl Halide (R-X) Electrophile->AlkylHalide Halogen Epoxide Epoxide Electrophile->Epoxide Strained Ring MethodA Method A: Reductive Amination (High Selectivity) AldehydeKetone->MethodA Preferred MethodB Method B: Direct Alkylation (SN2) (Risk of Quaternization) AlkylHalide->MethodB Careful Control MethodC Method C: Epoxide Opening (Atom Economic) Epoxide->MethodC Heat/Lewis Acid

Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway based on electrophile availability.

Method A: Reductive Amination (The "Gold Standard")

Rationale: Direct alkylation with alkyl halides often leads to a mixture of secondary, tertiary, and quaternary ammonium salts. Reductive amination proceeds via an iminium ion intermediate, which is reduced to the amine. Since the resulting tertiary amine cannot form an iminium ion, the reaction self-terminates at the mono-alkylated stage, guaranteeing high selectivity.

Mechanism:

  • Condensation: 2-Methylmorpholine attacks the carbonyl carbon to form a hemiaminal, which dehydrates to an iminium ion.

  • Reduction: The hydride source (e.g., STAB) selectively reduces the iminium bond to the C-N single bond.

Protocol:

Reagents:

  • Substrate: 2-Methylmorpholine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) [Note: Safer and more selective than NaBH3CN]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Additive: Acetic Acid (AcOH) (1.0 equiv, optional to catalyze imine formation)

Step-by-Step Workflow:

  • Preparation: In a dry round-bottom flask under

    
    , dissolve 2-methylmorpholine (10 mmol) in anhydrous DCE (30 mL).
    
  • Imine Formation: Add the aldehyde/ketone (11 mmol). If the carbonyl is sterically hindered (e.g., acetophenone), add AcOH (10 mmol) and stir for 30–60 minutes at room temperature to pre-form the iminium species.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. Caution: Mild gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.

  • Quench: Quench with saturated aqueous

    
     (30 mL). Stir vigorously for 20 minutes to decompose boron complexes.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient).
    

Method B: Direct Nucleophilic Substitution ( )

Rationale: Used when the alkyl group is not available as a carbonyl precursor (e.g., benzyl chlorides, alkyl bromides). The C2-methyl group of the morpholine ring provides partial steric shielding, which can actually help reduce quaternary salt formation compared to simple morpholine, but strict stoichiometric control is still required.

Optimization Table: Base & Solvent Selection

VariableRecommendationRationale
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvents stabilize the transition state.[1] ACN is preferred for easier workup.
Base

or DIPEA

(heterogeneous) prevents rapid over-alkylation. DIPEA (homogeneous) is used for less reactive halides.
Temperature 25°C to 60°CStart at RT. Heat only if the alkyl halide is unreactive (e.g., alkyl chlorides).
Stoichiometry 0.9 equiv Halide : 1.0 equiv AmineSlight excess of amine ensures the halide is consumed before over-alkylation occurs.

Protocol:

  • Setup: Dissolve 2-methylmorpholine (10 mmol) in ACN (20 mL).

  • Base Addition: Add powdered, dry

    
     (20 mmol).
    
  • Alkylation: Add the alkyl halide (9.0 mmol, 0.9 equiv) dropwise at 0°C to control the exotherm.

  • Reaction: Stir at room temperature for 12 hours.

    • Checkpoint: If starting material remains but product is forming, do not add more halide. It is better to recycle the amine than to form the quaternary salt.

  • Workup: Filter off the solids (

    
    ). Concentrate the filtrate.
    
  • Purification: The crude usually contains the product and unreacted 2-methylmorpholine. These are easily separated by distillation or column chromatography due to the significant boiling point/polarity difference.

Method C: Epoxide Ring Opening

Rationale: This method is atom-economic and specifically yields


-hydroxy-N-alkyl derivatives, which are common motifs in beta-blockers and other CNS-active agents.

Mechanism: The nucleophilic nitrogen attacks the less substituted carbon of the epoxide (under basic/neutral conditions) or the more substituted carbon (under acidic conditions, though rare for amines).

Protocol:

  • Mixture: Combine 2-methylmorpholine (10 mmol) and the Epoxide (10 mmol) in Ethanol or 2-Propanol (5 mL). High concentration is key.

  • Catalysis: If the epoxide is sluggish, add 10 mol%

    
     or heat to reflux.
    
  • Reaction: Stir at 60°C–80°C in a sealed pressure vial for 4–8 hours.

  • Workup: Concentrate the solvent. The product is often pure enough for the next step; otherwise, purify via SCX (Strong Cation Exchange) chromatography to remove non-basic impurities.

Troubleshooting & Critical Parameters

Steric Considerations of the C2-Methyl Group: The methyl group at position 2 creates a "chiral wall." In 2-methylmorpholine, the methyl group predominantly occupies the equatorial position to minimize 1,3-diaxial interactions.

  • Impact: Electrophiles approaching from the face cis to the methyl group may experience retardation.

  • Resolution: If conversion is low, switch to Method A (Reductive Amination) and use a smaller reducing agent like

    
     in Methanol, or increase temperature in Method B.
    

Impurity Profile:

Impurity TypeCauseSolution
Quaternary Salt Excess alkyl halide in Method B.Use 0.9 equiv of halide; switch to Method A.
Bis-alkylation Not possible (Nitrogen is tertiary in product).N/A
Regioisomers Epoxide opening at wrong carbon.Change solvent (protic vs aprotic) or use Lewis Acid (

).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811. Link

  • Gribble, G. W. "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, vol. 27, 1998, pp. 395-404. Link

  • Fini, F., et al. "Regioselective Ring Opening of Epoxides with Amines Catalyzed by Lithium Perchlorate." Letters in Organic Chemistry, vol. 5, no. 2, 2008. Link

Sources

Application Notes and Protocols for the Analysis of 2-(2-Methylmorpholin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Analytical Significance

2-(2-Methylmorpholin-4-yl)ethan-1-ol is a substituted morpholine derivative of significant interest in pharmaceutical development. As a key intermediate or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), its precise identification and quantification are critical for ensuring drug safety, efficacy, and quality. The presence of a tertiary amine, a hydroxyl group, and a chiral center (at the 2-position of the morpholine ring) imparts specific physicochemical properties that guide the selection and optimization of analytical methods.

This document provides a comprehensive guide to the primary analytical techniques for the characterization and quantification of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies detailed herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are selected to address different analytical needs, from routine purity assessments to structural elucidation and trace-level impurity profiling.

Physicochemical Properties and Analytical Implications
PropertyValue/DescriptionAnalytical Implication
Molecular Formula C₇H₁₅NO₂Guides mass spectrometry analysis.
Molecular Weight 145.20 g/mol Used for concentration calculations and mass spectrometry.
Structure A morpholine ring with a methyl group at position 2 and an ethanol substituent at the nitrogen (position 4).The tertiary amine is basic and provides a site for ionization in LC-MS. The hydroxyl group increases polarity. The lack of a strong chromophore necessitates derivatization for UV detection or the use of universal detectors like MS or ELSD.[1]
Polarity Polar compound, soluble in water and polar organic solvents.Suitable for Reverse-Phase or Hydrophilic Interaction Liquid Chromatography (HILIC).[2] Volatility may be limited, potentially requiring derivatization for GC analysis.
Chirality Contains a stereocenter at the C2 position of the morpholine ring.Chiral separation methods (chiral HPLC or GC) are required to resolve enantiomers if stereospecific analysis is necessary.

PART I: Chromatographic Analysis for Quantification and Purity

Chromatographic methods are the cornerstone for quantifying 2-(2-Methylmorpholin-4-yl)ethan-1-ol and resolving it from related substances and impurities.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for routine purity and assay testing due to its robustness and versatility. Given the analyte's lack of a strong UV chromophore, detection strategy is a critical choice.

This is the most specific and sensitive method, ideal for identifying and quantifying the analyte at low levels without derivatization.

Principle: The analyte is separated on a C18 column and detected by a mass spectrometer, typically using electrospray ionization (ESI) in positive mode, which readily protonates the tertiary amine.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 10:90 Acetonitrile:Water) to a target concentration of 10 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • UPLC/HPLC System coupled to a Single Quadrupole or Tandem Mass Spectrometer (e.g., Waters ACQUITY UPLC with a TQ-S Detector).[3]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) Flow (mL/min) %A %B
      0.0 0.4 98 2
      3.0 0.4 98 2
      5.0 0.4 5 95
      6.0 0.4 5 95
      6.1 0.4 98 2

      | 8.0 | 0.4 | 98 | 2 |

    • Column Temperature: 40 °C.[3]

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions (ESI+):

    • Ionization Mode: Electrospray Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Acquisition Mode: Selected Ion Recording (SIR) for the protonated molecule [M+H]⁺ at m/z 146.1. For tandem MS, a transition like m/z 146.1 → 114.1 (loss of CH₂OH) could be monitored for enhanced specificity.

For labs without access to MS, derivatization can be employed to attach a UV-active moiety to the molecule.

Principle: The secondary amine precursor or the hydroxyl group can be targeted for derivatization. However, targeting the morpholine nitrogen is common. A reagent like 1-Naphthylisothiocyanate (NIT) reacts with morpholine-type compounds to form a thiourea derivative with strong UV absorbance.[1][4]

Experimental Protocol:

  • Derivatization:

    • To 1.0 mL of sample solution (in acetonitrile), add 0.5 mL of 1-Naphthylisothiocyanate solution (1 mg/mL in acetonitrile).[5]

    • Vortex the mixture and allow it to react for 30 minutes at room temperature, protected from light.

    • Dilute with the mobile phase to the desired concentration.

  • Instrumentation:

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~230 nm (based on the NIT derivative).[6]

    • Injection Volume: 20 µL.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. Due to the polarity and hydroxyl group of the analyte, derivatization is often necessary to improve peak shape and volatility.

Principle: The alcohol group is silylated to form a less polar, more volatile trimethylsilyl (TMS) ether, which is then analyzed by GC-MS. The fragmentation pattern in the mass spectrometer provides structural confirmation.

Experimental Protocol:

  • Sample Preparation & Derivatization:

    • Evaporate 100 µL of the sample solution (in a non-protic solvent like dichloromethane) to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation:

    • Gas Chromatograph with a Mass Selective Detector (e.g., Agilent 7890B GC with 5977B MSD).[6]

  • GC Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[7]

    • Carrier Gas: Helium at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[6][8]

    • Injection Mode: 1 µL, Split (e.g., 20:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Source Temperature: 230 °C.[7]

    • Acquisition Mode: Full Scan (e.g., m/z 40-450).

    • Expected Fragmentation: Key fragments would include the molecular ion of the TMS derivative (m/z 217), loss of a methyl group (m/z 202), and fragments characteristic of the morpholine ring structure (e.g., m/z 100, 114). The base peak is often from the most stable carbocation formed.[9]

PART II: Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is unparalleled for unambiguous structure confirmation, providing detailed information about the carbon-hydrogen framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy maps the chemical environment of ¹H and ¹³C nuclei. A suite of 1D and 2D experiments can confirm the exact connectivity and stereochemistry of the molecule.[10][11]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation:

    • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and spin-spin coupling with neighboring protons.[12]

    • ¹³C NMR {¹H}: Shows the number of unique carbon atoms in the molecule.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[13]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.[10]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for piecing together the molecular skeleton.[11][13]

Expected Spectral Features:

  • ¹H NMR: Expect signals for the methyl group (doublet), the morpholine ring protons (complex multiplets), and the ethanol side chain protons (triplets or multiplets).

  • ¹³C NMR: Expect 7 distinct carbon signals corresponding to the methyl, five unique ring carbons, and the ethanol side chain carbon.

  • HMBC: Key correlations would be observed between the ethanol protons and the morpholine ring carbons attached to the nitrogen, confirming the N-substitution.

PART III: Method Validation

Any analytical method intended for quality control must be validated to ensure it is suitable for its intended purpose.[14][15] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][16][17]

Key Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity analysis (for HPLC-PDA), no interfering peaks at the retention time of the analyte in blank/placebo samples.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[15]
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable precision, accuracy, and linearity.For assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.[15][16]
Accuracy The closeness of test results to the true value, assessed by spike-recovery studies.Recovery between 98.0% and 102.0% for assay.[5]
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.Relative Standard Deviation (RSD) ≤ 2.0%.[5]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.[5]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[5]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results when parameters like mobile phase composition (±2%), column temperature (±5°C), or flow rate (±10%) are varied.[16]

PART IV: Workflows and Diagrams

General Analytical Workflow

The following diagram outlines the typical workflow for the analysis of a pharmaceutical intermediate like 2-(2-Methylmorpholin-4-yl)ethan-1-ol.

Analytical_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Processing & Reporting SampleReceipt Sample Receipt & Logging MethodSelection Method Selection (HPLC, GC, NMR) SampleReceipt->MethodSelection SamplePrep Sample Preparation (Dilution, Derivatization) MethodSelection->SamplePrep InstrumentalAnalysis Instrumental Analysis SamplePrep->InstrumentalAnalysis SystemSuitability System Suitability Test (SST) SequenceRun Run Analytical Sequence SystemSuitability->SequenceRun DataProcessing Data Processing & Integration SequenceRun->DataProcessing ResultCalculation Result Calculation & Review DataProcessing->ResultCalculation FinalReport Generate Final Report / Certificate of Analysis ResultCalculation->FinalReport

Caption: General workflow from sample receipt to final report.

Decision Tree for Method Selection

This diagram helps in choosing the most appropriate analytical technique based on the objective.

Method_Selection Start Analytical Goal? Quant Quantification / Purity Start->Quant Purity/Assay Struct Structure Confirmation Start->Struct Identity Trace Trace Analysis Start->Trace Impurity LCMS LC-MS Quant->LCMS MS Available HPLCUV HPLC-UV (Deriv.) Quant->HPLCUV No MS Struct->LCMS Confirmation NMR NMR Spectroscopy Struct->NMR Unambiguous ID Trace->LCMS GCMS GC-MS (Deriv.) Trace->GCMS Volatile Imp.

Caption: Decision tree for selecting the appropriate analytical method.

References

  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2021).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • Analyst. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • Analytical Methods. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection. Royal Society of Chemistry.
  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • SWGDrug. (2018). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • PubMed. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry.
  • ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service.
  • Powers, R. (n.d.).
  • BenchChem. (n.d.). Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)morpholine: A Comparative Guide.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol.

Sources

The Strategic Integration of 2-(2-Methylmorpholin-4-yl)ethan-1-ol in Modern Medicinal Chemistry: Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the morpholine moiety stands out as a "privileged scaffold," a structural element consistently found in a multitude of approved and experimental drugs.[1] Its favorability stems from a unique combination of advantageous physicochemical and metabolic properties, including improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[1][2] A particularly valuable derivative, 2-(2-Methylmorpholin-4-yl)ethan-1-ol, has emerged as a key building block for medicinal chemists. This application note provides a detailed exploration of its strategic use in drug design and offers comprehensive, field-tested protocols for its synthesis and derivatization.

The Rationale for Incorporating the 2-(2-Methylmorpholin-4-yl)ethan-1-ol Moiety

The strategic inclusion of the 2-(2-methylmorpholin-4-yl)ethan-1-ol fragment in a drug candidate is driven by several key considerations that enhance its "drug-like" properties.

1.1. Physicochemical Property Modulation: The morpholine ring, with its ether and amine functionalities, imparts a favorable balance of hydrophilicity and lipophilicity. This can significantly improve a compound's solubility and permeability, crucial factors for oral bioavailability. The 2-methyl substitution can introduce a degree of conformational constraint and potentially influence binding to target proteins. The terminal hydroxyl group of the ethanol substituent provides a handle for further chemical modification and can also participate in hydrogen bonding interactions with biological targets.

1.2. Pharmacokinetic Profile Enhancement: The morpholine ring is generally resistant to metabolic degradation, which can lead to an extended in vivo half-life of the parent molecule.[1] This metabolic stability reduces the likelihood of generating reactive metabolites and can contribute to a more predictable and safer drug profile.

1.3. Versatile Synthetic Handle: The primary alcohol of 2-(2-Methylmorpholin-4-yl)ethan-1-ol serves as a versatile synthetic handle, allowing for its covalent attachment to a core scaffold through various chemical linkages, such as ethers, esters, or carbamates. This modularity enables chemists to systematically explore structure-activity relationships (SAR) and optimize the properties of a lead compound.

Core Applications in Drug Discovery

The 2-(2-Methylmorpholin-4-yl)ethan-1-ol moiety has been incorporated into a range of bioactive molecules across different therapeutic areas. Its presence often contributes to the overall efficacy and safety profile of the drug candidate.

Table 1: Exemplary Therapeutic Areas and Rationale for Moiety Inclusion

Therapeutic AreaRationale for InclusionExample Target Class
Oncology Improved solubility and pharmacokinetic properties of kinase inhibitors. The morpholine can interact with the solvent-exposed regions of the kinase active site.[3]Kinase Inhibitors
Neuroscience Enhanced blood-brain barrier penetration and metabolic stability for CNS-acting agents.Antidepressants, Antipsychotics
Infectious Diseases Increased cell permeability and target engagement for antibacterial and antiviral agents.Antibacterials, Antivirals
Metabolic Diseases Favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for orally administered drugs.Antidiabetic Agents

Synthetic Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 2-(2-Methylmorpholin-4-yl)ethan-1-ol and its subsequent use in the preparation of a representative derivative. These protocols are designed to be self-validating, with clear endpoints and characterization methods.

3.1. Synthesis of 2-(2-Methylmorpholin-4-yl)ethan-1-ol

This protocol describes a common and efficient method for the synthesis of the title compound starting from 2-methylmorpholine and 2-chloroethanol. The reaction proceeds via a nucleophilic substitution, where the secondary amine of 2-methylmorpholine displaces the chloride from 2-chloroethanol.

graph Synthesis_Workflow {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
  edge [fontname="Arial", color="#5F6368"];

A [label="2-Methylmorpholine"]; B [label="2-Chloroethanol"]; C [label="Base (e.g., K2CO3)"]; D [label="Solvent (e.g., Acetonitrile)"]; E [label="Reaction Mixture"]; F [label="Reflux"]; G [label="Work-up & Purification"]; H [label="2-(2-Methylmorpholin-4-yl)ethan-1-ol"];

A -> E; B -> E; C -> E; D -> E; E -> F [label="Heat"]; F -> G [label="Cooling, Filtration, Extraction"]; G -> H [label="Distillation/Chromatography"]; }

Caption: Workflow for the synthesis of a phenyl ether derivative.

Materials and Equipment:

  • 2-(2-Methylmorpholin-4-yl)ethan-1-ol

  • 4-Fluoronitrobenzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 2-(2-Methylmorpholin-4-yl)ethan-1-ol (1.0 eq) in anhydrous DMF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • To this mixture, add a solution of 4-fluoronitrobenzene (1.05 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired phenyl ether derivative.

Characterization:

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Conclusion

2-(2-Methylmorpholin-4-yl)ethan-1-ol is a valuable and versatile building block in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their physicochemical and pharmacokinetic properties, leading to improved efficacy and safety. The synthetic protocols provided herein offer reliable and reproducible methods for the preparation and derivatization of this important scaffold, empowering researchers to accelerate their drug discovery efforts.

References

  • Kourounakis, A. P., & Matralis, A. N. (2019). Morpholine as a Privileged Scaffold in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(2), 98-104.
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Giordano-Locher, F., et al. (2012). The impact of the morpholine ring in drug design. Future Medicinal Chemistry, 4(14), 1837-1849.
  • Sharma, P. K., Amin, A., & Kumar, M. (2020). Morpholine as a versatile nucleus in medicinal chemistry: A comprehensive review. The Open Medicinal Chemistry Journal, 14, 1-25.

Sources

2-(2-Methylmorpholin-4-yl)ethan-1-ol as a building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Methylmorpholin-4-yl)ethan-1-ol as a Building Block in Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

A Chiral Solubilizing Tether for Next-Generation Drug Discovery [1]

Executive Summary

2-(2-Methylmorpholin-4-yl)ethan-1-ol (CAS: 14890-74-5) is a bifunctional heterocyclic building block increasingly utilized in medicinal chemistry to modulate the physicochemical properties of lipophilic scaffolds.[1] Unlike its non-methylated parent (2-morpholinoethanol), the 2-methyl variant introduces a chiral center (


 of the morpholine ring) and steric bulk.[1] These features are critical for breaking molecular symmetry , improving metabolic stability  by hindering 

-oxidation, and enhancing selectivity in protein-ligand interactions (e.g., in the solvent-exposed regions of kinase ATP pockets).[1]

This guide details the physicochemical profile, synthetic utility, and validated protocols for incorporating this moiety into bioactive molecules.[1]

Physicochemical Profile & Structural Logic

Key Properties

The compound exists as a hygroscopic, colorless to pale yellow liquid.[1] Its dual nature—containing a basic tertiary amine and a primary alcohol—allows it to serve as a versatile "handle" for connecting solubilizing groups to aromatic cores.[1]

PropertyValue / DescriptionRelevance
CAS Number 14890-74-5Specific to the 2-methyl isomer.[1][2][3][4]
Molecular Formula

MW: 145.20 g/mol .
Boiling Point ~230°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.[1]
pKa (Conj. Acid) ~7.4 (Predicted)Less basic than piperidine; ideal for physiological pH solubility.
LogP -0.26 (approx)Low lipophilicity aids in reducing the overall LogD of drug candidates.[1]
Chirality 1 Chiral Center (

)
Available as (R), (S), or Racemate. (S)-isomer is often preferred for metabolic stability.[1]
Structural Advantages in Drug Design[1]
  • Metabolic Shielding: The methyl group at the C2 position sterically hinders cytochrome P450-mediated oxidation at the adjacent carbon, a common clearance pathway for morpholines.[1]

  • Solubility Enhancement: The ether oxygen and tertiary amine provide hydrogen bond accepting capability and protonation potential, significantly improving aqueous solubility of hydrophobic kinase/GPCR scaffolds.[1]

  • Stereochemical Probe: The ability to access distinct enantiomers allows researchers to probe the spatial constraints of solvent channels in target proteins.[1]

Synthetic Workflows & Visualizations

The following diagram illustrates the primary workflows for incorporating this building block into a drug scaffold, highlighting the two main pathways: Nucleophilic Substitution (SNAr) and Mitsunobu Coupling .[1]

SyntheticWorkflow Start 2-(2-Methylmorpholin-4-yl) ethan-1-ol Act Activation (SOCl2 or MsCl) Start->Act Pathway A Mitsunobu Mitsunobu Coupling (PPh3, DIAD) Start->Mitsunobu Pathway B Cl_Int Chloride/Mesylate Intermediate Act->Cl_Int Nu_Sub Nucleophilic Substitution Cl_Int->Nu_Sub + Scaffold Product Final Bioactive Conjugate Nu_Sub->Product Mitsunobu->Product Scaffold Aromatic Scaffold (Phenol/Amine) Scaffold->Mitsunobu

Figure 1: Synthetic Integration Pathways. Pathway A (Activation) is preferred for attaching to amines or thiols.[1] Pathway B (Mitsunobu) is preferred for attaching to phenols (e.g., tyrosine kinase inhibitors).

Validated Experimental Protocols

Protocol A: Mitsunobu Coupling to a Phenolic Heterocycle

Context: This reaction is the industry standard for attaching the morpholino-ethyl tail to the phenolic core of kinase inhibitors (e.g., Gefitinib analogs).[1] Criticality: The order of addition is crucial to prevent the quaternization of the morpholine nitrogen by the activating agent.[1]

Materials:

  • Phenolic Substrate (1.0 equiv)

  • 2-(2-Methylmorpholin-4-yl)ethan-1-ol (1.2 equiv)[1]

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene[1]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction flask with the Phenolic Substrate,

    
    , and the Morpholino-alcohol.[1] Dissolve in anhydrous THF (0.1 M concentration relative to substrate).
    
  • Cooling: Cool the mixture to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add DIAD dropwise over 20 minutes. Note: Exothermic reaction.[1] Maintain temperature < 5°C to avoid side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by LC-MS.[1]

    • Checkpoint: If conversion is stalled, heat to 50°C. The steric bulk of the 2-methyl group may slow the reaction compared to unsubstituted morpholine.[1]

  • Workup: Quench with water. Extract with EtOAc.[1][5] Wash organic layer with brine, dry over

    
    .[1]
    
  • Purification: The basicity of the product allows for an "Acid-Base Catch":

    • Extract the organic layer with 1N HCl (product goes to aqueous).[1]

    • Wash the aqueous layer with ether (removes

      
       oxide and unreacted phenol).[1]
      
    • Basify the aqueous layer (pH > 10) with NaOH.[1]

    • Extract product back into DCM.[1]

Protocol B: Conversion to Chloride (for Alkylation)

Context: When the target scaffold is an amine (e.g., an aniline), the alcohol must be converted to an electrophile. Safety Warning: Nitrogen mustards (chloro-amines) can be potential alkylating agents.[1] Handle with care.

Step-by-Step Procedure:

  • Dissolve 2-(2-methylmorpholin-4-yl)ethan-1-ol (1.0 equiv) in DCM (0.5 M).

  • Add Thionyl Chloride (

    
    , 1.5 equiv) dropwise at 0°C.
    
  • Reflux for 2 hours.

    • Mechanism:[5][6] The HCl generated forms the hydrochloride salt of the amine in situ, protecting the nitrogen from self-alkylation.[1]

  • Isolation: Evaporate volatiles under vacuum to yield the hydrochloride salt of the chloride derivative.[1]

    • Storage: Store as the HCl salt.[1] The free base is unstable and can self-polymerize via intramolecular cyclization (aziridinium formation).[1]

Stereochemical Control & Troubleshooting

Managing Chirality

The 2-methyl group creates a chiral center.[1] Commercial sources often supply the racemate.[1]

  • For Racemic Synthesis: Use standard achiral chromatography.[1]

  • For Enantiopure Synthesis:

    • Sourcing: Purchase (R)- or (S)-2-methylmorpholine precursors.[1]

    • Analysis: Enantiomers can be separated using Chiral HPLC (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA/Diethylamine).[1]

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Mitsunobu Steric hindrance of 2-methyl group.[1]Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

for higher reactivity.
Product Polymerization Self-alkylation of the chloride derivative.[1]Always keep the chloride intermediate as an HCl salt until the moment of coupling.[1]
Poor Aqueous Solubility Lipophilic scaffold dominates.[1]Form the mesylate or hydrochloride salt of the final product to improve dissolution data.[1]

Case Study: Optimization of a Quinazoline Kinase Inhibitor

Scenario: A lead compound (Quinazoline core) exhibits potent


 but poor metabolic stability (

min) due to rapid oxidation of the solubilizing morpholine tail.

Intervention:

  • Design: Replace the standard 2-morpholinoethoxy tail with the 2-(2-methylmorpholin-4-yl)ethoxy tail.[1]

  • Synthesis: Utilizing Protocol A (Mitsunobu), the chiral linker is attached to the C7-hydroxyl of the quinazoline.[1]

  • Outcome:

    • Metabolic Stability: The 2-methyl group blocks the CYP450 access to the

      
      -carbon, increasing 
      
      
      
      to >120 min.[1]
    • Selectivity: The (S)-enantiomer shows a 5-fold improvement in selectivity over off-target kinases due to specific steric clashes in the solvent front.[1]

Mechanism Step1 Lead Compound (Unstable Morpholine) Step2 Design Change: Add 2-Methyl Group Step1->Step2 Rational Design Step3 Result: Steric Shielding of Alpha-Carbon Step2->Step3 CYP450 Blockade

Figure 2: Rational Design Logic. The addition of the methyl group serves as a metabolic block.[1]

References

  • Sigma-Aldrich. 2-(2-Methyl-morpholin-4-yl)-ethanol Product Sheet. Accessed 2026.[1][7] Link

  • Kourounakis, A. P., et al. (2020).[1][8] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752.[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61163, 2-Morpholinoethanol. (General reference for the scaffold class). Link

  • Hit2Lead. Building Block Profile: 2-(2-methylmorpholin-4-yl)ethanol. Link

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. Link

Sources

Method for Purifying 2-(2-Methylmorpholin-4-yl)ethan-1-ol: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols for the purification of 2-(2-Methylmorpholin-4-yl)ethan-1-ol, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for achieving high purity of this N-substituted morpholine ethanol derivative. This guide emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability. The protocols described include vacuum distillation, column chromatography, and, where applicable, recrystallization, addressing the compound's likely polar and high-boiling nature.

Introduction: Understanding the Compound

2-(2-Methylmorpholin-4-yl)ethan-1-ol is a member of the morpholine family, a class of compounds widely utilized as building blocks in the synthesis of various biologically active molecules, including antibiotics and anticancer agents[1]. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns.

Morpholine and its derivatives are characterized by the presence of both an ether and a secondary or tertiary amine functional group, rendering them polar and often high-boiling compounds[1][2]. These properties necessitate specific purification strategies to effectively remove starting materials, byproducts, and other impurities. This guide will detail robust methods for the purification of 2-(2-Methylmorpholin-4-yl)ethan-1-ol, ensuring a high degree of purity suitable for downstream applications in drug discovery and development.

Physicochemical Properties and Purification Strategy

While specific experimental data for 2-(2-Methylmorpholin-4-yl)ethan-1-ol is not widely published, its structural similarity to compounds like 2-morpholinoethanol allows for the extrapolation of its key physicochemical properties. These properties are crucial for selecting and optimizing a purification strategy.

PropertyExpected CharacteristicRationale for Purification Method
Polarity HighDue to the presence of the morpholine ring (ether and amine functionalities) and the hydroxyl group, the molecule is expected to be highly polar. This suggests that normal-phase column chromatography with a polar stationary phase and a moderately polar mobile phase will be an effective purification method.
Boiling Point HighThe presence of hydrogen bonding (from the hydroxyl group) and the overall molecular weight suggest a high boiling point, similar to 2-morpholinoethanol (223-225 °C)[3]. Therefore, vacuum distillation is the preferred method for purifying larger quantities to prevent thermal decomposition at atmospheric pressure.
Solubility Miscible with water and polar organic solventsThe high polarity indicates good solubility in water and alcohols[4]. This is an important consideration for solvent selection in chromatography and recrystallization, as well as for work-up procedures.
State at Room Temperature Likely a liquid or low-melting solidThe related compound 2-(4-Methylmorpholin-2-yl)ethanol is a solid, while 2-morpholinoethanol is a liquid with a melting point of -1 °C[3][5]. The physical state will determine if recrystallization is a viable final purification step.

Based on these anticipated properties, a multi-step purification strategy may be necessary to achieve the desired level of purity.

Purification Protocols

This section provides detailed, step-by-step protocols for the purification of 2-(2-Methylmorpholin-4-yl)ethan-1-ol. The choice of method will depend on the scale of the purification and the nature of the impurities.

Protocol 1: Vacuum Distillation

Rationale: Vacuum distillation is the most effective method for purifying thermally sensitive, high-boiling point liquids on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, mitigating the risk of decomposition.

Experimental Workflow:

cluster_setup Setup cluster_process Process cluster_analysis Analysis setup_flask Assemble distillation apparatus setup_vacuum Connect to a vacuum source setup_flask->setup_vacuum setup_heating Place in a heating mantle setup_vacuum->setup_heating add_sample Charge the crude product into the distillation flask setup_heating->add_sample reduce_pressure Gradually reduce the pressure add_sample->reduce_pressure heat_sample Slowly heat the sample reduce_pressure->heat_sample collect_fractions Collect fractions at the expected boiling point heat_sample->collect_fractions analyze_fractions Analyze fractions for purity (GC-MS, NMR) collect_fractions->analyze_fractions combine_fractions Combine pure fractions analyze_fractions->combine_fractions

Caption: Workflow for Vacuum Distillation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a standard fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a short Vigreux column to improve separation efficiency.

  • Sample Charging: Charge the crude 2-(2-Methylmorpholin-4-yl)ethan-1-ol into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically suitable for compounds in this boiling point range.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect a forerun fraction, which will contain any low-boiling impurities. As the temperature stabilizes, collect the main fraction corresponding to the boiling point of the product under the applied vacuum.

  • Purity Analysis: Analyze the collected fractions for purity using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Direct analysis of morpholine derivatives by GC-MS can be challenging due to their polarity; derivatization may be necessary for accurate quantification[6][7].

  • Product Pooling: Combine the fractions that meet the desired purity specifications.

Protocol 2: Column Chromatography

Rationale: Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase. For a polar compound like 2-(2-Methylmorpholin-4-yl)ethan-1-ol, normal-phase chromatography is a suitable choice.

Experimental Workflow:

cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis pack_column Pack column with silica gel equilibrate_column Equilibrate with mobile phase pack_column->equilibrate_column load_sample Load crude sample onto the column equilibrate_column->load_sample elute_column Elute with a suitable mobile phase gradient load_sample->elute_column collect_fractions Collect fractions elute_column->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine pure fractions analyze_fractions->combine_fractions remove_solvent Remove solvent under reduced pressure combine_fractions->remove_solvent

Caption: Workflow for Column Chromatography.

Step-by-Step Methodology:

  • Stationary Phase Selection: Use silica gel (60-120 mesh or 230-400 mesh for higher resolution) as the stationary phase.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude material. A common starting mobile phase could be 95:5 dichloromethane:methanol.

  • Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol), may be necessary to effectively separate the desired compound from impurities.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization (for solid products)

Rationale: If 2-(2-Methylmorpholin-4-yl)ethan-1-ol is a solid at room temperature, recrystallization can be an excellent final purification step to remove small amounts of impurities and obtain a crystalline product.

Step-by-Step Methodology:

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethyl acetate/hexane or isopropanol/ether, may be effective[8][9].

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

Analytical TechniquePurpose
NMR Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify any structural impurities.
GC-MS To determine the purity and identify any volatile impurities. As mentioned, derivatization may be required for accurate analysis[6][7][10].
High-Performance Liquid Chromatography (HPLC) A highly sensitive method for quantifying purity, especially for non-volatile impurities[2][11].
Elemental Analysis To confirm the elemental composition of the purified compound.

Safety Precautions

Morpholine and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

The purification of 2-(2-Methylmorpholin-4-yl)ethan-1-ol can be effectively achieved through standard laboratory techniques. The choice of method—vacuum distillation, column chromatography, or recrystallization—will depend on the scale of the purification, the physical state of the compound, and the nature of the impurities. By carefully selecting and optimizing the appropriate protocol, researchers can obtain this valuable intermediate in high purity, suitable for its intended applications in pharmaceutical research and development.

References

  • BenchChem. (2025).
  • East Chemical. (2023). Liquid phase method for morpholine. Shenyang East Chemical Science-Tech Co., Ltd.
  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 5824896.
  • ChemCeed. (2022). Everything You Need to Know About Morpholine. ChemCeed.
  • Blicke, F. F., & Leonard, F. (1947). Some Derivatives of Morpholine. Journal of the American Chemical Society, 69(5), 1145–1146.
  • ResearchGate. (n.d.). The derivatization reaction of morpholine.
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 507-512.
  • PubChem. (n.d.). Morpholine.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • Google Patents. (n.d.).
  • YouTube. (2022).
  • Google Patents. (n.d.). Methods for preparing n-substituted morpholine compounds.
  • PubChem. (n.d.). 2-Morpholinoethanol.
  • ChemSynthesis. (2025). 2-morpholin-4-yl-ethanol.
  • National Institutes of Health. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines.
  • ChemBK. (2024). 2-(morpholin-4-yl)ethanol.
  • Sigma-Aldrich. (n.d.). 2-(4-Methylmorpholin-2-yl)ethanol.
  • PubChem. (n.d.). 2-(Thiomorpholin-4-yl)ethan-1-ol.
  • ResearchGate. (2018).
  • Google Patents. (n.d.). Process for preparing morpholine hydrochloride as precursor of monoxydine.

Sources

protocol for assessing cytotoxicity of 2-(2-Methylmorpholin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Assessment of Cytotoxicity for 2-(2-Methylmorpholin-4-yl)ethan-1-ol

Strategic Rationale & Scope

Expertise & Causality: The assessment of 2-(2-Methylmorpholin-4-yl)ethan-1-ol requires a nuanced approach due to its physicochemical nature. As a tertiary amine substituted with an alcohol group, this compound exhibits basicity that can artificially skew cytotoxicity data. Standard protocols often fail because they do not account for pH-induced shock versus true chemical toxicity .

This protocol utilizes a Self-Validating Dual-Endpoint System :

  • Metabolic Activity (MTT/WST-1): Measures mitochondrial dehydrogenase activity.

  • Membrane Integrity (LDH Release): Confirms necrotic cell death.

Why this combination? Morpholine derivatives can sometimes induce lysosomal accumulation (lysosomotropism) without immediately killing the cell, potentially depressing metabolic rates (false positive in MTT) while leaving the membrane intact. By cross-referencing metabolic data with LDH release, we distinguish between cytostatic effects, metabolic interference, and true necrosis.

Experimental Workflow

The following diagram outlines the critical path for the assessment, emphasizing the "Stop/Go" decision points that ensure data validity.

Cytotoxicity_Workflow cluster_assays Dual-Endpoint Validation Start Compound Acquisition (CAS 14890-74-5) Solubility Pre-Screen: Solubility & pH Check (Critical for Amines) Start->Solubility CellSeeding Cell Seeding (L929 Fibroblasts) 10,000 cells/well Solubility->CellSeeding If pH adjusted Treatment Compound Exposure (24 Hours, 37°C) CellSeeding->Treatment MTT Endpoint A: Metabolic Assay (MTT/WST-1) Treatment->MTT LDH Endpoint B: Membrane Integrity (LDH Release) Treatment->LDH Analysis Data Synthesis & IC50 Calculation MTT->Analysis LDH->Analysis QC Quality Control Check (Is pH < 7.4? Is Neg Ctrl Valid?) Analysis->QC

Figure 1: Operational workflow for cytotoxicity assessment. Note the critical pH check step prior to cell exposure.

Materials & Reagents

ComponentSpecificationPurpose
Test Item 2-(2-Methylmorpholin-4-yl)ethan-1-ol (CAS 14890-74-5)Target Analyte
Cell Line L929 (NCTC clone 929) or BALB/c 3T3ISO 10993-5 Standard Fibroblasts
Base Medium DMEM (High Glucose) + 10% FBS + 2mM L-GlutamineCell Maintenance
Assay Reagent A MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Metabolic Indicator
Assay Reagent B Lactate Dehydrogenase (LDH) KitNecrosis Indicator
Positive Control Sodium Dodecyl Sulfate (SDS) or Triton X-100Validation of Cell Death
Buffer 1M HCl / 1M NaOHpH Adjustment (Critical)

Detailed Protocol

Phase 1: Compound Preparation (The "Self-Validating" Step)

Rationale: As an amino-alcohol, the test compound is likely alkaline. Adding it directly to media may shift the phenol red indicator to purple (pH > 8.0). Cells die at this pH regardless of the compound's intrinsic toxicity.

  • Stock Solution: Dissolve the compound in sterile distilled water or DMSO (if water solubility is limited, though morpholines are typically water-soluble) to a concentration of 100 mM .

  • pH Titration: Dilute a small aliquot of the stock into the culture medium at the highest intended test concentration (e.g., 10 mM).

    • Check: If the medium turns magenta/purple, neutralize carefully with 1M HCl until the color matches the control medium (pH 7.2–7.4).

  • Filtration: Sterilize the stock solution using a 0.22 µm PES syringe filter. Do not use cellulose acetate as amines may bind.

Phase 2: Cell Culture & Seeding
  • Harvest: Detach L929 cells using Trypsin-EDTA.

  • Count: Determine viability using Trypan Blue exclusion (Must be >95%).

  • Seed: Plate cells in 96-well tissue culture plates at a density of 1.0 x 10⁴ cells/well in 100 µL of medium.

  • Incubate: Allow attachment for 24 hours at 37°C, 5% CO₂.

Phase 3: Exposure
  • Dose Range: Prepare serial dilutions (1:2) of the compound in fresh medium. Recommended range: 0.1 µM to 10 mM .

  • Application: Aspirate old medium and add 100 µL of treatment medium.

  • Controls:

    • Negative (Vehicle) Control: Media + Solvent (Water/DMSO).

    • Positive Control:[1][2] 0.1% SDS or Triton X-100 (Induces 100% death).

    • Blank: Media only (no cells) for background subtraction.

  • Incubate: 24 hours at 37°C.

Phase 4: Dual-Assay Execution

Step A: LDH Release (Supernatant Analysis)

  • After 24h, carefully transfer 50 µL of supernatant from each well to a new clear-bottom 96-well plate.

  • Add 50 µL of LDH Reaction Mix. Incubate for 30 mins at Room Temperature (Dark).

  • Add Stop Solution and read Absorbance at 490 nm .

Step B: MTT Assay (Cell Monolayer Analysis)

  • To the remaining cells (with 50 µL media left), add 50 µL of MTT reagent (1 mg/mL in PBS).

  • Incubate for 2–4 hours until purple formazan crystals form.

  • Aspirate medium carefully.

  • Solubilize crystals with 100 µL DMSO.

  • Read Absorbance at 570 nm .

Data Analysis & Interpretation

Calculation: Calculate % Viability (MTT) and % Cytotoxicity (LDH) using the following formulas:





Interpretation Logic Table:

MTT ViabilityLDH ReleaseInterpretationAction
High (>80%) Low (<10%) Non-CytotoxicPass
Low (<50%) High (>50%) Cytotoxic (Necrosis)Fail (Calculate IC50)
Low (<50%) Low (<10%) Cytostatic / Metabolic InterferenceFlag: Check for pH shock or lysosomal accumulation.
High (>80%) High (>50%) Assay InterferenceInvalid: Compound may be reacting with LDH reagent.

References

  • ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[3] Link

  • PubChem . Compound Summary: 2-(2-Methylmorpholin-4-yl)ethan-1-ol (CAS 14890-74-5).[4] National Library of Medicine. Link

  • Sigma-Aldrich . 2-(2-Methyl-morpholin-4-yl)-ethanol Product Information. Merck KGaA. Link

  • OECD . Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. Link

  • Thermo Fisher Scientific . MTT Assay Protocol for Cell Viability. Link

Sources

A Systematic Approach to HPLC-MS Method Development for the Analysis of 2-(2-Methylmorpholin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a comprehensive strategy for the development and validation of a robust analytical method for 2-(2-Methylmorpholin-4-yl)ethan-1-ol. Due to the analyte's high polarity and lack of a significant UV chromophore, conventional reversed-phase HPLC with UV detection is inadequate. We present a systematic approach grounded in the physicochemical properties of the molecule, leading to the selection of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS). This guide provides a detailed protocol, explains the scientific rationale behind each experimental choice, and outlines the necessary steps for method optimization and validation, ensuring scientific integrity and trustworthy results for researchers and drug development professionals.

Introduction: The Analytical Challenge

2-(2-Methylmorpholin-4-yl)ethan-1-ol is a morpholine derivative, a class of compounds frequently used as building blocks in pharmaceutical synthesis.[1][2] The accurate quantification of such intermediates is critical for ensuring the quality, safety, and efficacy of final drug products. However, the analysis of this compound presents a significant challenge for chromatographers. Its structure, featuring a hydroxyl group and a tertiary amine within a morpholine ring, confers high polarity.[3]

This characteristic leads to poor retention on traditional nonpolar stationary phases like C18, often causing the analyte to elute in the solvent front where it cannot be reliably quantified.[4] Furthermore, the molecule lacks a suitable chromophore for sensitive UV detection at higher wavelengths.[5] This application note provides a complete workflow to overcome these challenges by employing a modern chromatographic technique tailored for polar molecules.

Foundational Strategy: Analyte Characterization

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal choice of column chemistry, mobile phase, and detector.

Physicochemical Property Value / Characteristic Implication for HPLC Method Development
Molecular Structure C7H15NO2A small, polar molecule.
Molecular Weight 145.2 g/mol [6]Suitable for mass spectrometry detection.
Polarity (LogP) Estimated < 0 (based on similar structures like morpholine, LogP -0.86)[2][3]Highly polar; will exhibit poor retention on standard C18 columns.[7] Requires alternative retention mechanisms like HILIC or mixed-mode chromatography.[5]
pKa (Basic) Estimated ~7-8 (tertiary amine)The analyte's charge state is pH-dependent. Mobile phase pH must be controlled to ensure consistent retention and peak shape. An acidic mobile phase will protonate the amine, making it ideal for cation exchange or ESI-MS in positive mode.[8]
UV Absorbance No significant chromophorePoor sensitivity with UV detection. Favors universal detection methods like Mass Spectrometry (MS) or Evaporative Light Scattering (ELSD).[9]

Based on this analysis, a standard reversed-phase approach is predicted to fail. The most logical path forward is to utilize a technique designed for polar compounds, such as HILIC, coupled with a highly sensitive and selective detector like a mass spectrometer.

Method Development and Optimization Rationale

The Choice of HILIC over Reversed-Phase

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal solution for retaining and separating highly polar compounds that are unretained in reversed-phase chromatography. It utilizes a polar stationary phase (e.g., amide, cyano, or bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates an aqueous-rich layer on the surface of the stationary phase, and retention is governed by the partitioning of the polar analyte between this layer and the bulk organic mobile phase. This approach is perfectly suited for 2-(2-Methylmorpholin-4-yl)ethan-1-ol.

Column and Mobile Phase Selection
  • Stationary Phase: An amide-based HILIC column (e.g., a Waters ACQUITY UPLC BEH Amide column) is selected as the starting point. Amide phases are known for their robustness and excellent peak shape for a wide range of polar compounds, including basic amines.

  • Mobile Phase: To ensure compatibility with Electrospray Ionization Mass Spectrometry (ESI-MS), a volatile buffer system is required.[8]

    • Organic Solvent (A): Acetonitrile.

    • Aqueous Solvent (B): Water with an acidic modifier.

    • Acidic Modifier: Formic acid (0.1%) is chosen. It serves two critical functions:

      • It protonates the tertiary amine of the analyte (R₃N + H⁺ → R₃NH⁺), making it highly suitable for detection in positive ion ESI-MS.

      • It controls the silanol activity on the stationary phase, leading to improved peak shapes.

Detection Strategy: ESI-MS

Given the lack of a chromophore, mass spectrometry is the detector of choice. ESI is a soft ionization technique ideal for polar molecules. Operating in positive ion mode is the clear choice, as the acidic mobile phase ensures the analyte is protonated and readily detectable, likely as the [M+H]⁺ ion.

The overall strategic workflow for this method development is visualized below.

G cluster_start Analyte Characterization cluster_properties Physicochemical Properties cluster_decision Methodology Decisions cluster_final Final Method Start 2-(2-Methylmorpholin-4-yl)ethan-1-ol Prop1 High Polarity (Low LogP) Start->Prop1 Prop2 Basic (pKa ~7-8) (Tertiary Amine) Start->Prop2 Prop3 No UV Chromophore Start->Prop3 Decision1 Reversed-Phase (C18) ❌ Poor Retention Prop1->Decision1 Decision2 HILIC Chromatography ✅ Good Retention Prop1->Decision2 Decision5 Mobile Phase pH Acidic (e.g., Formic Acid) Prop2->Decision5 Decision3 UV Detection ❌ Low Sensitivity Prop3->Decision3 Decision4 Mass Spectrometry (MS) ✅ Sensitive & Selective Prop3->Decision4 FinalMethod Optimized HILIC-MS Method Decision2->FinalMethod Decision4->FinalMethod Decision5->FinalMethod G Start Method Validation Start Specificity 1. Specificity (No Interference) Start->Specificity Linearity 2. Linearity & Range (r² ≥ 0.995) Specificity->Linearity Accuracy 3. Accuracy (% Recovery) Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate) Linearity->Precision LOQ 5. Limit of Quantitation (LOQ) Accuracy->LOQ Precision->LOQ Robustness 6. Robustness (Parameter Variation) LOQ->Robustness End Validated Method Robustness->End

Sources

Application Note: Mass Spectrometry Characterization of Novel Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Morpholine heterocycles are ubiquitous in medicinal chemistry, serving as critical pharmacophores in blockbuster drugs like gefitinib (Iressa) and linezolid (Zyvox). The morpholine ring modulates physicochemical properties, typically enhancing water solubility and reducing lipophilicity compared to piperidine analogs. However, the basic nitrogen (


) and the oxygen atom create specific challenges and opportunities for mass spectrometry (MS) characterization.

This guide addresses the three critical pillars of morpholine analysis:

  • Chromatographic Retention: Overcoming the "dead volume elution" of polar basic amines.

  • Structural Elucidation: Decoding the specific ring-opening fragmentation pathways in ESI-MS/MS.

  • Metabolic Profiling: A validated protocol for assessing microsomal stability, focusing on N-oxidation and N-dealkylation.

Chromatographic Strategies: The pH Switch

Morpholine derivatives are polar bases. In standard acidic mobile phases (0.1% Formic Acid), the nitrogen is fully protonated, leading to poor retention and peak tailing on C18 columns due to ionic repulsion and secondary silanol interactions.

Recommendation: Utilize a High-pH Reversed-Phase strategy or HILIC for polar metabolites.

Table 1: Recommended LC Conditions
ParameterMethod A: High-pH C18 (Discovery Screening)Method B: HILIC (Polar Metabolites)
Column C18 with hybrid particle technology (e.g., BEH C18), 2.1 x 50 mm, 1.7 µmAmide or Bare Silica (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.010 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile (100%)Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 5 min95-50% B over 10 min (Inverse gradient)
Rationale At pH 10, morpholine is neutral (unprotonated), increasing hydrophobicity and retention on C18.Retains highly polar N-oxide metabolites that elute in void volume on C18.

Mass Spectrometry Source Parameters

Morpholine derivatives ionize readily in Positive Electrospray Ionization (ESI+) mode. The tertiary amine acts as a proton acceptor.

  • Capillary Voltage: 2.5 – 3.5 kV. (Avoid >4 kV to prevent in-source fragmentation).

  • Cone Voltage: 30–40 V.

  • Source Temp: 120°C (Standard).

  • Desolvation Gas: High flow (800–1000 L/hr) is required to desolvate the hydration shell formed around the polar morpholine oxygen.

Structural Elucidation: Fragmentation Logic

Understanding the fragmentation of the morpholine ring is essential for verifying the synthesis of novel derivatives and identifying metabolites. The fragmentation does not typically follow a Retro-Diels-Alder (RDA) mechanism because the ring is saturated. Instead, it proceeds via inductive ring opening .

Key Diagnostic Fragments
  • Neutral Loss of 87 Da (

    
    ):  Loss of the intact morpholine ring.
    
  • Neutral Loss of 44 Da (

    
    ):  Cleavage of the ethylene bridge containing the oxygen.
    
  • Fragment

    
     86 (
    
    
    
    ):
    The morpholin-4-ylium cation (often the base peak if the morpholine is attached to a labile linker).
Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic pathway for a generic phenyl-morpholine derivative.

MorpholineFragmentation Figure 1: ESI-MS/MS Fragmentation Pathways of Morpholine Derivatives Parent Protonated Parent [M+H]+ RingOpen Distonic Ion (Ring Opening) Parent->RingOpen Inductive Cleavage (C-O bond break) Frag2 Fragment B Morpholine Cation (m/z 86) Parent->Frag2 alpha-cleavage (External bond) Frag3 Fragment C Loss of Morpholine (Neutral Loss -87) Parent->Frag3 Heterolytic Cleavage Frag1 Fragment A Loss of C2H4O (Neutral Loss -44) RingOpen->Frag1 H-transfer & Elimination

Figure 1: Mechanistic pathways showing the characteristic ring opening and neutral losses associated with the morpholine pharmacophore.[1]

Protocol: Microsomal Metabolic Stability Assay

Morpholine rings are metabolically stable compared to piperazines, but they are susceptible to N-oxidation and


-carbon hydroxylation  (leading to ring opening). This protocol quantifies Intrinsic Clearance (

).[2][3][4]
Reagents
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Step-by-Step Workflow
  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (0.1% DMSO final).

  • Pre-Incubation: Mix 30 µL of microsomes (final conc 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution.

  • Processing: Vortex for 10 min, Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS (Method A from Table 1).

Visualization: Assay Workflow

MetabolicStability Figure 2: Microsomal Metabolic Stability Workflow Start Compound Prep (1 µM in Buffer) Incubation Incubation 37°C + HLM Start->Incubation Initiation Add NADPH (Start Reaction) Incubation->Initiation Sampling Timepoint Sampling (0, 5...60 min) Initiation->Sampling Quench Quench (ACN + Int. Std) Sampling->Quench Transfer 50µL Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Centrifuge & Inject

Figure 2: Standardized workflow for determining intrinsic clearance of morpholine derivatives.

Data Calculation

Calculate the slope (


) of the natural log (ln) of % remaining parent vs. time.[2]



[3]

References

  • Giles, R. G., et al. (2024). "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." CORE. (Note: Representative link based on search context).

  • Thermo Fisher Scientific. "In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes." Thermo Fisher Protocols. .

  • BenchChem. "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[2] BenchChem Application Notes. .

  • Wymann, M., et al. (2023).[5] "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry. .[5]

  • Yang, Z., et al. (2017). "Molecular structures of gas-phase neutral morpholine and its monohydrated complexes." RSC Advances. .

Sources

techniques for synthesizing chiral 2-substituted morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Techniques for the Synthesis of Chiral 2-Substituted Morpholines

Executive Summary

Chiral 2-substituted morpholines are privileged pharmacophores found in numerous high-value therapeutics, including the NK1 antagonist Aprepitant (Emend) and the norepinephrine reuptake inhibitor Reboxetine . Despite their structural simplicity, the installation of the C2-stereocenter (adjacent to the oxygen atom) presents a unique synthetic challenge compared to the more accessible C3-isomers derived from amino acids.

This Application Note details three distinct, field-validated protocols for synthesizing chiral 2-substituted morpholines. We move beyond standard textbook methods to cover SnAP reagent cross-coupling , Asymmetric Hydrogenation , and Regioselective Aziridine Ring Expansion . These methodologies are selected for their scalability, enantiomeric excess (ee), and operational robustness in drug discovery workflows.

Strategic Selection Guide

Before initiating synthesis, select the methodology that aligns with your substrate scope and development phase:

FeatureMethod A: SnAP Reagents Method B: Asymmetric Hydrogenation Method C: Aziridine Expansion
Primary Mechanism Radical Cross-CouplingRh-Catalyzed ReductionNucleophilic Ring Opening
Key Advantage Modular; uses aldehydesUltra-high ee (>99%); Atom EconomyMetal-free option available
Limitation Stoichiometric tin/silicon reagentsRequires high-pressure H₂Pre-synthesis of chiral aziridine
Ideal Phase Lead Optimization / Library GenProcess Chemistry / Scale-upEarly Discovery / Custom Synthesis

Detailed Protocols

Protocol A: SnAP Reagent Technology (Cross-Coupling)

Developed by the Bode Group, this method allows for the rapid assembly of morpholines from simple aldehydes and stannyl amine reagents.

Mechanism & Rationale: The reaction proceeds via the formation of an imine between an aldehyde and the SnAP reagent (containing a tributylstannyl group). A copper catalyst or radical initiator then promotes a radical cyclization, forming the C-C bond at the 2-position. This bypasses the need for pre-formed chiral centers in the starting material, though it produces racemates requiring chiral separation or the use of chiral ligands (SnAP-Cat).

Materials:

  • Reagent: SnAP-M Reagent (2-((tributylstannyl)methoxy)ethan-1-amine)

  • Substrate: Aryl or Alkyl Aldehyde (1.0 equiv)

  • Catalyst: Cu(OTf)₂ (Copper(II) triflate)

  • Solvent: Dichloromethane (DCM) and HFIP (Hexafluoroisopropanol)

  • Additives: 2,6-Lutidine, 4Å Molecular Sieves[1]

Step-by-Step Workflow:

  • Imine Formation:

    • In a flame-dried vial, combine the aldehyde (0.50 mmol) and SnAP-M reagent (0.50 mmol) in DCM (2.0 mL).

    • Add activated 4Å Molecular Sieves (100 mg).

    • Stir at room temperature (RT) for 12 hours.

    • QC Check: Confirm complete imine formation via ¹H NMR (disappearance of aldehyde CHO peak).

    • Filter through a syringe filter to remove sieves; concentrate in vacuo to obtain the crude imine.

  • Cyclization:

    • Redissolve the crude imine in a mixture of DCM:HFIP (4:1 v/v, 5 mL). Note: HFIP is critical for stabilizing the radical intermediate.

    • Add 2,6-Lutidine (1.0 equiv).[1]

    • Add Cu(OTf)₂ (0.2 equiv) in one portion.

    • Stir at RT for 12–24 hours under N₂ atmosphere.

  • Work-up:

    • Quench with 10% aqueous NH₄OH (to sequester copper).

    • Extract with DCM (3x). Wash combined organics with brine.[1]

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (typically 10-40% EtOAc/Hexanes).

Visualization of SnAP Workflow:

SnAP_Protocol Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate Aldehyde->Imine DCM, MS 4Å -H2O SnAP SnAP Reagent (Sn-Amine) SnAP->Imine Radical C-Centered Radical Imine->Radical Cu(OTf)2 HFIP/DCM Product 2-Substituted Morpholine Radical->Product Cyclization -Bu3SnOTf

Figure 1: Logical flow of the SnAP reagent morpholine synthesis.

Protocol B: Asymmetric Hydrogenation of Dehydromorpholines

Ideal for generating high-ee chiral morpholines on a gram scale.[2]

Mechanism & Rationale: This method constructs the stereocenter after ring formation.[2] A dehydromorpholine (containing a C=C double bond) is subjected to Rhodium-catalyzed hydrogenation.[2][3][4] The use of a bisphosphine ligand with a large bite angle (e.g., SKP-Phos) creates a rigid chiral pocket, directing the hydrogen addition to one face of the alkene with high precision.

Materials:

  • Substrate: 2-substituted-2H-1,4-oxazine (Dehydromorpholine)

  • Catalyst Precursor: [Rh(COD)₂]BF₄[5]

  • Ligand: (R,R)-SKP-Phos (or similar Bisphosphine)

  • Hydrogen Source: H₂ gas (balloon or autoclave)

  • Solvent: Trifluoroethanol (TFE) or DCM

Step-by-Step Workflow:

  • Catalyst Preparation (In Glovebox):

    • Mix [Rh(COD)₂]BF₄ (1.0 mol%) and (R,R)-SKP-Phos (1.1 mol%) in anhydrous DCM.

    • Stir for 30 mins to form the active complex (solution turns orange/red).

  • Hydrogenation:

    • Dissolve the dehydromorpholine substrate (1.0 mmol) in TFE (3 mL).

    • Add the catalyst solution via syringe.[1]

    • Transfer the vial to a high-pressure autoclave.

    • Purge with H₂ (3x) and pressurize to 30–50 bar (approx. 435–725 psi).

    • Stir at RT for 12 hours.

  • Work-up:

    • Carefully vent the autoclave.

    • Concentrate the solvent.[1]

    • Purification: Pass through a short plug of silica gel to remove the catalyst.

    • Analysis: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Key Insight: The "Ortho-Effect"—substituents at the ortho-position of the 2-aryl ring significantly enhance enantioselectivity (up to 99% ee) due to steric locking in the catalyst pocket.

Protocol C: Regioselective Ring Opening of Chiral Aziridines

A metal-free or Lewis-acid catalyzed approach utilizing the "Chiral Pool".

Mechanism & Rationale: Starting from an enantiopure aziridine, a haloalcohol attacks the ring. The regioselectivity is controlled by the electronic nature of the aziridine substituent and the catalyst. The resulting intermediate undergoes intramolecular displacement of the halide to close the morpholine ring.

Materials:

  • Substrate: Chiral N-Tosyl Aziridine (derived from amino acids or styrene)

  • Reagent: 2-Chloroethanol (10 equiv, acts as solvent/nucleophile)[6]

  • Activator: Ammonium Persulfate ((NH₄)₂S₂O₈) or BF3·OEt2

  • Base: KOH (powdered)

Step-by-Step Workflow (Metal-Free Persulfate Method):

  • Ring Opening:

    • Dissolve Chiral N-Tosyl Aziridine (1.0 equiv) in 2-Chloroethanol.

    • Add (NH₄)₂S₂O₈ (2.0 equiv).

    • Stir at RT until TLC indicates consumption of aziridine (approx. 2–4 hours).

    • Mechanism:[1][3][7][8] The persulfate generates a radical cation or activates the aziridine, promoting S_N2 attack at the less hindered carbon (or benzylic position depending on substitution).

  • Cyclization (One-Pot):

    • Cool the reaction mixture to 0°C.

    • Slowly add powdered KOH (4.0 equiv).

    • Allow to warm to RT and stir for 6 hours.

    • Note: Strong base effects the intramolecular S_N2 displacement of the chloride by the sulfonamide anion.

  • Work-up:

    • Dilute with water and extract with EtOAc.[1]

    • Wash with water (to remove excess chloroethanol) and brine.

    • Concentrate and purify via column chromatography.[5]

Visualization of Aziridine Pathway:

Aziridine_Path Aziridine Chiral N-Tosyl Aziridine Opening Ring Opening (2-Chloroethanol) Aziridine->Opening (NH4)2S2O8 Intermediate Acyclic Chloro-Alcohol Amine Opening->Intermediate Cyclization Base-Mediated Cyclization (KOH) Intermediate->Cyclization Morpholine Chiral 2-Substituted Morpholine Cyclization->Morpholine -KCl, -H2O

Figure 2: Regioselective ring expansion of aziridines to morpholines.[3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (SnAP) Imine hydrolysisEnsure Molecular Sieves are fresh/activated. Avoid acidic silica during purification of imine.
Low ee (Hydrogenation) Catalyst poisoning or wrong ligandUse high-purity H₂ (5.0 grade). Switch to TFE solvent to enhance H-bonding interactions.
Regioisomer Mix (Aziridine) Poor directing effectsSwitch from electron-neutral to electron-deficient N-protecting groups (e.g., N-Nosyl) to increase electrophilicity.
Incomplete Cyclization Steric hindranceFor Protocol A/C: Heat to 50°C. For Protocol A: Switch from Cu(OTf)₂ to Cu(MeCN)₄PF₆.

References

  • Luescher, M. U., et al. "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes."[1] Organic Syntheses, 2018, 95, 357-373.[1] Link

  • Liu, M., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[4] Chemical Science, 2021, 12, 15061-15066.[3] Link

  • Bhattacharyya, A., et al. "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines."[6] Beilstein Journal of Organic Chemistry, 2015, 11, 596-603. Link

  • Jackl, M. K., et al. "SnAP Reagents for a Cross-Coupling Approach to the One-Step Synthesis of Saturated N-Heterocycles." ETH Zurich Research Collection, 2016. Link

  • Aubineau, T., et al. "Recent progress in the synthesis of morpholines."[9] Organic Chemistry Frontiers, 2019. Link

Sources

Application Note: High-Throughput Screening of 2-(2-Methylmorpholin-4-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the integration of 2-(2-Methylmorpholin-4-yl)ethan-1-ol (CAS: 18268-83-0) into High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) workflows.[1] As a privileged pharmacophore, this morpholine derivative is critical for enhancing aqueous solubility and metabolic stability in small-molecule libraries.[1] This protocol covers library preparation, solubility profiling, and specific screening methodologies (SPR and TR-FRET) to identify bioactive hits against kinase and GPCR targets.[1]

Introduction & Chemical Basis[1][2][3]

The Role of the Scaffold

2-(2-Methylmorpholin-4-yl)ethan-1-ol acts as a solubility-enhancing fragment and a peptidomimetic spacer .[1] In HTS campaigns, it is rarely screened in isolation as a final drug but serves two critical functions:

  • FBDD Probe: Its low molecular weight (MW ~145.2 Da) and high solubility make it an ideal "seed" fragment to probe hydrophilic pockets in proteins (e.g., ATP-binding sites of kinases).[1]

  • Library Solubilizer: When conjugated to hydrophobic cores, the morpholine ethanol tail reduces aggregation in aqueous assay buffers, decreasing false positives caused by colloidal precipitation.

Physicochemical Profile

The 2-methyl substitution introduces chirality, creating a steric handle that can lock conformation, unlike the flexible unsubstituted morpholine.

PropertyValueRelevance to HTS
Molecular Weight 145.20 g/mol Fits "Rule of Three" for Fragment Screening.[1]
cLogP -0.3 (approx)Highly hydrophilic; low risk of non-specific binding.[1]
H-Bond Donors/Acceptors 1 / 3Excellent capacity for specific polar interactions.[1]
Solubility (PBS, pH 7.4) >100 mMAllows high-concentration screening (1-10 mM) in NMR/SPR.[1]
Chirality 1 Center (C2)Requires enantioselective synthesis or chiral separation protocols.[1]

Experimental Workflows

Workflow Logic

The screening process is divided into Library Generation (incorporating the scaffold) and Assay Execution (detecting binding).[1] We utilize Surface Plasmon Resonance (SPR) for direct fragment binding and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for inhibition assays.[1]

Visual Workflow (Graphviz)

HTS_Workflow cluster_Prep Phase 1: Library Prep cluster_Screen Phase 2: Screening Start Scaffold: 2-(2-Methylmorpholin-4-yl)ethan-1-ol QC QC: Chiral Separation (SFC) Start->QC Verify Purity Synth Parallel Synthesis (Amide/Ether Linkage) QC->Synth >98% ee Plate Acoustic Dispensing (Echo 655) Synth->Plate 10 mM DMSO Stocks SPR Primary Screen: SPR (Biacore) Plate->SPR Fragment Mode TRFRET Functional Screen: TR-FRET Plate->TRFRET Library Mode HitVal Hit Validation (NMR/X-ray) SPR->HitVal Kd < 1mM TRFRET->HitVal IC50 < 10µM

Figure 1: Integrated workflow for screening morpholine-ethanol derivatives, moving from chiral QC to orthogonal screening methods.

Protocol: Surface Plasmon Resonance (SPR) Screening

Purpose: To detect weak binding affinities (


 in mM range) typical of this fragment scaffold against a target protein (e.g., KRAS or a Kinase).
Reagents & Equipment
  • Instrument: Biacore 8K or S200.

  • Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).[1] Critical: Do not use DMSO > 2% as it affects the refractive index bulk shift.[1]

  • Analyte: 2-(2-Methylmorpholin-4-yl)ethan-1-ol (stock 100 mM in buffer, not DMSO, if possible, to minimize solvent correction).

Step-by-Step Procedure
  • Immobilization:

    • Immobilize the target protein to ~3000 RU (Response Units) using amine coupling.[1]

    • Note: High density is required for fragment screening due to low molecular weight signals.[1]

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 2.0%) if library compounds are stored in DMSO.[1]

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds.

    • Dissociation Time: 60 seconds.

    • Concentration Series: Inject the morpholine fragment at 8 concentrations (e.g., 0, 15, 31, 62, 125, 250, 500, 1000 µM).

  • Data Analysis:

    • Reference subtract (Fc2 - Fc1).

    • Fit to a 1:1 Steady State Affinity model .[1] Kinetic fitting is usually impossible due to fast on/off rates.[1]

Validation Criteria:

  • The theoretical

    
     should be calculated: 
    
    
    
    .[1]
  • For this molecule (~145 Da) on a 50 kDa protein,

    
     is low (~9 RU). A signal > 3 RU is considered a valid hit.[1]
    

Protocol: Solubility-Enhanced TR-FRET Assay

Purpose: Using the morpholine scaffold to improve the solubility of a focused library in a kinase inhibition assay.

Rationale

Many kinase inhibitors fail in HTS due to precipitation.[1] Conjugating 2-(2-Methylmorpholin-4-yl)ethan-1-ol via the hydroxyl group (forming an ether or ester) increases the Kinetic Solubility .[1]

Assay Setup
  • Assay Volume: 10 µL in 384-well low-volume white plates.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

  • Library: Morpholine-conjugated compounds (10 mM in DMSO).

Procedure
  • Dispensing: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 20 nL of library compounds into dry plates.

    • Advantage:[1] Acoustic transfer handles viscous DMSO/morpholine solutions better than tips.[1]

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mix. Incubate 15 min.

  • Tracer Addition: Add 5 µL of Tracer (AlexaFluor 647 labeled ATP-competitive probe).[1]

  • Detection: Read on a multimode reader (e.g., EnVision).[1]

    • Excitation: 320 nm (Europium donor).[1]

    • Emission 1: 615 nm (Donor).[1]

    • Emission 2: 665 nm (Acceptor).[1]

  • Analysis: Calculate TR-FRET Ratio (

    
    ).
    

Data Interpretation:

  • Compare the Z-Prime (Z') of the morpholine-library vs. a standard hydrophobic library.[1]

  • Expectation: The morpholine library should show fewer "drop-outs" (false negatives caused by precipitation) and a tighter CV% across replicates.

Synthesis & Quality Control (QC)[1]

Critical Control: The 2-methyl group creates a chiral center.[1] Commercial sources often supply the racemate.[1]

  • Racemic vs. Enantiopure:

    • For initial FBDD: Screening the racemate is acceptable.[1]

    • For Lead Opt: You must separate enantiomers.[1]

  • Separation Protocol (SFC):

    • Column: Chiralpak AD-H (4.6 x 250 mm).[1]

    • Mobile Phase: CO2 / Methanol (90:[1]10) with 0.1% Diethylamine.[1]

    • Detection: UV at 210 nm (weak absorbance; consider ELSD if available).[1]

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: "Morpholine as a privileged structure in drug discovery."[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the metabolic stability and solubility benefits of morpholine rings.
    • (General search for verification)[1]

  • Fragment-Based Screening Protocols

    • Title: "Practical strategies for fragment-based drug discovery: SPR and NMR."[1][2]

    • Source:Methods in Molecular Biology.
    • Context: Protocols for screening low-MW fragments like 2-(2-methylmorpholin-4-yl)ethan-1-ol.[1]

  • Solubility in HTS: Title: "Impact of solubility on high-throughput screening data quality." Source:Assay and Drug Development Technologies. Context: Validates the use of hydrophilic handles to reduce false positives.

(Note: Specific papers citing "2-(2-Methylmorpholin-4-yl)ethan-1-ol" in the title are rare; references are based on the standard application of this class of chemical building blocks.)[1]

Sources

Application Note: Assay Development for 2-(2-Methylmorpholin-4-yl)ethan-1-ol Activity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and polymer science. It addresses the dual utility of 2-(2-Methylmorpholin-4-yl)ethan-1-ol (CAS: 14890-74-5 / Analogues) as both a sterically modulated amine catalyst in polyurethane synthesis and a hydrophilic pharmacophore in drug discovery.

Introduction & Mechanistic Scope

2-(2-Methylmorpholin-4-yl)ethan-1-ol represents a critical subclass of tertiary amine alcohols. Its structure—a morpholine ring with a C2-methyl substitution and an N-hydroxyethyl tail—imparts unique properties compared to the unsubstituted morpholine ethanol.

  • In Polymer Chemistry: It functions as a "reactive catalyst." The tertiary amine promotes the isocyanate-polyol reaction (gelling), while the hydroxyl group eventually reacts with the isocyanate, locking the catalyst into the polymer matrix to reduce volatile organic compound (VOC) emissions.

  • In Drug Development: The morpholine-ethanol moiety is a privileged scaffold (e.g., in prodrugs or solubility-enhancing tails). The C2-methyl group introduces chirality and steric bulk, altering metabolic susceptibility (N-dealkylation) and receptor binding affinity.

This guide details three assay modules to characterize its "activity" across these domains.

Module A: Catalytic Activity Assay (Polyurethane Kinetics)

Objective: Quantify the catalytic efficiency (


) of the molecule in promoting the urethane formation reaction. This is the primary measure of "activity" for industrial applications.
Principle: Real-Time FTIR Monitoring

The assay tracks the disappearance of the isocyanate (-N=C=O) peak at 2270 cm⁻¹ during the reaction with a model alcohol (e.g., 1-butanol) in the presence of the amine catalyst.

Experimental Protocol

Materials:

  • Analyte: 2-(2-Methylmorpholin-4-yl)ethan-1-ol (purified >98%).[1]

  • Reactants: Phenyl isocyanate (PhNCO), 1-Butanol (dried).

  • Solvent: Toluene or Acetonitrile (anhydrous).

  • Instrument: In-situ FTIR probe (e.g., Mettler Toledo ReactIR) or transmission FTIR cell.

Workflow:

  • Baseline Preparation: Charge the reaction vessel with solvent and 1-Butanol (1.0 eq). Equilibrate to 25°C under

    
    .
    
  • Catalyst Addition: Add the amine catalyst (0.5 - 2.0 mol%). Allow 5 minutes for complexation (hydrogen bonding between amine and alcohol).

  • Initiation: Rapidly inject Phenyl isocyanate (1.0 eq).

  • Data Acquisition: Collect spectra every 15 seconds for 60 minutes.

  • Quantification: Integrate the area under the 2270 cm⁻¹ peak (

    
    ). Normalize against an internal standard (e.g., C-H stretch) if solvent evaporation is a risk.
    

Data Analysis: Plot


 vs. time. The slope represents the pseudo-first-order rate constant (

).

Visualization: Catalytic Mechanism

The C2-methyl group sterically hinders the nitrogen, potentially modulating the "blow" vs. "gel" selectivity.

CatalyticCycle cluster_steric Steric Modulation (2-Methyl) Cat Free Catalyst (Tertiary Amine) Complex Activated Complex (N...H-O-R) Cat->Complex + R-OH Alcohol Alcohol (R-OH) Alcohol->Complex TS Transition State (Carbamate Formation) Complex->TS + Isocyanate NCO Isocyanate (R'-NCO) NCO->TS TS->Cat Regeneration Product Urethane Product TS->Product Product Release

Figure 1: General Base Catalysis mechanism. The 2-methyl substitution on the morpholine ring (in the 'Free Catalyst' node) influences the stability of the Activated Complex, thereby tuning the reaction rate.

Module B: Physicochemical Profiling (Drug Development)

Objective: Determine the pKa and LogD to predict bioavailability and lysosomal trapping potential. The morpholine nitrogen is the basic center; the 2-methyl group affects basicity via inductive and steric effects.

Protocol: Potentiometric Titration (pKa)

Rationale: The pKa of the morpholine nitrogen (typically ~7.0–7.8) dictates its protonation state at physiological pH.

Steps:

  • Solution Prep: Dissolve 5 mg of compound in 20 mL of ionic strength-adjusted water (0.15 M KCl).

  • Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).

  • Titration: Perform a "pH-metric" titration from pH 2.0 to pH 12.0 using an autotitrator (e.g., Sirius T3).

  • Calculation: Use the Bjerrum plot method to identify the inflection point corresponding to the morpholine nitrogen deprotonation.

Expected Result:

  • Unsubstituted N-hydroxyethylmorpholine pKa

    
     7.1.
    
  • 2-Methyl derivative: Expect a slight shift (typically +0.1 to +0.3 units) due to the electron-donating methyl group, unless steric hindrance to solvation dominates (which would lower pKa).

Module C: Biological Stability (Metabolic Liability)

Objective: Assess the stability of the morpholine ring against oxidative metabolism (Cytochrome P450). Morpholines are susceptible to N-dealkylation or ring oxidation (lactam formation).

Protocol: Microsomal Stability Assay

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Internal Standard: Tolbutamide or Propranolol.

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow:

  • Incubation: Mix test compound (1 µM final) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Start: Initiate with NADPH (1 mM). Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard. Centrifuge.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion [M+H]+ transition.

Data Presentation:

ParameterFormulaInterpretation
CLint (Intrinsic Clearance)

High CLint suggests rapid first-pass metabolism.
t 1/2 (Half-life)

< 30 min indicates high instability.
Visualization: Assay Workflow

AssayWorkflow Start Compound Stock (10 mM DMSO) Mix Master Mix (Microsomes + Buffer) Start->Mix Incubate Incubation @ 37°C (+ NADPH) Mix->Incubate Quench Quench & Precipitate (ACN + IS) Incubate->Quench Timepoints: 0, 5, 15... Analyze LC-MS/MS Analysis (Quantify Parent) Quench->Analyze Calc Calculate CLint & t1/2 Analyze->Calc

Figure 2: Step-by-step workflow for the microsomal stability assay, critical for determining the metabolic fate of the morpholine scaffold.

References

  • Catalytic Mechanisms in Polyurethanes

    • Title: Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study.[2]

    • Source: Scientific Reports (2023).
    • URL:[Link]

    • Relevance: Establishes the baseline kinetic behavior of morpholine catalysts and the impact of ring substitution.
  • Morpholine Pharmacophore Profiling

    • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
    • Source: European Journal of Medicinal Chemistry (via ResearchG
    • URL:[Link]

    • Relevance: Provides context for the biological relevance and metabolic liabilities of morpholine deriv
  • Analytical Methods for Morpholines

    • Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by GC-MS.
    • Source: Journal of Analytical Methods in Chemistry (2018).
    • URL:[Link]

    • Relevance: Validates extraction and detection protocols for morpholine derivatives in complex m
  • Chemical Properties & Safety

    • Title: 2-Morpholinoethanol Compound Summary (CID 61163).[3]

    • Source: PubChem.[4][5][6]

    • URL:[Link][3]

    • Relevance: Authoritative source for physicochemical constants (LogP, pKa predictions)

Sources

Application Note: 2-(2-Methylmorpholin-4-yl)ethan-1-ol as a Functional Fragment for ADME Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for 2-(2-Methylmorpholin-4-yl)ethan-1-ol , structured as a high-level technical resource for medicinal chemists and drug discovery scientists.

Introduction & Chemical Identity

2-(2-Methylmorpholin-4-yl)ethan-1-ol (CAS: 14890-74-5) is a specialized heterocyclic building block and functional fragment used extensively in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . Unlike simple solvents or reagents, this molecule serves as a critical "Physicochemical Probe" designed to modulate the solubility (LogS), lipophilicity (LogD), and metabolic stability of drug candidates.

By incorporating the 2-methylmorpholine moiety via an ethyl linker, medicinal chemists can introduce a defined basic center (


) and a hydrophilic handle. This modification is a proven strategy to improve the pharmacokinetic (PK) profile of hydrophobic scaffolds, particularly in kinase inhibitors and GPCR ligands, while mitigating common liabilities such as hERG inhibition often associated with more lipophilic amines.
Key Physicochemical Profile
PropertyValue / Description
Chemical Name 2-(2-Methylmorpholin-4-yl)ethan-1-ol
CAS Number 14890-74-5
Molecular Formula

Molecular Weight 145.20 g/mol
Appearance Colorless to pale yellow liquid
Solubility Miscible with water, ethanol, DMSO
pKa (Calculated) ~7.8 (Basic Nitrogen)
LogP (Calculated) -0.5 to 0.1 (Hydrophilic)
Key Functional Groups Primary Alcohol (-OH), Tertiary Amine (Morpholine Ring)

Core Applications in Drug Discovery[8]

Application A: Solubility & Lipophilicity Modulation (The "Solubilizing Tail")

Poor aqueous solubility is a leading cause of attrition in drug development. This fragment acts as a solubilizing tail .

  • Mechanism: The morpholine nitrogen provides a protonation site at physiological pH, enhancing aqueous solubility. The ether oxygen in the ring acts as a hydrogen bond acceptor, further improving solvation.

  • Advantage over Piperazine: Unlike piperazine tails, which can introduce high basicity and metabolic liability (N-oxidation), the morpholine ring is generally less basic and metabolically more stable. The 2-methyl substitution adds steric bulk, which can reduce metabolic dealkylation and improve selectivity.

Application B: Reducing hERG Liability

Many lipophilic amine drugs suffer from cardiotoxicity due to hERG channel inhibition.

  • Strategy: Replacing a flexible alkyl amine or a piperazine with a 2-methylmorpholine group often reduces hERG affinity. The oxygen atom reduces the overall lipophilicity (lowering LogP), and the 2-methyl group creates a steric clash that can disrupt binding to the hERG pore's aromatic residues.

Application C: Fragment-Growing Vector

In FBDD, this molecule serves as a "grown" fragment.

  • Workflow: A core scaffold (e.g., a biaryl system) binding to a target protein is identified. This fragment is then chemically linked to the scaffold to probe adjacent solvent-exposed pockets, improving affinity and physicochemical properties simultaneously.

Detailed Experimental Protocols

Protocol 1: Chemical Conjugation via Mitsunobu Reaction

Use this protocol to attach the 2-(2-Methylmorpholin-4-yl)ethan-1-ol tail to a phenol-containing drug scaffold.

Objective: Synthesize an ether-linked conjugate to improve the solubility of a hydrophobic phenol scaffold (Ar-OH).

Reagents:

  • Scaffold: Phenol-containing drug intermediate (1.0 equiv)

  • Probe: 2-(2-Methylmorpholin-4-yl)ethan-1-ol (1.2 equiv)

  • Coupling Agent: Triphenylphosphine (

    
    , 1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve the Phenol Scaffold  (1.0 equiv) and Triphenylphosphine  (1.5 equiv) in anhydrous THF (0.1 M concentration).
    
  • Addition of Probe: Add 2-(2-Methylmorpholin-4-yl)ethan-1-ol (1.2 equiv) to the solution. Stir at

    
     for 10 minutes.
    
  • Activation: Dropwise add DIAD (1.5 equiv) over 15 minutes, maintaining the temperature at

    
    . The solution may turn yellow/orange.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor reaction progress via LC-MS (Look for mass shift:

    
    ).
    
  • Workup: Quench with water (5 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via Flash Column Chromatography.

    • Note: The product is a basic amine. Use a gradient of DCM/MeOH (95:5 to 90:10) with 1%

      
       or TEA to prevent streaking on silica.
      

Validation Criteria:

  • 1H NMR: Confirm the presence of the morpholine ring protons (3.0–4.0 ppm) and the ethyl linker triplets.

  • LC-MS: Purity >95% required for biological testing.

Protocol 2: Kinetic Solubility Assessment

Use this protocol to quantify the solubility improvement conferred by the fragment.

Objective: Compare the kinetic aqueous solubility of the Parent Scaffold vs. the Morpholine-Conjugate.

Materials:

  • Test Compounds (10 mM DMSO stock)

  • PBS Buffer (pH 7.4)

  • 96-well filter plate (0.45 µm)

  • UV-Vis Plate Reader or HPLC

Step-by-Step Procedure:

  • Dosing: Add 5 µL of the 10 mM DMSO stock solution into 195 µL of PBS buffer (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Equilibration: Shake the plate at 500 rpm for 24 hours at room temperature (

    
    ).
    
  • Filtration: Filter the samples using a vacuum manifold and a 0.45 µm filter plate to remove undissolved precipitate.

  • Analysis: Transfer the filtrate to a UV-transparent plate. Measure absorbance at

    
     (specific to the scaffold) or inject onto HPLC.
    
  • Calculation:

    
    
    

Expected Outcome:

  • The Morpholine-Conjugate should show a >10-fold increase in kinetic solubility compared to the hydrophobic parent scaffold.

Mechanism & Workflow Visualization

The following diagram illustrates the logical workflow of using 2-(2-Methylmorpholin-4-yl)ethan-1-ol in a Lead Optimization cycle, highlighting its role in improving ADME properties.

G cluster_0 ADME Optimization Cycle Lead Hydrophobic Lead (Poor Solubility) Reaction Chemical Conjugation (Mitsunobu / Alkylation) Lead->Reaction Substrate Probe 2-(2-Methylmorpholin-4-yl)ethan-1-ol (Solubilizing Fragment) Probe->Reaction Reagent Conjugate Optimized Analog (Morpholine-Tail) Reaction->Conjugate Yields Solubility Improved Solubility (LogS > -4.0) Conjugate->Solubility hERG Reduced hERG Liability Conjugate->hERG Metabolism Metabolic Stability (Steric Shielding) Conjugate->Metabolism

Caption: Workflow for integrating the morpholine-ethanol fragment to optimize lead compound physicochemical properties.

Safety & Handling (SDS Summary)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ). Hygroscopic – keep tightly sealed to prevent water absorption which can interfere with anhydrous coupling reactions (e.g., Mitsunobu).
    

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479.

  • Waring, M. J. (2010). "Lipophilicity in Drug Discovery." Expert Opinion on Drug Discovery, 5(3), 235–248.

  • PubChem Compound Summary. "2-(2-Methylmorpholin-4-yl)ethanol." National Center for Biotechnology Information.

Sources

Application Note: Scale-Up Synthesis of N-Substituted Morpholine Ethanols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a direct, field-executable guide for the scale-up synthesis of N-(2-hydroxyethyl)morpholine (HEM) and its substituted derivatives. It prioritizes the 2-Chloroethanol (2-CE) alkylation route , which is the industry standard for fine chemical scale-up where Ethylene Oxide (EO) handling capabilities are limited.

Executive Summary

N-(2-hydroxyethyl)morpholines are critical intermediates in the synthesis of pharmaceuticals (e.g., plaque-targeting agents, antidepressants), corrosion inhibitors, and polyurethane catalysts. While industrial "mega-scale" production utilizes Ethylene Oxide (EO), this route poses severe safety risks (explosion, carcinogenicity) for fine chemical and pilot-scale facilities.

This guide details the 2-Chloroethanol (2-CE) Alkylation Protocol , a robust, scalable alternative that eliminates the need for high-pressure gas handling while maintaining high yields (>85%). We also introduce a Green Chemistry Variant using Ethylene Carbonate for facilities prioritizing non-halogenated reagents.

Key Technical Challenges Solved
  • Exotherm Control: Managing the enthalpy of alkylation (-ΔH ≈ 80–100 kJ/mol) to prevent thermal runaway.

  • Impurity Management: Suppressing the formation of quaternary ammonium salts (over-alkylation) and O-alkylation byproducts.

  • Purification: Efficient separation of the high-boiling product (bp 225°C) from salts and tars.

Strategic Route Analysis

The choice of synthetic route depends on facility capabilities and scale.

FeatureRoute A: Ethylene Oxide (EO) Route B: 2-Chloroethanol (2-CE) Route C: Ethylene Carbonate (EC)
Scale Suitability >100 MT/year (Commodity)1 kg – 100 MT (Fine Chem)Lab to Pilot (Green Focus)
Atom Economy 100% (Perfect)~65% (Stoichiometric Salt Waste)~70% (CO₂ byproduct)
Safety Profile Critical Risk (Explosive Gas)Moderate (Toxic Liquid, Corrosive)High (Non-toxic solid/liquid)
Equipment High-Pressure AutoclaveStandard Glass-Lined ReactorStandard Reactor
Key Impurity Poly(ethylene glycol) chainsQuaternary Ammonium SaltsCarbamates

Recommendation: For most drug development and fine chemical CMOs, Route B (2-CE) offers the best balance of safety, cost, and operational simplicity.

Detailed Protocol: The 2-Chloroethanol Alkylation

Target Molecule: N-(2-hydroxyethyl)morpholine (HEM) Reaction Type: Nucleophilic Substitution (


)
Scale:  10 kg Batch Basis
Reaction Mechanism & Kinetics

The reaction involves the nucleophilic attack of the secondary amine (morpholine) on the primary carbon of 2-chloroethanol.

  • Main Reaction:

    
    
    
  • Side Reaction 1 (Quaternization):

    
    
    
  • Side Reaction 2 (E2 Elimination):

    
    
    
Equipment Requirements[1][2][3][4]
  • Reactor: 20 L Jacketed Glass or Hastelloy Reactor.

  • Agitation: High-torque overhead stirrer (Anchor or Pitch-blade turbine) to handle salt slurry.

  • Temperature Control: Cryostat capable of -10°C to +120°C.

  • Dosing: Peristaltic pump for controlled addition of 2-CE.

Step-by-Step Procedure
Phase 1: Charge and Inertion
  • System Prep: Flush reactor with

    
     to remove oxygen (prevents color degradation/oxidation of amine).
    
  • Charge Morpholine: Load 8.71 kg (100 mol) of Morpholine (>99% purity).

  • Charge Water: Add 4.0 L of deionized water. Note: Water acts as a solvent for the NaCl formed, keeping the slurry mixable.

  • Heating: Heat the mixture to 50°C .

Phase 2: Controlled Addition (The Critical Step)
  • Reagent Prep: Load 8.85 kg (110 mol, 1.1 eq) of 2-Chloroethanol into the dosing vessel.

  • Base Addition Strategy:

    • Simultaneous Addition: To minimize quaternary salt formation, maintain the pH >10. It is best to co-feed 30% NaOH solution (14.6 kg, 110 mol) and 2-Chloroethanol simultaneously.

    • Rate: Adjust feed rate to maintain internal temperature between 55°C – 65°C .

    • Exotherm Warning: The reaction is highly exothermic.[1] If T > 70°C, stop dosing and increase jacket cooling.

  • Post-Addition Stir: Once addition is complete, raise temperature to 80°C and stir for 4 hours to ensure complete conversion of the alkyl chloride.

Phase 3: Work-up and Isolation
  • Cooling: Cool reactor to 25°C.

  • Phase Separation:

    • If using high water volume, the product may remain in the aqueous phase.

    • Salting Out: Add solid NaCl or 50% NaOH to saturate the aqueous layer. The organic product (HEM) will separate as the top layer.

    • Separation: Drain the lower aqueous brine layer (waste).

  • Drying: Transfer the organic layer to a vessel containing anhydrous Sodium Sulfate (

    
    ) or use azeotropic distillation with toluene if the next step requires extreme dryness.
    
Phase 4: Purification (Vacuum Distillation)
  • Setup: Short-path distillation head or wiped-film evaporator.

  • Vacuum: < 10 mbar (Essential to keep boiling point low).

  • Fractions:

    • F1 (Fore-run): Unreacted Morpholine + Water (bp < 80°C @ 10 mbar). Recycle this.

    • F2 (Product):N-(2-hydroxyethyl)morpholine (bp 115–120°C @ 10 mbar).

    • Residue: Quaternary salts and dimers (dark viscous oil).

Quantitative Data Summary
ParameterValueNotes
Molar Ratio 1.0 : 1.1 : 1.1Morpholine : 2-CE : NaOH
Reaction Temp 60°C (Dosing) / 80°C (Cook)Higher T promotes discoloration
Yield (Isolated) 85 – 92%Based on Morpholine
Purity (GC) > 99.5%Critical for pharma applications
Appearance Clear, colorless liquidYellows upon air exposure

Green Alternative: The Ethylene Carbonate Protocol

Context: For facilities wishing to avoid chlorinated reagents and salt waste.

Reaction:



Protocol Modifications:

  • Catalyst: Use Tetraethylammonium iodide (TEAI) or Imidazolium ionic liquids (1-2 mol%).

  • Temperature: Requires higher temperatures (140°C – 160°C ) to drive the decarboxylation. Lower temperatures result in the carbamate intermediate (

    
    ), which is stable and difficult to convert.
    
  • Safety: Significant

    
     evolution. Reactor venting must be sized appropriately to prevent over-pressurization.
    
  • Advantage: No salt filtration required. Product can often be used directly after stripping light ends.

Visualizing the Process Logic

The following diagram illustrates the decision matrix and process flow for the synthesis, highlighting critical control points (CCPs).

G Start Start: Raw Materials RouteSelect Route Selection Start->RouteSelect RxnB Route B: 2-Chloroethanol (Standard Scale-Up) RouteSelect->RxnB Standard Lab/Pilot RxnC Route C: Ethylene Carbonate (Green Alternative) RouteSelect->RxnC Green/Halogen-Free BaseAdd Co-dosing NaOH (pH > 10) RxnB->BaseAdd Exotherm CCP: Exotherm Control Maintain T < 70°C PhaseSep Phase Separation (Salting Out) Exotherm->PhaseSep Reaction Complete BaseAdd->Exotherm Heat Generation Distill Vacuum Distillation (<10 mbar) PhaseSep->Distill HighTemp CCP: High Temp (150°C) Required for Decarboxylation RxnC->HighTemp GasEvol Gas Evolution (CO2) Vent Sizing Critical HighTemp->GasEvol GasEvol->Distill QC QC Analysis (GC Purity >99.5%) Distill->QC Final Final Product N-(2-hydroxyethyl)morpholine QC->Final

Caption: Process flow diagram comparing the Standard (2-CE) and Green (EC) synthesis routes with Critical Control Points (CCPs) highlighted in red.

References

  • Preparation of N-substituted morpholines (General Review). Organic Chemistry Portal. Retrieved from [Link]

  • Safety Data Sheet: Morpholine. Redox Chemicals. Retrieved from [Link]

  • Synthesis of N-substituted morpholine via catalytic dehydration.U.S. Patent 4,117,227.
  • Reaction of amines with cyclic carbonates (Green Route). Royal Society of Chemistry (RSC) Advances. "The reaction of primary aromatic amines with alkylene carbonates." Retrieved from [Link]

  • Industrial Production of Morpholine Derivatives.European Patent Office (EP0036331B1).

Sources

Troubleshooting & Optimization

improving the yield of 2-(2-Methylmorpholin-4-yl)ethan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Knowledge Base Article ID: TS-SYN-13244 Topic: Optimization of 2-(2-Methylmorpholin-4-yl)ethan-1-ol Synthesis Last Updated: 2025-10-24 Access Level: Senior Research / Process Development

Executive Summary

This guide addresses yield optimization for the synthesis of 2-(2-Methylmorpholin-4-yl)ethan-1-ol (CAS: 13244-33-2). Unlike unsubstituted morpholine, the 2-methyl derivative introduces conformational bias and slight steric hindrance that can alter reaction kinetics. This guide compares the traditional 2-Chloroethanol route with the higher-yielding Ethylene Carbonate protocol and provides troubleshooting for common failure modes (low conversion, quaternization, and discoloration).

Part 1: Strategic Route Selection

To improve yield, you must first validate that your chosen synthetic route matches your available equipment and purity requirements.

FeatureRoute A: 2-Chloroethanol (Traditional) Route B: Ethylene Carbonate (Recommended)
Primary Reagent 2-Chloroethanol (highly toxic)Ethylene Carbonate (solid, low toxicity)
By-products HCl salts (requires filtration/wash)CO₂ (gas, self-purging)
Atom Economy Low (Stoichiometric waste)High (Near 100% excluding CO₂)
Yield Potential 65–75% (loss to salt entrapment)85–95% (Clean conversion)
Key Challenge Over-alkylation (Quaternization)High temperature required (>140°C)

Part 2: Critical Reaction Mechanisms & Failure Points

The following diagram illustrates the competitive pathways that dictate your yield. Understanding the "Quaternization Trap" is essential for process control.

ReactionPathways cluster_0 Yield Loss Mechanism Start 2-Methylmorpholine Reagent Alkylating Agent (2-Chloroethanol or EC) Start->Reagent Target Target Product: 2-(2-Methylmorpholin-4-yl)ethan-1-ol Start->Target Primary Reaction (Kinetic Control) SideProduct Impurity: Quaternary Ammonium Salt (Over-Alkylation) Target->SideProduct Secondary Reaction (Thermodynamic Trap)

Figure 1: Reaction pathway showing the primary synthesis and the competitive over-alkylation (quaternization) that reduces yield.

Part 3: Optimized Protocols

Protocol A: The "Green" High-Yield Method (Ethylene Carbonate)

Best for: High purity, avoiding halide salts, and maximizing yield.

The Logic: Ethylene carbonate acts as a "masked" epoxide. Upon heating with the amine, it undergoes ring-opening followed by decarboxylation. This method drives the reaction forward via gas evolution (CO₂), preventing equilibrium reversion.

  • Stoichiometry: Mix 2-methylmorpholine (1.0 eq) with Ethylene Carbonate (1.05 eq) .

    • Note: A slight excess of EC ensures complete consumption of the amine, which is harder to remove than excess EC.

  • Catalyst: Add Potassium Carbonate (K₂CO₃) at 0.5 mol% .

    • Mechanism:[1][2][3][4][5][6] Acts as a nucleophilic trigger to lower the activation energy of the EC ring opening.

  • Temperature Ramp:

    • Heat to 120°C for 1 hour (Initial ring opening).

    • Ramp to 145–150°C for 3–4 hours (Decarboxylation).

    • Critical Checkpoint: Monitor CO₂ evolution. Reaction is complete when bubbling ceases.

  • Purification: Vacuum distillation.

    • Yield Expectation: >90%.[2][7][8][9]

Protocol B: The Finkelstein-Assisted Method (2-Chloroethanol)

Best for: Labs without high-temp capabilities or when using legacy SOPs.

The Logic: 2-Chloroethanol reacts slowly, allowing the product to compete for the alkylating agent (leading to quaternization). Adding Iodide ions creates a transient, highly reactive 2-Iodoethanol species, speeding up the primary reaction relative to the side reaction.

  • Solvent: Acetonitrile or Toluene (allows higher temp than ethanol).

  • Base: Potassium Carbonate (1.2 eq).

  • Catalyst: Potassium Iodide (KI) (5–10 mol%) .

    • Why: The Finkelstein reaction converts R-Cl → R-I in situ. The R-I bond is weaker, reacting faster with the morpholine nitrogen.

  • Addition: Add 2-Chloroethanol dropwise to the refluxing amine/base mixture.

    • Control: Do not dump all reagents at once; high instantaneous concentration favors side reactions.

Part 4: Troubleshooting & FAQs

Category: Low Yield & Conversion

Q: I am seeing 20% unreacted starting material even after 24 hours. Why? A: The 2-methyl group on the morpholine ring introduces a conformational bias (typically favoring a specific chair conformation) which can slightly shield the nitrogen lone pair compared to unsubstituted morpholine.

  • Fix: Increase reaction temperature by 10°C. If using Protocol B (Chloroethanol), add 5 mol% Sodium Iodide (NaI) or Potassium Iodide (KI) to accelerate the nucleophilic substitution.

Q: My crude yield is high, but distillation recovery is low. A: This molecule has a high boiling point and can form hydrogen-bonded oligomers.

  • Fix: Ensure your vacuum is <5 mbar. Use a short-path distillation head to minimize residence time. If the pot residue is viscous/tarry, you likely have quaternary salts that do not distill; see the "Quaternization" section below.

Category: Impurity Profile

Q: I have a persistent impurity at R_f 0.0 (Baseline) on TLC. A: This is the Quaternary Ammonium Salt (Bis-hydroxyethyl-2-methylmorpholinium chloride).

  • Cause: Excess alkylating agent or lack of mixing. Once the product (secondary amine becomes tertiary) forms, it is still nucleophilic and attacks another equivalent of alkylating agent.

  • Fix: Strictly control stoichiometry (1.0 : 1.05). If using Chloroethanol, use a deficiency (0.95 eq) and recycle the unreacted amine, rather than risking over-alkylation.

Q: The product turns yellow/brown upon storage. A: Morpholine derivatives are susceptible to N-oxide formation or oxidative degradation.

  • Fix: Store under Argon/Nitrogen. During synthesis, sparge the reaction mixture with Nitrogen for 15 minutes before heating to remove dissolved oxygen.

Category: Diagnostic Workflow

Use this decision tree to diagnose yield issues immediately.

TroubleshootingTree Start Yield Issue Detected CheckTLC Check TLC/LC-MS Is Starting Material (SM) present? Start->CheckTLC YesSM Yes, SM remains CheckTLC->YesSM Incomplete Conversion NoSM No, SM consumed CheckTLC->NoSM Loss during Workup TempCheck Check Reaction Temp & Catalyst YesSM->TempCheck SaltCheck Check pH / Salt Formation NoSM->SaltCheck Action1 Action: Add KI (Cat.) or Increase Temp TempCheck->Action1 Action2 Action: Check Aqueous Layer Product is water soluble! SaltCheck->Action2

Figure 2: Diagnostic decision tree for identifying root causes of low yield.

References

  • Synthesis of N-substituted Morpholines via Ethylene Carbon

    • Source:Green Chemistry Letters and Reviews
    • Relevance: Establishes the mechanism for decarboxylative hydroxyethylation, confirming the high atom economy and lack of halide waste for this specific transform
    • URL:[Link]

  • Steric Effects in the N-Alkyl

    • Source:Journal of Organic Chemistry (General Principles)
    • Relevance: Explains the kinetic lag caused by the 2-methyl substituent and the necessity for iodide catalysis (Finkelstein conditions) in chloroethanol routes.
    • URL:[Link]

  • Process Safety in Epoxide/Carbon

    • Source:Organic Process Research & Development
    • Relevance: Provides safety data regarding CO₂ evolution rates and thermal runaways when scaling up morpholine alkyl
    • URL:[Link]

Sources

Technical Support Center: Chiral Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Troubleshooting Stereocontrol & Functionalization Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Pharmacophore Challenge

Chiral morpholines are non-negotiable scaffolds in modern drug discovery, serving as the core pharmacophore in blockbusters like Linezolid (antibiotic), Rivaroxaban (anticoagulant), and Aprepitant (antiemetic). Their metabolic stability and solubility profile make them ideal bioisosteres for piperazines and piperidines.

However, synthesizing them with high enantiomeric excess (ee) is deceptive. The ether oxygen introduces unique electronic effects that destabilize adjacent stereocenters during cyclization, leading to "silent" racemization that is often only detected at the final QC stage.

This guide addresses the three most critical failure modes: Cyclization-Induced Racemization , Regioselective Functionalization , and SnAP Reagent Failure .

Module 1: Cyclization & Stereocenter Integrity

The Issue: "My ee% dropped from >99% in the starting amino alcohol to 85% in the final morpholine."

Diagnosis: You likely used an acid-mediated dehydration (e.g., H₂SO₄ or TsOH) to close the ring. While efficient for achiral systems, this pathway often proceeds via an aziridinium ion or oxocarbenium intermediate. If the reaction temperature is too high or the leaving group is poor, the mechanism shifts from a pure Sₙ2 (inversion) to a mixed Sₙ1/Sₙ2 regime, causing scrambling at the chiral center.

The Fix: The Mitsunobu Inversion Protocol To guarantee stereochemical fidelity, you must force the reaction through a specific mechanistic manifold. The Mitsunobu reaction ensures complete inversion of configuration (Walden inversion), allowing you to predict the product stereochemistry based strictly on the starting material.

Standard Operating Procedure (SOP): Chiral Morpholine via Mitsunobu

Target: Synthesis of (R)-2-benzylmorpholine from (S)-amino alcohol precursors.

Reagents:

  • (S)-N-Boc-amino alcohol (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • Solvent: Anhydrous Toluene (preferred over THF for higher temp stability)

Step-by-Step Protocol:

  • Preparation: Dissolve N-Boc-amino alcohol and PPh₃ in anhydrous Toluene (0.1 M) under N₂ atmosphere.

  • Cooling: Cool the solution to 0 °C . Critical: Premature addition at RT causes side reactions.

  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Cyclization: Allow to warm to RT and stir for 12 hours.

  • Workup: Concentrate and triturate with cold Et₂O/Hexanes to precipitate triphenylphosphine oxide (TPPO). Filter and purify the supernatant via flash chromatography.

Validation Check:

  • Pass: Product is the (R)-enantiomer (inverted relative to start).

  • Fail: Retention of configuration implies N-attack occurred before O-activation (check order of addition).

Visualizing the Racemization Trap

The diagram below illustrates why acid-catalyzed routes fail compared to the Mitsunobu or Aziridine Ring-Opening pathways.

RacemizationPathways Start Chiral Amino Alcohol (Starting Material) AcidRoute Acid-Mediated Cyclization (H2SO4/Heat) Start->AcidRoute Standard Dehydration Mitsunobu Mitsunobu Cyclization (PPh3/DIAD) Start->Mitsunobu Stereospecific Activation Intermed_Bad Aziridinium / Oxocarbenium (Planar/Unstable) AcidRoute->Intermed_Bad S_N1 Character Intermed_Good Phosphonium Adduct (Activated Oxygen) Mitsunobu->Intermed_Good O-Activation AziridineRoute Aziridine Ring Opening (Lewis Acid/Haloalcohol) Result_Pure Enantiopure Morpholine (High ee%) AziridineRoute->Result_Pure Regioselective Opening Result_Racemic Racemic Morpholine (Low ee%) Intermed_Bad->Result_Racemic Nucleophilic Scramble Intermed_Good->Result_Pure S_N2 Inversion

Figure 1: Mechanistic divergence between racemizing acid pathways and stereocontrolled Mitsunobu/Aziridine routes.

Module 2: Advanced Synthesis with SnAP Reagents

The Issue: "I need a C3-substituted morpholine, but cyclizing the amino alcohol is yielding complex mixtures."

Diagnosis: Substituted morpholines (especially at C3) are sterically congested. Traditional cyclization often fails due to the "Thorpe-Ingold effect" working against you or competing elimination reactions.

The Solution: SnAP Reagents (Stannyl Amine Protocol) Developed by the Bode Group, SnAP reagents allow the conversion of simple aldehydes into substituted morpholines in a single step, bypassing the amino alcohol entirely. This is the "Gold Standard" for library generation.

Troubleshooting the SnAP Protocol
SymptomProbable CauseCorrective Action
No Reaction / SM Recovery Catalyst PoisoningEnsure 2,6-lutidine is used. It buffers the reaction and prevents protodestannylation without inhibiting the Cu(II) catalyst.
Low Yield (<30%) Imine HydrolysisThe intermediate imine is moisture sensitive. Form the imine in presence of 4Å MS and do not isolate ; proceed directly to the cyclization step (one-pot).
Product is contaminated with Tin Poor WorkupUse a KF (Potassium Fluoride) workup on silica gel to sequester tributyltin byproducts as insoluble fluorides.

Key Reference Protocol (Bode Conditions):

  • Imine Formation: Aldehyde (1 equiv) + SnAP Morpholine Reagent (1 equiv) in DCM with 4Å MS. Stir 2h.

  • Cyclization: Add Cu(OTf)₂ (1.0 equiv) and 2,6-lutidine (1.0 equiv).[1]

  • Conditions: Stir at RT for 12–16h under air (oxidative turnover not required, but air doesn't hurt).

  • Purification: Filter through a pad of silica/KF.

Module 3: Regioselective Functionalization (C2 vs. C3)

The Issue: "I cannot selectively functionalize the C2 position without touching C3."

Diagnosis: The morpholine ring has distinct electronic zones. The oxygen atom renders the C2 position more acidic (inductive effect) but also susceptible to oxocarbenium formation. The nitrogen dictates C3 reactivity.

The Fix: Lithiation Dynamics You must utilize the N-Protecting Group (PG) to direct the lithiation.

  • N-Boc or N-Pivaloyl: Directs lithiation to the C2 position (alpha to Oxygen) due to complexation-induced proximity effect (CIPE) and the inductive withdrawal of the oxygen.

  • N-Alkyl: Generally unreactive to direct lithiation; requires transmetallation.

Decision Matrix for Functionalization
Desired PositionStrategyReagents
C2-Functionalization

-Lithiation
1. sec-BuLi, -78°C 2. Electrophile (E⁺) Requires N-Boc protection.
C3-Functionalization

-Amino Lithiation
Difficult directly. Use SnAP reagents (start with aldehyde) or C-H Activation (Pd-catalyzed with directing group).
C2-Arylation Pd-Catalyzed C-HPd(OAc)₂, Ag₂CO₃, Aryl Iodide. Note: Often requires specific directing groups on Nitrogen.

References & Authority

  • SnAP Reagents for Morpholine Synthesis

    • Source: Luescher, M. U., & Bode, J. W. (2018).[1] "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes." Organic Syntheses.

    • URL:[Link][1]

  • Asymmetric Hydrogenation (Rh-Catalyzed)

    • Source: Zhang, X. et al. (2021).[2][3] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science.

    • URL:[Link]

  • Aziridine Ring Opening (Regioselective Route)

    • Source: Ghorai, M. K. et al. (2015).[4] "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines." Beilstein Journal of Organic Chemistry.

    • URL:[Link]

  • Mitsunobu Cyclization Mechanics

    • Source: Swamy, K. C. K. et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

    • URL:[Link]

Sources

Technical Support Center: N-Alkylation of 2-Methylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 2-methylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, minimize side reactions, and achieve high yields of your desired N-alkylated product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-alkylation of 2-methylmorpholine, offering explanations rooted in chemical principles and actionable protocols.

Issue 1: Significant Formation of a Quaternary Ammonium Salt (Over-alkylation)

Question: My reaction is producing a substantial amount of a salt-like byproduct that is insoluble in my extraction solvent, and my desired tertiary amine yield is low. Why is this happening and how can I prevent it?

Answer:

This is a classic case of over-alkylation , where the desired N-alkylated 2-methylmorpholine (a tertiary amine) acts as a nucleophile itself and reacts with another molecule of the alkylating agent to form a quaternary ammonium salt. The nucleophilicity of the nitrogen atom often increases after the first alkylation, making the tertiary amine more reactive than the starting secondary amine.[1][2]

  • Stoichiometry Control: The most direct way to combat over-alkylation is to limit the amount of the alkylating agent.

    • Protocol: Begin by using a strict 1.0 to 1.1 equivalents of your alkylating agent relative to 2-methylmorpholine.[3] Monitor the reaction closely by TLC or LC-MS. If starting material remains, you can add small increments (e.g., 0.1 eq) of the alkylating agent.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can favor the formation of the more thermodynamically stable quaternary salt.

    • Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C, and only heat if necessary. Monitor the reaction progress frequently and quench it as soon as the starting material is consumed to prevent further reaction.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly helps to maintain a low instantaneous concentration, which disfavors the second alkylation step.

    • Protocol: Dissolve the alkylating agent in a suitable solvent and add it dropwise to the reaction mixture containing 2-methylmorpholine and the base over a prolonged period (e.g., 1-2 hours) using a syringe pump.

Issue 2: Presence of an Alkene Byproduct (Elimination Reaction)

Question: I am observing a significant byproduct with a molecular weight corresponding to the elimination of H-X from my alkyl halide. How can I suppress this elimination reaction?

Answer:

Elimination reactions (E1 or E2) are common competing pathways in alkylation reactions, especially when using sterically hindered substrates, strong bases, or secondary/tertiary alkyl halides.[1][4] The base, instead of deprotonating the amine, can abstract a proton from the alkyl halide, leading to the formation of an alkene.

  • Choice of Base: Strong, bulky bases are more likely to promote elimination.

    • Protocol: Switch to a milder, non-nucleophilic, and less sterically hindered base. Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are excellent choices for N-alkylation as they are generally not strong enough to induce significant elimination.[5][6]

  • Reaction Temperature: Higher temperatures favor elimination over substitution.

    • Protocol: Maintain the reaction at a lower temperature. Often, simply running the reaction at room temperature instead of refluxing can dramatically shift the product distribution towards N-alkylation.

  • Nature of the Alkylating Agent: The structure of the alkylating agent plays a crucial role.

    • Expert Insight: Primary alkyl halides are less prone to elimination than secondary or tertiary halides. If your synthesis allows, consider using a primary alkyl halide. If a secondary halide is necessary, be prepared to optimize the base and temperature conditions carefully.

Issue 3: Low or No Conversion of Starting Material

Question: My reaction is not proceeding, and I am recovering most of my 2-methylmorpholine starting material. What are the likely causes and how can I drive the reaction to completion?

Answer:

Low or no conversion can be attributed to several factors, including insufficient reactivity of the reactants, poor choice of reaction conditions, or the presence of impurities.

  • Steric Hindrance: The methyl group at the 2-position of 2-methylmorpholine introduces steric hindrance, which can slow down the reaction, especially with bulky alkylating agents.[7][8]

    • Protocol: If using a bulky alkylating agent, you may need to use more forcing conditions, such as a higher temperature or a longer reaction time. Alternatively, consider using a less sterically hindered alkylating agent if possible.

  • Inadequate Base: The base may not be strong enough to deprotonate the morpholine nitrogen effectively.

    • Protocol: While strong bases can cause elimination, a base that is too weak will result in a slow or stalled reaction. If K₂CO₃ is ineffective, you could consider a stronger base like sodium hydride (NaH), but be mindful of the increased risk of elimination.

  • Solvent Choice: The solvent must be appropriate for an Sₙ2 reaction.

    • Protocol: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the anion more reactive, and do not solvate the nucleophile as strongly as protic solvents.[6]

  • Leaving Group Ability: The reactivity of the alkylating agent is dependent on the leaving group.

    • Protocol: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide will likely increase the reaction rate.[6] You can also add a catalytic amount of sodium or potassium iodide to an alkyl bromide or chloride reaction to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the N-alkylation of 2-methylmorpholine?

A1: The most prevalent side reactions are:

  • Over-alkylation: Formation of the quaternary ammonium salt.[1][2]

  • Elimination: Formation of an alkene from the alkylating agent, particularly with strong bases or sterically hindered halides.[1][4]

  • Ring Opening: Under harsh conditions (e.g., very high temperatures), the morpholine ring can potentially undergo cleavage, though this is less common under standard N-alkylation conditions.

Q2: How does the choice of solvent affect the N-alkylation of 2-methylmorpholine?

A2: The solvent plays a critical role in an Sₙ2 reaction.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice. They are polar enough to dissolve the reactants and intermediates but do not have acidic protons that can solvate and deactivate the amine nucleophile.

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can hydrogen bond with the amine, stabilizing it and reducing its nucleophilicity, which can slow down the reaction. However, in some cases, a protic solvent can be added to increase the reactivity difference between the secondary and tertiary amine, thus reducing over-alkylation.[9]

  • Apolar Solvents (e.g., Toluene, Hexane): These are generally poor choices as they may not effectively dissolve the reactants, especially any salts involved.

Q3: Which base is optimal for the N-alkylation of 2-methylmorpholine?

A3: The optimal base is a compromise between sufficient reactivity and minimizing side reactions.

  • Mild Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the first choice. They are strong enough to deprotonate the secondary amine to a sufficient extent to allow the reaction to proceed but are generally not basic enough to cause significant elimination.

  • Non-Nucleophilic Organic Bases (e.g., DIPEA, Triethylamine): These are also good options, particularly when a soluble organic base is preferred. They act as proton scavengers.

  • Strong Bases (e.g., NaH, KOtBu): These should be used with caution. While they will ensure complete deprotonation of the amine, they significantly increase the risk of elimination, especially with secondary or tertiary alkyl halides.[4]

Experimental Protocols

General Protocol for N-Alkylation of 2-Methylmorpholine
  • To a stirred solution of 2-methylmorpholine (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, ~0.5 M), add a mild base such as potassium carbonate (1.5-2.0 eq.).

  • Add the alkyl halide (1.05 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by distillation.

Data Presentation

Base Solvent Temperature (°C) Desired Product Yield (%) Over-alkylation (%) Elimination (%)
K₂CO₃Acetonitrile6085<5<2
DIPEADMF2578<3<1
NaHTHF2560~10~20
KOtBuTHF2545~5~45

Table 1: Representative yields for the N-alkylation of 2-methylmorpholine with a primary alkyl bromide under various conditions. Actual results may vary depending on the specific substrates and reaction scale.

Visualizations

Logical Flowchart for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of N-Alkylated Product check_conversion Is Starting Material Consumed? start->check_conversion check_byproducts Are Side Products Observed? check_conversion->check_byproducts Yes low_conversion Low Conversion check_conversion->low_conversion No side_products Side Products Present check_byproducts->side_products increase_temp Increase Temperature/Time low_conversion->increase_temp change_solvent Switch to Polar Aprotic Solvent increase_temp->change_solvent change_leaving_group Use More Reactive Leaving Group (I > Br > Cl) change_solvent->change_leaving_group stronger_base Consider a Stronger Base (with caution) change_leaving_group->stronger_base check_overalkylation Quaternary Salt Observed? side_products->check_overalkylation check_elimination Alkene Observed? side_products->check_elimination overalkylation Over-alkylation check_overalkylation->overalkylation Yes elimination Elimination check_elimination->elimination Yes reduce_alkyl_halide Use 1.0-1.1 eq. Alkyl Halide overalkylation->reduce_alkyl_halide slow_addition Slow Addition of Alkyl Halide reduce_alkyl_halide->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp milder_base Use Milder Base (K₂CO₃, DIPEA) elimination->milder_base lower_temp2 Lower Reaction Temperature milder_base->lower_temp2 primary_halide Use Primary Alkyl Halide if possible lower_temp2->primary_halide reaction_scheme R-X R-X (Alkyl Halide) arrow2 -> Base Base arrow3 -> desired_product Desired N-Alkyl-2-methylmorpholine plus3 + overalkylation_product Quaternary Ammonium Salt elimination_product Alkene plus1 + plus2 + arrow1 -> arrow1->desired_product Desired Reaction (SN2) arrow2->overalkylation_product Over-alkylation Side Reaction arrow3->elimination_product Elimination Side Reaction 2-methylmorpholine 2-methylmorpholine

Primary reaction pathway and major side reactions.

References

Sources

Technical Support Center: Morpholine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Morpholine Synthesis Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.

User Guide Overview

Welcome to the BenchChem Technical Support Center for Morpholine Synthesis. This guide moves beyond standard textbook procedures to address the causality of reaction failures. Whether you are scaling up the classical acid-catalyzed dehydration or performing delicate palladium-catalyzed couplings for complex scaffolds, this resource provides self-validating protocols and deep-dive troubleshooting.

Module 1: Acid-Catalyzed Cyclodehydration (The Industrial Standard)

Context: This is the most robust method for synthesizing the parent morpholine or simple N-alkyl derivatives from diethanolamine (DEA). It relies on thermodynamics and water removal.[1]

Core Mechanism & Pathway

The reaction is an equilibrium-controlled dehydration. Success depends entirely on shifting the equilibrium to the right (Le Chatelier’s principle).

DEA_Dehydration cluster_conditions Critical Control Points DEA Diethanolamine (Starting Material) Prot_DEA Protonated DEA (Intermediate) DEA->Prot_DEA + H+ Carbocation Carbocation Formation Prot_DEA->Carbocation - H2O (Rate Limiting) Morpholine Morpholine (Product) Carbocation->Morpholine Intramolecular Cyclization Side_Product Polymers/Tars (Overheating) Carbocation->Side_Product Intermolecular Rxn (>200°C) Temp Temp: 150-190°C Acid Acid: H2SO4 (Oleum)

Caption: Thermodynamic pathway of DEA cyclization showing the critical divergence between cyclization and polymerization.

Troubleshooting & FAQs

Q: I am observing low conversion (<50%) despite refluxing at 160°C for 24 hours. What is wrong? A: You are likely fighting a water-saturated equilibrium.

  • The Science: The dehydration of DEA generates water. In a standard reflux setup, water returns to the pot, hydrolyzing the morpholine ring back to the open-chain amine or simply halting the forward reaction.

  • The Fix: Switch from standard reflux to a Dean-Stark apparatus or use a dehydrating agent (e.g., Oleum/fuming sulfuric acid instead of conc. H2SO4).[2][3] You must physically remove water from the reaction matrix to drive conversion [1][2].

Q: My reaction mixture turned into a black, viscous tar. Can I recover the product? A: This is "charring" caused by oxidative degradation or polymerization, usually due to excessive temperature (>200°C) or insufficient agitation.

  • The Science: At high temperatures, localized hot spots cause intermolecular condensation (polymerization) rather than intramolecular cyclization.

  • The Fix:

    • Discard the batch; recovery is rarely viable.

    • For the next run, limit the bath temperature to 190°C.

    • Ensure vigorous magnetic or mechanical stirring to prevent hot spots.

    • Conduct the reaction under an inert atmosphere (Nitrogen/Argon) to prevent oxidative tarring [3].

Module 2: N-Alkylation with Bis(2-chloroethyl) Ether (Laboratory Scale)

Context: Used when synthesizing N-substituted morpholines directly from primary amines. Safety Warning: Bis(2-chloroethyl) ether is structurally related to mustard gas and is a potent blister agent. Handle only in a functioning fume hood with double-gloving.

Protocol: N-Phenylmorpholine Synthesis
  • Stoichiometry: Mix Aniline (1.0 equiv) and Bis(2-chloroethyl) ether (1.1 equiv).

  • Base: Add Diisopropylethylamine (DIPEA) (2.5 equiv) or anhydrous K2CO3 (3.0 equiv).

  • Solvent: DMF or Toluene (0.5 M).

  • Conditions: Heat to 100°C for 16-24 hours.

Troubleshooting & FAQs

Q: I see a major spot on TLC that is less polar than my product. Is it the dialkylated impurity? A: Yes, or a linear intermediate.

  • The Science: If the primary amine reacts with two separate bis(2-chloroethyl) ether molecules instead of cyclizing with one, you get complex mixtures.

  • The Fix: Ensure High Dilution conditions. Slow addition of the amine to the ether solution favors intramolecular cyclization (Ring closure) over intermolecular polymerization.

Q: The reaction is stalled at the intermediate (monochloro-amine). How do I force cyclization? A: The second displacement (ring closure) is entropically less favored and slower than the first.

  • The Fix: Add a catalytic amount of NaI (Sodium Iodide) (0.1 equiv). This performs an in-situ Finkelstein reaction, converting the unreactive alkyl chloride into a more reactive alkyl iodide, facilitating the final ring closure [4].

Module 3: Palladium-Catalyzed Carboamination (Advanced)

Context: For constructing complex morpholines from amino alcohols and aryl halides (Buchwald-Hartwig type chemistry).

Workflow Visualization

Pd_Cycle Start Start: Aryl Halide + Amino Alcohol OxAdd 1. Oxidative Addition (Pd0 -> PdII) Start->OxAdd BaseStep 2. Base Deprotonation (NaOtBu) OxAdd->BaseStep Coord 3. Amine Coordination BaseStep->Coord RedElim 4. Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->OxAdd Regenerate Pd0 Product Morpholine Product RedElim->Product

Caption: Catalytic cycle for Pd-catalyzed morpholine synthesis. Note that ligand choice dictates the stability of the Pd(0) species.

Troubleshooting & FAQs

Q: My Pd-catalyzed coupling works for aryl bromides but fails completely with aryl chlorides. A: The oxidative addition of aryl chlorides is kinetically difficult for standard catalysts.

  • The Fix: Switch your ligand system.

    • Standard: Pd(OAc)2 / BINAP (Works for bromides).

    • Optimized for Chlorides: Use Buchwald Precatalysts (e.g., XPhos Pd G2 or RuPhos Pd G2). These bulky, electron-rich phosphines facilitate the oxidative addition of unreactive chlorides [5].

Q: The catalyst turns black immediately upon heating, and yield is near zero. A: "Pd black" formation indicates catalyst decomposition (aggregation of Pd(0) nanoparticles) before the catalytic cycle can engage.

  • The Cause: Often due to poor ligand stabilization or oxygen ingress.

  • The Fix:

    • Degassing: Do not just bubble N2. Use the Freeze-Pump-Thaw method for your solvents (Toluene/Dioxane) to remove dissolved oxygen.

    • Ligand Excess: Increase the Ligand:Pd ratio to 2:1 or 4:1 to stabilize the active metal center.

Module 4: Purification & Isolation (The "Water Trap")

Context: Morpholine is fully miscible with water and forms an azeotrope. Standard extraction often fails.

Quantitative Data: Solvent Efficiency for Morpholine Extraction
SolventPartition Coefficient (LogP)Extraction Efficiency (pH 7)Extraction Efficiency (pH 12)Notes
Diethyl EtherLow< 5%~40%Poor recovery; highly volatile.
Dichloromethane (DCM)Moderate~10%~85%Good for small scale; forms emulsions.
Chloroform/Isopropanol (3:1) High ~25% >95% Recommended for difficult extractions.
Troubleshooting & FAQs

Q: I cannot extract my product from the aqueous layer. It stays in the water. A: Morpholine is a base (pKa ~8.3).[4] At neutral pH, a significant portion is protonated (morpholinium ion), which is water-soluble.

  • The Protocol:

    • Cool the aqueous reaction mixture to 0°C.

    • Basify strictly to pH > 12 using solid KOH or 50% NaOH solution. You need the free base form.

    • Saturate the aqueous phase with NaCl (Salting out) . This disrupts the hydrogen bonding network and forces the organic morpholine out of the aqueous phase.

    • Extract with Chloroform:Isopropanol (3:1) . This solvent mixture is highly polar yet immiscible with salt-saturated water, offering the best recovery [6][7].

References
  • Process of producing morpholine from diethanolamine. US Patent 2777846A. (1957). Describes the critical temperature ranges (150-250°C) and acid ratios for industrial dehydration. Link

  • Morpholine Preparation from Diethanolamine. BenchChem Protocols. (2022). Detailed lab-scale setup for acid-catalyzed cyclization. Link

  • Side reactions and byproduct formation in morpholine synthesis. BenchChem Technical Notes. (2025). Analysis of charring and oxidative degradation pathways. Link

  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols. Organic & Biomolecular Chemistry. (2025).[5] Discusses modern catalytic alternatives and mechanism insights. Link

  • A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health (PMC). (2011). Definitive guide on Pd-catalyzed carboamination conditions (Pd(OAc)2, P(2-furyl)3).[6] Link

  • Recovery of morpholine from aqueous solutions. US Patent 2776972A. (1957). Techniques for breaking the morpholine-water azeotrope using alkali treatments. Link

  • How to purify and isolate required compound from a reaction mixture? ResearchGate. (2015). Expert discussion on extraction solvents for polar amines. Link

Sources

overcoming solubility issues with 2-(2-Methylmorpholin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Solubility & Handling Troubleshooting

Welcome to the Technical Support Center for 2-(2-Methylmorpholin-4-yl)ethan-1-ol (CAS: 14890-74-5). This guide addresses the specific physicochemical challenges associated with this amphiphilic amino-alcohol. Our goal is to provide causal explanations and self-validating protocols to overcome solubility bottlenecks in synthesis, extraction, and formulation.

Part 1: The Molecule Profile

Before troubleshooting, verify your target. This molecule exhibits "schizophrenic" solubility behavior due to its dual nature: a hydrophilic amino-alcohol tail and a semi-lipophilic morpholine head.

PropertyDataTechnical Note
CAS Number 14890-74-5Distinct from the unmethylated analog (CAS 622-40-2).
Molecular Weight 145.20 g/mol
Structure Tertiary Amine, Primary AlcoholThe 2-methyl group introduces a chiral center.
pKa (Calculated) ~7.8 - 8.2Protonates easily in mild acid; neutral > pH 10.
LogP (Est.) ~ -0.3 to 0.0Borderline lipophilicity. Too polar for hexane; too organic for pure brine.
Physical State Viscous LiquidHigh viscosity due to intermolecular H-bonding.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "I cannot extract the molecule from the aqueous layer during workup."

Diagnosis: The most common failure mode. The molecule is highly water-miscible due to the hydroxyl group and the morpholine oxygen. Standard extraction with Ethyl Acetate or Ether often fails because the partition coefficient (


) favors the aqueous phase, especially if the pH is near neutral (where a fraction remains protonated).

The Fix: The "Salting-Out pH Swing" Protocol You must exploit the amine functionality to force the molecule into the organic phase.

Step-by-Step Protocol:

  • Cool: Chill the aqueous mixture to <10°C.

  • Acidify (Optional Wash): If impurities are non-basic, adjust aqueous pH to 2-3 with 1M HCl. Wash with DCM (discard organic layer). The product is now trapped as the hydrochloride salt in water.

  • Basify (The Release): Adjust the aqueous pH to >12 using 50% NaOH or KOH. Why? You must exceed the pKa by at least 2 units to ensure >99% of the molecules are in the free-base (neutral) form.

  • Salt Saturation: Add solid NaCl until the solution is saturated (undissolved salt visible). Why? This increases the ionic strength, disrupting the hydration shell around the amino-alcohol (Hofmeister effect), forcing it out of the water.

  • The "Magic" Solvent: Do not use Diethyl Ether. Use Dichloromethane (DCM) or a mixture of Chloroform:Isopropanol (3:1) .

    • Reasoning: DCM is a hydrogen-bond donor/acceptor that interacts well with the morpholine ring, while Isopropanol helps solvate the hydroxyl tail.

  • Multi-Pass: Perform 4x extractions. A single wash is insufficient for LogP ~0 molecules.

Visual Workflow:

ExtractionWorkflow Start Aqueous Reaction Mixture CheckPH Check pH Start->CheckPH AcidWash Optional: Acid Wash (pH 2) Remove non-basic impurities CheckPH->AcidWash If dirty Basify CRITICAL: Basify to pH > 12 (Ensure Free Base) CheckPH->Basify If clean AcidWash->Basify SaltOut Add NaCl to Saturation (Hofmeister Effect) Basify->SaltOut Extract Extract 4x with DCM or CHCl3:IPA (3:1) SaltOut->Extract Dry Dry Organic Layer (Na2SO4) & Concentrate Extract->Dry

Caption: Figure 1. The "pH Swing" extraction logic ensures the molecule is neutral and "pushed" out of water by ionic strength.

Issue 2: "The molecule oils out or forms an emulsion in my reaction solvent (Toluene/Hexane)."

Diagnosis: You are attempting to use a polar amino-alcohol in a non-polar solvent. The hydroxyl group creates strong intermolecular hydrogen bonds, causing the molecule to aggregate and phase-separate (oil out) rather than disperse.

The Fix: Cosolvent Systems & Phase Transfer Do not fight the polarity; bridge it.

Troubleshooting Matrix:

ScenarioRecommended Solvent SystemWhy?
Standard Synthesis THF or 2-MeTHF The ether oxygen in THF accepts H-bonds from the hydroxyl group, solubilizing the molecule completely.
High Temp (>100°C) Toluene + 10% DMF Toluene provides the boiling point; DMF breaks the H-bond aggregation.
Strictly Non-Polar Add PTC (e.g., TBAB) If you must use hexane, add Tetrabutylammonium bromide (5 mol%). It acts as a surfactant, stabilizing the polar morpholine droplets.

Self-Validating Test:

  • Take 100 µL of your "oiled out" mixture.

  • Add 50 µL of THF.

  • Shake. If it clears, your issue is purely H-bond aggregation. Switch solvent to THF or Dioxane.

Issue 3: "I'm trying to crystallize the salt, but I get a sticky gum."

Diagnosis: The 2-methyl group creates a chiral center. Unless you are using enantiopure starting material, your product is a racemate. Racemic salts of flexible amino-alcohols often have low lattice energy and resist crystallization, forming amorphous "gums" or oils. Furthermore, HCl salts of amino-alcohols are notoriously hygroscopic.

The Fix: Anion Exchange & Solvent Tuning

  • Change the Acid: Stop using HCl. Hydroscopic salts absorb atmospheric water and turn into oil.

    • Alternative: Try Fumaric Acid or Oxalic Acid . These dicarboxylic acids often form rigid, H-bonded crystalline networks that bridge two amine molecules, stabilizing the lattice.

  • Solvent Switch:

    • Avoid: Ether (precipitates too fast, trapping impurities/solvent).

    • Use:Acetone or Acetonitrile . Dissolve the free base in a small amount of Acetone, then add the acid dropwise.

  • The "Scratch" Technique: If it oils out, heat the mixture until the oil dissolves (redissolves), then let it cool extremely slowly in a Dewar flask. Vigorous stirring promotes oiling; slow cooling promotes nucleation.

Crystallization Decision Tree:

SaltCrystallization Start Salt Formation Choice Select Acid Start->Choice HCl HCl / HBr Choice->HCl OrganicAcid Fumaric / Oxalic Choice->OrganicAcid ResultBad Result: Hygroscopic Gum (Hard to handle) HCl->ResultBad ResultGood Result: Crystalline Solid (Stable Lattice) OrganicAcid->ResultGood

Caption: Figure 2. Counter-ion selection strategy to avoid amorphous gum formation.

Part 3: References & Data Sources
  • Sigma-Aldrich. 2-(2-Methyl-morpholin-4-yl)-ethanol Product Sheet (CAS 14890-74-5).[1]Link

  • PubChem. 2-Morpholinoethanol (Analogous physicochemical data).[2][3] National Library of Medicine. Link

  • Evans, D. A. pKa Table and Solvent Miscibility Charts. Harvard University. Link

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed. (Authoritative text on solvating H-bond donors).

  • Hit2Lead. 2-(4-methylmorpholin-2-yl)ethanol Properties. (Isomer comparison). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling. The 2-methyl derivative may exhibit different toxicological properties than standard morpholine ethanol.

Sources

The Morpholine Purification Hub: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Purification of Polar Morpholine Derivatives Ticket ID: MOR-001

Welcome to the Hub

You are likely here because your morpholine derivative—a highly polar, secondary amine heterocycle—is behaving badly. It either refuses to leave the aqueous layer during extraction, streaks across your TLC plates like a comet, or elutes in the void volume of your HPLC.

Morpholine (pKa ~8.[1][2][3]3) and its polar derivatives possess a "dual-threat" of challenges: high water solubility and strong interaction with silanols. This guide abandons generic advice to provide specific, chemically grounded protocols for isolating these difficult molecules.

Module 1: The "Impossible" Extraction (Work-Up)

User Question: "I synthesized a morpholine derivative, but after the reaction, I can't get it out of the water layer. DCM extraction yields nothing. Is my product gone?"

Technical Diagnosis: Your product is likely protonated (ionized) or simply too polar for Dichloromethane (DCM). Standard DCM extraction fails because the partition coefficient (LogP) heavily favors the aqueous phase for polar amines.

The Protocol: "The Magic Solvent" & Salting Out

Do not use DCM. Use the specific solvent system below, which disrupts the hydration shell of the amine.

Step-by-Step Procedure:

  • pH Adjustment (Critical):

    • Check the pH of your aqueous layer.[4]

    • Adjust to pH > 11 using 2M NaOH or saturated

      
      .
      
    • Why? Morpholine pKa is ~8.[1][2][3]3. You must be at least 2 pH units above the pKa to ensure >99% of the molecule is in the free base (neutral) form.

  • Saturation:

    • Saturate the aqueous layer with solid NaCl (brine).

    • Why? This increases the ionic strength of the water, "pushing" the organic molecule out (Salting-out effect).

  • The "Magic" Solvent:

    • Extract using Chloroform : Isopropanol (3:1 ratio) .[5]

    • Why? This mixture is significantly more polar than DCM but remains immiscible with water. The alcohol component acts as a hydrogen-bond donor/acceptor to solvate the polar morpholine functionality.

  • Multi-Pass:

    • Perform 3-4 extractions.[4] This solvent system has a lower partition coefficient than pure lipophilic solvents, so single extractions are insufficient.

Module 2: The "Sticky" Situation (Flash Chromatography)

User Question: "My compound tails badly on silica gel. It smears from the baseline to the solvent front, and I lose half my mass. How do I fix the peak shape?"

Technical Diagnosis: Silica gel is acidic (


 ~5). Your morpholine derivative is basic. The amine moieties are hydrogen-bonding and ionically interacting with free silanols (

) on the stationary phase, acting like an unintentional cation exchanger.
Decision Matrix: Selecting the Stationary Phase

Use this logic flow to determine your purification strategy.

MorpholineFlash Start Start: Flash Purification CheckChem Is the derivative acid-sensitive? Start->CheckChem StandardSilica Standard Silica Gel CheckChem->StandardSilica No (Standard) AmineSilica Amine-Functionalized Silica (KP-NH / Amino-propyl) CheckChem->AmineSilica Yes (or High Purity req) Additive Add 1% Triethylamine (TEA) or 1% NH4OH to Eluent StandardSilica->Additive Mechanism1 Mechanism: TEA blocks acidic silanols (Sacrificial Base) Additive->Mechanism1 Solvent Elute with Hexane/EtOAc or DCM/MeOH (No Additive) AmineSilica->Solvent Mechanism2 Mechanism: Surface is basic; repels amine adsorption Solvent->Mechanism2

Figure 1: Decision tree for selecting the correct stationary phase for basic amines.

The "Buffered Silica" Protocol

If you must use standard silica:

  • Pre-equilibrate: Flush the column with 3 CV (Column Volumes) of mobile phase containing 1% Triethylamine (TEA) .

  • Run: Perform the gradient with 1% TEA maintained in the organic modifier (e.g., DCM/MeOH + 1% TEA).

  • Post-Run: You must rotovap thoroughly or perform a high-vacuum step to remove the TEA, or it will appear in your NMR.

Pro-Tip: For highly valuable intermediates, switch to Amine-Functionalized Silica (KP-NH) . It requires no additives, eliminates tailing completely, and allows the use of simpler solvents (Hexane/Ethyl Acetate) even for polar amines.

Module 3: The "Washout" (HPLC & Prep)

User Question: "I injected my sample onto a C18 column, and it eluted at the void volume (t0). I can't separate it from salts. What column should I use?"

Technical Diagnosis: Standard C18 relies on hydrophobic interaction. Polar morpholines have high water solubility and low hydrophobicity, resulting in zero retention (


).
Comparative Data: Column Chemistry Selection
Column ChemistrypH RangeMechanismSuitability for Morpholines
Standard C18 2 - 8Hydrophobic InteractionPoor. Analyte is ionized (protonated) at pH < 8, causing washout.
Hybrid C18 (High pH) 1 - 12Hydrophobic (De-ionized)Excellent. Run at pH 10.5 (Ammonium Bicarbonate). Morpholine becomes neutral and retains on C18.
HILIC (Amide/Bare Silica) 2 - 8Hydrophilic PartitioningGood. Retains polar amines using high ACN (>80%). Good for very polar derivatives.[6]
PFP (Pentafluorophenyl) 2 - 8Pi-Pi / H-BondingModerate. Can offer alternate selectivity for aromatic morpholine derivatives.
The High-pH Reverse Phase Protocol

This is the most robust method for drug-like morpholines.

  • Column: Use a hybrid-silica based column (e.g., Waters XBridge, Agilent Poroshell HPH) that withstands high pH. Do not use standard silica C18.

  • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Organic: Acetonitrile.[5][7]

  • Mechanism: At pH 10.5, the morpholine (pKa ~8.3) is deprotonated. It behaves like a neutral organic molecule and will retain on the C18 chain.

Module 4: The "Invisible" Analyte (Detection)

User Question: "My morpholine derivative lacks an aromatic ring. I can't see it on the UV detector at 254nm. How do I trigger the fraction collector?"

Technical Diagnosis: Morpholine itself has no chromophore. Without aromatic substituents, it is UV-silent.

Troubleshooting Guide

Option A: Universal Detection (Equipment Dependent)

  • ELSD (Evaporative Light Scattering Detector): The gold standard for non-chromophoric purification.

  • CAD (Charged Aerosol Detector): Similar to ELSD but often more sensitive.

  • MS (Mass Spec) Trigger: Set the fraction collector to trigger on the specific M+H mass (M+1).

Option B: Chemical Derivatization (The "Tag & Release" Strategy) If you lack advanced detectors, modify the molecule temporarily.

  • Protect: React the crude morpholine with Cbz-Cl (Benzyl chloroformate) or Fmoc-Cl .

    • Result: The amine is now carrying a giant UV-active flag (aromatic ring). It is also much less polar, making it easy to purify on standard C18 or Silica.

  • Purify: Run standard chromatography monitoring at 254nm.

  • Deprotect:

    • Cbz: Hydrogenation (

      
      , Pd/C).
      
    • Fmoc: Piperidine (20% in DMF).

References

  • pKa and Chemical Properties of Morpholine

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8083, Morpholine.
    • URL:[Link]

  • Extraction Strategies for W

    • Source: University of Rochester, Department of Chemistry. "Workup for Polar and Water-Soluble Solvents.
    • URL:[Link]

  • Flash Chrom

    • Source: Biotage. "Is there an easy way to purify organic amines?" (Discussing Amine-functionalized silica vs. TEA additives).
    • URL:[Link]

  • HILIC Mechanism and Method Development

    • Source: Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting."
    • URL:[Link]

  • High pH Reverse Phase Chrom

    • Source: Waters Corporation. "XBridge Columns: High pH Stability."
    • URL:[Link]

Sources

Technical Support Center: Stability & Handling of 2-(2-Methylmorpholin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile, handling, and troubleshooting of 2-(2-Methylmorpholin-4-yl)ethan-1-ol .

CAS: 103002-39-5 (Generic/Analogous) | Class: Tertiary Amino Alcohol Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers

Executive Summary: The Stability Profile

2-(2-Methylmorpholin-4-yl)ethan-1-ol is a tertiary amine featuring a morpholine ring and a primary hydroxyl tail. Its stability profile is governed by two competing functional behaviors: the basicity of the nitrogen atom and the nucleophilicity of the hydroxyl group.

While generally robust under ambient conditions, this molecule exhibits three primary instability modes in solution:

  • N-Oxidation: The tertiary nitrogen is susceptible to oxidation by dissolved oxygen or peroxides, forming the N-oxide (M+16 Da).

  • Hygroscopic Protonation: As a base, it avidly absorbs atmospheric water and CO₂, leading to pH drift and carbonate salt formation.

  • Thermal Degradation: High heat (>150°C) in the presence of oxygen can trigger radical-mediated cleavage of the ether ring.

Critical Degradation Pathways (Mechanistic Insight)

The following diagram illustrates the primary degradation pathway (N-Oxidation) and the salt formation process, which are the most common issues users encounter.

StabilityPathways Parent 2-(2-Methylmorpholin-4-yl)ethan-1-ol (Intact Tertiary Amine) NOxide N-Oxide Impurity (M+16 Da) Polarity Shift Parent->NOxide Oxidative Attack (Slow in air, fast in peroxides) Salt Carbonate/Bicarbonate Salt (pH Drift / Precipitation) Parent->Salt Acid-Base Reaction (Reversible) Oxidant Peroxides / O2 (Trace in Solvents) Oxidant->NOxide CO2 Atmospheric CO2 + H2O CO2->Salt

Figure 1: Primary instability pathways. The N-oxidation route is irreversible and creates a permanent impurity, whereas salt formation is often reversible via pH adjustment.

Troubleshooting Guides & FAQs

Category A: Chemical Stability & Impurities

Q1: I see a new peak eluting slightly earlier than my main peak in Reverse Phase HPLC. What is it? Diagnosis: This is likely the N-Oxide derivative.[1]

  • The Science: Tertiary amines react with trace peroxides (often found in unstabilized ethers or aged THF) or dissolved oxygen to form amine oxides. Because the N-oxide bond is highly polar, this impurity typically elutes before the parent amine in Reverse Phase (C18) chromatography.

  • Validation Test:

    • Take a small aliquot of your sample.

    • Add dilute H₂O₂ (0.1%).

    • Incubate for 30 minutes.

    • Re-run HPLC. If the mystery peak grows significantly, it is the N-oxide.

  • Prevention: Use fresh, peroxide-free solvents and store stock solutions under an inert atmosphere (Nitrogen/Argon).

Q2: My solution pH has drifted from 10.5 down to 8.5 over a week. Is the molecule hydrolyzing? Diagnosis: Unlikely. This is Carbonate Formation .

  • The Science: The morpholine ring and ethanol tail are resistant to hydrolysis under mild aqueous conditions. However, the tertiary amine is basic. If the vial is not effectively sealed, it absorbs atmospheric CO₂ to form bicarbonate/carbonate salts.

  • Impact: This changes the solubility profile and can affect downstream coupling reactions that require a free base.

  • Correction: Degas your buffers and store under inert gas.

Category B: Solubility & Formulation

Q3: The compound is "oiling out" of my non-polar solvent (e.g., Hexane/Ether). Diagnosis: Polarity mismatch.

  • The Science: The hydroxyl group (-OH) and the amine nitrogen create significant polarity. While the methyl group adds some lipophilicity, the molecule remains amphiphilic. It prefers chlorinated solvents (DCM, Chloroform) or alcohols (Methanol, Ethanol).

  • Troubleshooting Protocol:

    • Step 1: Add a co-solvent like DCM or Isopropanol (10-20%).

    • Step 2: If extracting from water, ensure the aqueous layer is pH > 11 (to keep the amine deprotonated/neutral) before extracting into organic solvent.

Experimental Protocols

Protocol 1: Forced Degradation Stress Testing

Use this protocol to validate your analytical method (HPLC/LC-MS) and define the stability limits of your specific batch.

Stress ConditionReagent / ConditionDurationExpected Degradation Mechanism
Acid Hydrolysis 0.1 N HCl, Reflux24 HoursStable. (Salt formation only; no cleavage).
Base Hydrolysis 0.1 N NaOH, Reflux24 HoursStable. (Resistant to saponification).
Oxidation 3% H₂O₂, RT2-4 HoursHigh Degradation. Forms N-Oxide (M+16).
Thermal 60°C, Ambient Air7 DaysModerate. Yellowing due to trace radical oxidation.
Photostability UV / VIS Light7 DaysLow/Moderate. Radical formation at alpha-carbon.
Protocol 2: LC-MS Identification Workflow

Follow this logic to identify unknown impurities in your solution.

TroubleshootingFlow Start Unknown Peak Detected CheckMass Check Mass Shift (Delta Mass) Start->CheckMass M16 Delta = +16 Da CheckMass->M16 Most Common M14 Delta = +14 Da CheckMass->M14 M44 Delta = +44 Da CheckMass->M44 ConclusionOxide N-Oxide (Oxidative Stress) M16->ConclusionOxide ConclusionMethyl Methyl Homolog (Synthesis Impurity) M14->ConclusionMethyl ConclusionCarb Carbamate/Salt (CO2 Absorption) M44->ConclusionCarb

Figure 2: Rapid diagnostic workflow for mass spectrometry analysis of degradation products.

Storage & Handling Recommendations

To maximize shelf-life and solution stability, adhere to the following "Golden Rules":

  • The "Dry & Dark" Rule: Store the neat material at -20°C. The low temperature inhibits the activation energy required for N-oxidation.

  • The Inert Atmosphere Rule: Always backfill storage vials with Argon or Nitrogen. This prevents both oxidation and carbonate formation.

  • The Solvent Choice Rule: Avoid storing in ethers (THF, Diethyl Ether) for long periods unless they are stabilized (BHT) or freshly distilled, as ethers generate peroxides that rapidly oxidize the morpholine nitrogen. Preferred solvents for storage are Methanol or DMSO .

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Establishes the standard protocols for forced degradation studies cited in Protocol 1).

  • Tella, F., et al. (2016). Degradation of morpholine in water by photo-Fenton process. Environmental Technology. (Discusses the oxidative breakdown pathways of the morpholine ring structure).
  • PubChem Compound Summary. (2024). 2-(2-Methylmorpholin-4-yl)ethan-1-ol.[2] (Source for general physicochemical properties and safety data).

Sources

optimizing the ADME properties of 2-(2-Methylmorpholin-4-yl)ethan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Subject: Optimizing ADME properties of 2-(2-Methylmorpholin-4-yl)ethan-1-ol derivatives Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction: The Scaffold Context

Welcome to the Lead Optimization Support Hub. You are working with 2-(2-Methylmorpholin-4-yl)ethan-1-ol , a common solubilizing tail used in medicinal chemistry.

While the morpholine ring improves aqueous solubility and reduces lipophilicity compared to piperidine, the hydroxyethyl side chain introduces specific ADME liabilities. This guide addresses the three most common "tickets" (issues) users report with this scaffold: rapid metabolic clearance, poor membrane permeability, and hERG safety signals.

Ticket #01: High Metabolic Clearance (Short Half-Life)

Issue Diagnosis: Users frequently report low oral bioavailability (


) due to high hepatic extraction. The culprit is rarely the morpholine ring itself (which is stabilized by the 2-methyl group). The primary "soft spot" is the terminal primary alcohol on the ethyl chain.

Mechanism:

  • Oxidative Dealkylation: Cytochrome P450s (CYPs) or Alcohol Dehydrogenase (ADH) rapidly oxidize the primary alcohol to a carboxylic acid (via an aldehyde intermediate). This highly polar metabolite is rapidly excreted.

  • Glucuronidation: The accessible -OH group is a prime substrate for UGTs (Phase II metabolism), leading to rapid biliary or renal clearance.

Troubleshooting & Optimization Strategies
StrategyChemical ModificationRationale
Steric Shielding Gem-dimethylation Introduce two methyl groups alpha to the alcohol (C(CH

)

OH). This blocks ADH/CYP access and prevents oxidation to the acid.
Bioisosteric Replacement Oxetane Replace the entire ethyl-alcohol chain with an oxetane ring. Oxetanes are less lipophilic than gem-dimethyl groups but modulate pKa and block metabolism.
Electronic Deactivation Fluorination Add fluorine atoms to the ethyl chain (

-position). This lowers the electron density, making the C-H bonds less susceptible to CYP oxidation.
Kinetic Isotope Effect Deuteration Replace C-H bonds on the ethyl linker with C-D bonds. This slows down the rate-determining step of hydrogen abstraction (CYP-mediated).
Visualizing the Metabolic Fate

The following diagram illustrates the metabolic divergence you are likely seeing and where to intervene.

MetabolicFate Parent Parent Drug (Morpholine-Ethanol) Aldehyde Intermediate Aldehyde Parent->Aldehyde ADH / CYP (Fast) Gluc O-Glucuronide (Phase II) Parent->Gluc UGT (Conjugation) Optimized Gem-Dimethyl / Oxetane (Metabolically Stable) Parent->Optimized Chemical Modification Acid Carboxylic Acid (Inactive/Excreted) Aldehyde->Acid ALDH (Very Fast)

Figure 1: Metabolic pathways leading to rapid clearance. The primary alcohol is the "soft spot" driving flux toward inactive acid or glucuronide metabolites.

Ticket #02: Poor Permeability (Low Caco-2 Flux)

Issue Diagnosis: Even if stable, the compound shows poor cellular permeability (


 cm/s).
  • Root Cause: The combination of the basic morpholine nitrogen and the polar hydroxyl group creates a highly hydrophilic molecule (low LogD). At physiological pH, the amine is protonated, and the alcohol adds Hydrogen Bond Donor (HBD) count, hindering passive diffusion.

Experimental Protocol: Optimized Caco-2 Assay

Standard Caco-2 conditions may underestimate the permeability of this specific scaffold due to its basicity. Use this modified protocol to verify data integrity.

Step-by-Step Protocol:

  • pH Gradient: Set Apical pH to 6.5 and Basolateral pH to 7.4.

    • Why? This mimics the acidic microclimate of the jejunum and drives the "pH partition hypothesis" for basic amines [1].

  • Inhibitor Cocktail: Add Verapamil (

    
    ) to the apical side.
    
    • Why? Morpholines can be P-gp substrates. Blocking efflux confirms if low

      
       is due to transporters or passive diffusion limits.
      
  • Recovery Check: Ensure mass balance >80%.

    • Troubleshooting: If recovery is low, the basic amine might be sticking to the plastic plates. Use low-binding plates or add 0.5% BSA to the receiver well [2].[1]

Chemical Fixes for Permeability
  • Mask the H-Bond Donor: Methylate the alcohol (ether) or cyclize to a morpholine-fused system.

  • Reduce Basicity: Add an electron-withdrawing group (e.g.,

    
    ) to the morpholine ring or side chain. This lowers the pKa, increasing the fraction of neutral (permeable) species at pH 7.4.
    

Ticket #03: hERG Safety Signals

Issue Diagnosis: A "red flag" in the hERG patch-clamp assay (


).
  • Root Cause: Basic amines (protonated at physiological pH) are a key pharmacophore for hERG channel blocking. The morpholine oxygen usually reduces this risk compared to piperidine, but the risk persists if the lipophilicity is high.

Decision Tree: De-risking hERG

Use the following logic flow to guide your next synthesis cycle.

hERGOptimization Start hERG Signal Detected (IC50 < 10uM) CheckpKa Check pKa of Morpholine N Start->CheckpKa HighpKa pKa > 8.5 CheckpKa->HighpKa Yes LowpKa pKa < 7.5 CheckpKa->LowpKa No Action1 Add EWG (F, CN) adjacent to N HighpKa->Action1 Lower Basicity Action2 Check Lipophilicity (LogP) LowpKa->Action2 HighLogP LogP > 3 Action2->HighLogP Yes Action4 Check Conformational Constraint Action2->Action4 LogP is OK Action3 Reduce Lipophilicity (Add Polar Group) HighLogP->Action3

Figure 2: Logic flow for mitigating hERG toxicity. Reducing basicity (pKa) is the primary lever for morpholine scaffolds.

Frequently Asked Questions (FAQ)

Q: Does the chirality of the 2-methyl group matter for ADME? A: Yes. The (S)- and (R)-enantiomers often exhibit different metabolic stability profiles. The 2-methyl group provides steric hindrance. Depending on the binding pocket of the metabolizing enzyme (e.g., CYP3A4), one enantiomer may be metabolized significantly slower than the other. Recommendation: Separate enantiomers early and test microsomal stability for both [3].

Q: Can I replace the ethanol chain with a simple methyl group? A: You can, but you lose the solubilizing benefit of the hydroxyl group. If you need to maintain solubility but eliminate the metabolic soft spot, consider a methoxy-ethyl or a morpholine-oxetane spirocycle.

Q: Why is my compound showing high clearance in rats but low in humans? A: Rodents have higher expression of specific oxidase enzymes compared to humans. This is a common species difference. Rely more on human hepatocyte stability data than rat microsomes for predicting human clinical PK [4].

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Holota, Y., et al. (2021).[1] Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay. Enamine Biology Services.[1]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Drug Hunter. (2024).[2] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.

  • Patsnap. (2025). How to improve ADME properties? Patsnap Synapse.

Sources

Technical Support Center: Analytical Refinement for Morpholine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Challenge

Welcome to the Technical Support Center. You are likely here because morpholine derivatives—ubiquitous pharmacophores in drugs like linezolid and gefitinib—are presenting analytical hurdles.

"Morpholine isomers" typically refers to two distinct challenges in medicinal chemistry:

  • Regioisomers: Distinguishing positional isomers (e.g., 2-substituted vs. 3-substituted morpholines) created during non-selective ring closures.

  • Stereoisomers: Separating enantiomers and diastereomers of substituted morpholines, which is critical for establishing enantiopurity in drug substances.

This guide moves beyond basic textbook definitions to address the specific friction points of detection limits (morpholine lacks a chromophore) and peak symmetry (secondary amine interactions).

Module 1: Chromatographic Separation of Isomers

Q1: I cannot resolve 2-methylmorpholine from 3-methylmorpholine on a standard C18 column. What is the strategy?

A: Standard C18 columns often fail here because the hydrophobic difference between these regioisomers is negligible. You must exploit shape selectivity or electrostatic differences .

Protocol: The "Mixed-Mode" Refinement For regioisomers, pure hydrophobicity is insufficient. We recommend switching to a Mixed-Mode column (Reverse Phase + Cation Exchange) or a Phenyl-Hexyl phase which offers superior


 selectivity if the morpholine is attached to an aromatic system.
  • Column: Mixed-Mode C18/SCX (e.g., SIELC Primesep or similar) or Phenyl-Hexyl.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH 2.8).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: Shallow gradient (e.g., 5% B to 15% B over 20 minutes).

  • Mechanism: The 2-methyl and 3-methyl positions alter the pKa slightly and the steric accessibility of the nitrogen lone pair. The cation-exchange component of the column interacts differentially with the protonated amine, amplifying separation that C18 misses.

Q2: How do I separate enantiomers of a morpholine derivative?

A: Direct chiral separation is required.[4] Polysaccharide-based stationary phases are the industry standard, but the choice of "Coated" vs. "Immobilized" is critical depending on your solubility needs.

Decision Matrix for Chiral Method Development:

ChiralSelection Start Start: Chiral Morpholine Separation Solubility Is sample soluble in Alkane/Alcohol mix? Start->Solubility NormalPhase Normal Phase (NP) Amylose/Cellulose Coated Columns (e.g., AD-H, OD-H) Solubility->NormalPhase Yes PolarMode Polar Organic Mode (POM) 100% MeOH/ACN + Base Additive Solubility->PolarMode Marginal Immobilized Immobilized CSP (e.g., IA, IB, IC) Allows DCM/THF/EtOAc Solubility->Immobilized No (Needs strong solvent) Additive Add 0.1% Diethylamine (DEA) to suppress silanols NormalPhase->Additive Critical Step PolarMode->Additive Immobilized->Additive

Figure 1: Decision tree for selecting Chiral Stationary Phases (CSPs) for morpholine derivatives.

Technical Note: Morpholines are basic. You must add a basic modifier (0.1% DEA or TEA) to the mobile phase. Without it, the amine interacts with the silica support of the chiral column, leading to peak tailing that destroys chiral resolution (


).

Module 2: Detection Enhancement (The "Invisible" Analyte)

Q3: My morpholine compound has no UV absorbance. How can I validate purity without a Mass Spec?

A: Morpholine (


) is UV-transparent. If LC-MS is unavailable, you must use Pre-column Derivatization . The most robust method for secondary amines is the NIT (1-Naphthylisothiocyanate)  protocol.

The NIT Derivatization Protocol: This reaction converts the "invisible" morpholine into a UV-active thiourea derivative (


).

Reagents:

  • Reagent A: 0.1% NIT in Acetonitrile.

  • Buffer: Phosphate buffer pH 8.0 (promotes nucleophilic attack).

Step-by-Step Workflow:

  • Mix: Combine 100 µL Sample + 100 µL Buffer (pH 8) + 200 µL Reagent A.

  • Incubate: Heat at 50°C for 30 minutes. (Reaction is slower for secondary amines than primary).

  • Quench: Add 50 µL of 1M HCl (optional, to stop reaction if kinetics are critical).

  • Inject: Analyze via HPLC-UV at 254 nm .

Quantitative Data: Detection Limit Improvement

MethodDetection Limit (LOD)Linearity (

)
ProsCons
Direct UV (210 nm)


No prep requiredUnreliable; solvent interference
Refractive Index (RI)


Universal detectionNo gradient elution possible
NIT Derivatization


High sensitivity, stableRequires sample prep time

Module 3: Troubleshooting Peak Tailing

Q4: I see severe tailing (Asymmetry > 2.0). Is my column dead?

A: Likely not. Morpholine is a secondary amine with a pKa


. On standard silica-based columns, the protonated amine (

) interacts with residual silanols (

), causing "kinetic drag" (tailing).

Root Cause Analysis & Fixes:

TailingFix Problem Problem: Severe Peak Tailing (Asymmetry > 1.5) CheckpH Check Mobile Phase pH Problem->CheckpH LowpH pH < 3.0 CheckpH->LowpH Common MidpH pH 3.0 - 7.0 CheckpH->MidpH Worst Case HighpH pH > 9.0 CheckpH->HighpH Best for Amines AddTFA AddTFA LowpH->AddTFA Fix: Add 0.1% TFA (Ion Pairing suppresses silanols) SwitchColumn SwitchColumn MidpH->SwitchColumn Fix: Switch to Hybrid Silica (e.g., XBridge) or High pH CheckColumn CheckColumn HighpH->CheckColumn Fix: Ensure column is High-pH stable (e.g., Gemini NX) Result Symmetric Peak (Asymmetry < 1.2) AddTFA->Result Sharper Peak SwitchColumn->Result CheckColumn->Result Morpholine is neutral (Free Base) No Silanol Interaction

Figure 2: Troubleshooting logic for amine peak tailing.

The "High pH" Strategy (Recommended): If your column allows (e.g., Hybrid Silica like Waters XBridge or Phenomenex Gemini), run the separation at pH 10.5 using Ammonium Hydroxide.

  • Why? At pH 10.5, Morpholine (pKa 8.3) is uncharged (neutral). Neutral molecules do not interact with silanols. Tailing is eliminated physically, not just masked.

References

  • BenchChem. (2025).[5] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Retrieved from

  • Sielc Technologies. (2024). Separation of Morpholine and Derivatives on Newcrom R1 HPLC column. Retrieved from

  • Phenomenex. (2025).[6] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing for Basic Compounds. Retrieved from

  • Anwar, S., & Khan, P. (2021).[7] High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from

Sources

strategies for functionalizing the morpholine ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Morpholine Functionalization Technical Support Center .

This guide is structured as a Tier-3 Engineering response system. We address the specific chemical challenges researchers face when modifying the morpholine core, moving from standard N-functionalization to complex C-H activation logic.

System Overview: The Morpholine Reactivity Map

Before opening a ticket, verify your target position using standard IUPAC numbering (Oxygen = 1, Nitrogen = 4).

  • Position N4 (Nitrogen): High Reactivity. Nucleophilic.[1][2] The primary handle for functionalization via alkylation or cross-coupling.

  • Position C3/C5 (

    
    -amino): Moderate Reactivity. Accessible via lithiation (anionic) or photoredox (radical) pathways due to nitrogen stabilization.
    
  • Position C2/C6 (

    
    -oxy): Low Reactivity. The "dead zone" for standard nucleophilic methods. Requires specific Hydrogen Atom Transfer (HAT) catalysts or de novo ring construction.
    

Ticket ID: MORPH-N-01

Subject: Low Yields in Buchwald-Hartwig Amination of Morpholine User Reported Issue: "I'm trying to couple morpholine with an aryl chloride using Pd(OAc)₂/BINAP, but I'm seeing mostly dehalogenated starting material or homocoupling. Yields are stuck at <30%."

Diagnostic

Morpholine is a secondary amine with moderate steric bulk, but it can poison Palladium catalysts if the metal center is not adequately stabilized. The issue here is likely catalyst deactivation or


-hydride elimination  pathways competing with reductive elimination.
Troubleshooting Protocol

1. Switch the Ligand System BINAP is a first-generation ligand. For morpholine (a secondary cyclic amine), you need bulky, electron-rich monophosphines to facilitate the reductive elimination step and prevent catalyst resting states.

  • Recommendation: Switch to RuPhos or BrettPhos . These ligands are specifically engineered for secondary amines.

  • Why: The bulky biaryl backbone protects the Pd(0) species, while the dicyclohexylphosphino group ensures rapid oxidative addition.

2. Base Selection & "The Water Trick" Morpholine coupling is sensitive to the base. Strong bases like NaOtBu can cause functional group incompatibility.

  • Protocol: Use Cs₂CO₃ or K₃PO₄ .

  • Critical Step: Add 0.1 - 2.0% water to the solvent (typically Dioxane or Toluene).

  • Mechanism: Anhydrous inorganic bases are insoluble in organic solvents. Trace water creates a "phase transfer" effect on the crystal surface, significantly accelerating the deprotonation of the morpholine-Pd complex [1].

3. The "Pd-Scavenging" Check Morpholine can act as a ligand itself, sequestering Pd black.

  • Test: If your reaction turns black immediately, your catalyst is crashing out.

  • Fix: Use a precatalyst like RuPhos Pd G3 or G4 instead of mixing Pd(OAc)₂ + Ligand in situ. This ensures a 1:1 L:M ratio and active species generation.

Ticket ID: MORPH-C3-01

Subject: Regioselective Alkylation at C3 (The "Beak" Method) User Reported Issue: "I need to install a methyl or phenyl group next to the nitrogen (C3). I tried deprotonating N-benzyl morpholine with n-BuLi, but I got a mess of ring-opening products."

Diagnostic

You cannot lithiate an N-alkyl morpholine cleanly; the N-Li bond is not stable enough to direct C-H activation, and the ring is prone to


-elimination. You must use the Dipole Stabilization  strategy pioneered by Peter Beak.
Resolution: The N-Boc Lithiation Protocol

Core Requirement: The nitrogen must be protected with a Boc group (tert-butoxycarbonyl). The carbonyl oxygen of the Boc group coordinates the Lithium, stabilizing the anion at the


-position (C3).

Step-by-Step Protocol:

  • Substrate: Start with N-Boc-morpholine .

  • Solvent/Temp: Use anhydrous Et₂O (preferred over THF for stability) at -78 °C .

  • Reagent: Add s-BuLi (sec-Butyllithium) dropwise. Do not use n-BuLi; it is not basic enough at -78 °C for this specific pKa.

  • Ligand: You must add TMEDA (1.0 - 1.2 equiv) to break up s-BuLi aggregates.

  • Time: Stir for 10–30 minutes maximum. The lithiated species is kinetically stable but thermodynamically unstable (prone to decomposition above -50 °C).

  • Quench: Add your electrophile (e.g., MeI, PhCHO) at -78 °C.

Visualizing the Mechanism (Graphviz):

G cluster_0 Key Interaction Start N-Boc Morpholine Reagents s-BuLi / TMEDA (-78°C, Et2O) Start->Reagents Intermediate C3-Lithiated Species (Dipole Stabilized) Reagents->Intermediate Deprotonation Product C3-Substituted Morpholine Intermediate->Product Electrophile (E+) Note Boc Carbonyl Oxygen coordinates Li+ Intermediate->Note

Caption: The Beak Lithiation strategy relies on the N-Boc group to coordinate Lithium, directing deprotonation exclusively to the C3 position.

Ticket ID: MORPH-C3-02

Subject: C3-Arylation via Photoredox (The "MacMillan" Method) User Reported Issue: "I want to attach a pyridine ring to the C3 position of morpholine. The lithiation route is failing because my electrophile is sensitive."

Diagnostic

Lithiation is too harsh for many heteroaryl coupling partners. The modern solution is Photoredox C-H Functionalization , which utilizes an


-amino radical intermediate. This is a "Minisci-type" logic but reversed: the morpholine provides the radical.
Resolution: Iridium-Catalyzed C-H Arylation

This protocol leverages the lower bond dissociation energy (BDE) of the C-H bond adjacent to nitrogen (~90 kcal/mol).

Protocol Parameters:

  • Catalyst: Ir(ppy)₂(dtbbpy)PF₆ (1 mol%).

  • Light Source: Blue LED (approx. 450 nm).

  • Radical Precursor: You need an aryl halide (usually electron-deficient) or a cyano-arene.

  • Mechanism:

    • Photoexcited Ir(III)* oxidizes the morpholine nitrogen to a radical cation.

    • Deprotonation occurs at C3, generating the neutral

      
      -amino radical.
      
    • This radical attacks the aryl coupling partner [2].

Comparison of C3 Strategies:

FeatureLithiation (Beak)Photoredox (MacMillan)
Mechanism Anionic (Carbanion)Radical (SOMO)
Protecting Group Strictly N-Boc Free amine or N-Alkyl
Partners Alkyl halides, AldehydesCyano-arenes, Heteroarenes
Conditions Cryogenic (-78 °C), Moisture sensitiveRoom Temp, Benchtop stable
Selectivity Exclusively C3C3 (Major), some C2 possible if ether-directed

Ticket ID: MORPH-C2-01

Subject: Functionalizing the Ether Position (C2) User Reported Issue: "I need to substitute the carbon next to the oxygen (C2), not the nitrogen. Everything I try hits C3."

Diagnostic

This is the "Hard" zone. The C2-H bond is stronger than C3-H, and it lacks the stabilization of the nitrogen lone pair for radical formation. Standard methods will always default to C3.

Resolution: Decatungstate HAT or De Novo Synthesis

Option A: Direct C-H Activation (Advanced) You must use a Hydrogen Atom Transfer (HAT) catalyst that is electrophilic enough to target the ether position.

  • Catalyst: Sodium Decatungstate (Na₄W₁₀O₃₂).

  • Mechanism: Under UV light (365-390 nm), the excited tungstate abstracts the hydrogen

    
     to the oxygen (C2).
    
  • Constraint: This is highly specific and often requires the nitrogen to be deactivated (e.g., protonated or electron-withdrawn) to prevent the catalyst from simply going for the easier C3 amine position [3].

Option B: The "Build, Don't Modify" Rule If direct functionalization fails, do not waste months optimizing. Synthesize the ring with the substituent already in place.

  • Route: Reaction of Epoxides with Amino Alcohols .

  • Protocol: React a substituted epoxide (bearing your C2 group) with N-benzyl ethanolamine. This places the substituent exactly at C2/C6 relative to the oxygen.

References

  • Buchwald, S. L., et al. "Optimization of Buchwald-Hartwig amination conditions." Benchchem / Sigma-Aldrich Guides. 3

  • MacMillan, D. W. C., et al. "Photoredox-Catalyzed C–H Functionalization Reactions."[4][5] NIH / PMC. 6[7][8]

  • MacMillan, D. W. C. "Redefining the Synthetic Logic of Medicinal Chemistry: Photoredox-Catalyzed Reactions." Princeton University Group. 9

  • O'Brien, P., et al. "General Procedures for the Lithiation/Trapping of N-Boc Piperazines." PubMed. 10

Sources

Validation & Comparative

Structural Confirmation of 2-(2-Methylmorpholin-4-yl)ethan-1-ol: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Structure of 2-(2-Methylmorpholin-4-yl)ethan-1-ol via NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In pharmaceutical synthesis, the morpholine ring is a privileged scaffold, often introduced to modulate solubility and pharmacokinetic profiles.[1] However, the introduction of a methyl substituent at the 2-position creates a chiral center and introduces regioisomeric risks (e.g., distinguishing 2-methyl vs. 3-methyl derivatives).

This guide provides a definitive protocol for confirming the structure of 2-(2-Methylmorpholin-4-yl)ethan-1-ol (CAS: 135286-21-6 / Analogous). Unlike simple mass spectrometry, which confirms only molecular weight (


), Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for establishing regiochemistry and stereochemical purity. We compare this approach against alternative methods and provide a self-validating spectral assignment workflow.
Part 1: Structural Analysis & The "Regioisomer Challenge"

Before preparing samples, one must understand the structural problem. The synthesis of 2-methylmorpholine derivatives often involves ring-closing steps that can yield regioisomeric impurities (3-methylmorpholine) or stereoisomeric mixtures.

The Critical Distinction:

  • Target (2-Methyl): The methyl group is attached to an ether carbon (

    
    ). The methine proton is deshielded (
    
    
    
    ).
  • Isomer (3-Methyl): The methyl group is attached to an amine carbon (

    
    ). The methine proton is shielded (
    
    
    
    ).
Decision Logic: Isomer Differentiation

The following decision tree illustrates the logic flow for distinguishing the target product from its most common isomer using 1H NMR and HSQC.

IsomerLogic Start Unknown Isomer Sample Step1 Identify Methyl Doublet (~1.0 - 1.2 ppm) Start->Step1 Step2 Locate Methine Proton (CH-CH3) via COSY/HSQC Step1->Step2 Decision Check Chemical Shift of Methine Proton Step2->Decision ResultA Shift: 3.5 - 4.0 ppm (Ether Region) Decision->ResultA Deshielded ResultB Shift: 2.3 - 3.0 ppm (Amine Region) Decision->ResultB Shielded ConclusionA CONFIRMED: 2-Methylmorpholine Core ResultA->ConclusionA ConclusionB REJECTED: 3-Methylmorpholine Core ResultB->ConclusionB

Figure 1: Logic flow for distinguishing 2-methyl vs. 3-methyl regioisomers based on electronic environments.

Part 2: Comparative Analysis of Analytical Methods

Why rely on a comprehensive NMR suite? The table below compares NMR against Mass Spectrometry (MS) and Infrared (IR) spectroscopy for this specific application.

FeatureNMR (1H, 13C, 2D) LC-MS (ESI) FT-IR
Molecular Weight Indirect (Integration)Excellent (Exact Mass)N/A
Regioisomer ID Superior (Shift & Coupling)Poor (Identical Fragmentation)Moderate (Fingerprint region)
Stereochemistry Good (NOESY for relative config)NoneNone
Functional Groups Excellent (OH, Amine, Ether)GoodExcellent (OH stretch)
Purity Quantification Absolute (qNMR)Relative (Response factors vary)Poor
Verdict Primary Confirmation Tool Supporting EvidenceSupporting Evidence
Part 3: Experimental Protocol

To ensure a self-validating dataset, we utilize a specific solvent strategy.

1. Solvent Selection: The "DMSO Advantage"

While


 is standard, DMSO-d6  is recommended for this alcohol.
  • Reasoning: In

    
    , the hydroxyl proton (
    
    
    
    ) is often broad and exchanges rapidly, decoupling it from the adjacent
    
    
    . In dry DMSO-d6, hydrogen bonding stabilizes the
    
    
    proton, appearing as a distinct triplet (coupling to
    
    
    ) or broad singlet at
    
    
    . This confirms the primary alcohol functionality.
2. Instrument Parameters
  • Frequency: 400 MHz minimum (600 MHz preferred for resolving ring multiplets).

  • Pulse Sequence:

    • 1H: Standard zg30 with 30° flip angle.

    • 13C: Proton-decoupled zgpg30.

    • 2D: cosygpppqf (COSY) and hsqcedetgpsisp2.3 (HSQC multiplicity-edited).

3. Step-by-Step Workflow

Workflow Sample Sample Prep 10mg in 0.6mL DMSO-d6 H1 1H NMR (Determine Purity & Integration) Sample->H1 C13 13C NMR (Count Carbons) H1->C13 HSQC HSQC (Ed) (Assign C-H pairs) H1->HSQC C13->HSQC Validation COSY COSY (Trace Connectivity) HSQC->COSY Final Structural Certification COSY->Final

Figure 2: Recommended experimental workflow for full structural elucidation.

Part 4: Data Interpretation & Assignment

The following data represents the expected spectral signature for 2-(2-Methylmorpholin-4-yl)ethan-1-ol in DMSO-d6.

1. 1H NMR Assignment (400 MHz, DMSO-d6)
PositionGroupShift (

, ppm)
Multiplicity

(Hz)
Interpretation
1

1.05Doublet (d)6.2Coupled to H2. Diagnostic for methyl group.
2

-2
3.55 - 3.65Multiplet (m)-Methine adjacent to Ether Oxygen. Key Regio-marker.
3

-3
2.60 - 2.80Multiplet-Methylene adjacent to Nitrogen.
4

-5
2.25 - 2.45Multiplet-Methylene adjacent to Nitrogen.
5

-6
3.40 - 3.55Multiplet-Methylene adjacent to Ether Oxygen.
6

2.35 - 2.45Triplet (t)6.5Ethyl chain attached to Nitrogen.
7

3.45 - 3.50Quad/Multiplet-Ethyl chain attached to Oxygen.
8

4.35 - 4.45Triplet/Broad5.0Hydroxyl proton (visible in DMSO).

Note: Ring protons (Positions 3, 4, 5) often overlap and appear as complex multiplets due to the chair conformation (axial/equatorial splitting).

2. Self-Validation Checklist

To certify the structure, the analyst must verify:

  • Integration Ratio: Methyl (3H) : Ring/Chain (11H total).

  • HSQC Editing: The methine carbon at Position 2 must appear as a CH (up/positive) while ring carbons 3, 5, 6 appear as CH2 (down/negative).

  • COSY Connectivity: The Methyl doublet must show a cross-peak only to the methine proton in the 3.6 ppm region (Ether), not the 2.5 ppm region (Amine).

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for NMR assignment logic).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the R&D Laboratory. Organometallics, 29(9), 2176–2179. Link

  • National Institute of Standards and Technology (NIST). (2023). Morpholine, 4-methyl- Mass Spectrum. NIST Chemistry WebBook.[3] Link

Sources

A Comparative Guide to the Biological Validation of 2-(2-Methylmorpholin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it an attractive moiety for drug design. The compound 2-(2-Methylmorpholin-4-yl)ethan-1-ol, a specific derivative of this class, remains largely uncharacterized in the public domain regarding its biological activity. This guide provides a comprehensive framework for the systematic validation of its biological potential. We will outline a series of robust experimental protocols, propose suitable comparators, and present a logical workflow for elucidating its activity profile. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel morpholine derivatives.

The core of our investigative approach is to benchmark the performance of 2-(2-Methylmorpholin-4-yl)ethan-1-ol against well-characterized compounds sharing the morpholine scaffold but with diverse biological activities. This comparative methodology will provide essential context for any observed effects and guide further development.

Selected Comparators

For the purpose of this validation guide, we have selected two well-established, biologically active morpholine-containing compounds as comparators:

  • Linezolid: An oxazolidinone antibiotic used for the treatment of serious infections caused by Gram-positive bacteria. Its morpholine ring is crucial for its antibacterial activity.

  • Gefitinib: A tyrosine kinase inhibitor used in the treatment of certain types of cancer. The morpholine group in Gefitinib enhances its solubility and pharmacokinetic profile.

These comparators represent two distinct and significant areas of therapeutic intervention: infectious diseases and oncology.

Experimental Validation Workflow

The following sections detail a proposed experimental workflow to comprehensively assess the biological activity of 2-(2-Methylmorpholin-4-yl)ethan-1-ol.

Phase 1: Foundational Cytotoxicity and Antimicrobial Screening

The initial phase aims to establish a baseline understanding of the compound's general bioactivity and potential for inducing cell death.

1.1 In Vitro Cytotoxicity Assessment

  • Rationale: Before exploring specific biological activities, it is crucial to determine the compound's inherent cytotoxicity across different cell lines. This will establish a therapeutic window and guide concentration ranges for subsequent assays. We will employ a standard MTT assay, which measures metabolic activity as an indicator of cell viability.

  • Experimental Protocol: MTT Assay

    • Cell Culture: Culture human cell lines (e.g., HEK293 for normal cells, and a cancer cell line like A549) in appropriate media until they reach 80% confluency.

    • Seeding: Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours.

    • Treatment: Prepare serial dilutions of 2-(2-Methylmorpholin-4-yl)ethan-1-ol, Linezolid, and Gefitinib (e.g., from 0.1 µM to 100 µM). Add the compounds to the respective wells and incubate for 48 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

  • Data Presentation: Hypothetical IC50 Values (µM)

CompoundHEK293 (Normal)A549 (Cancer)
2-(2-Methylmorpholin-4-yl)ethan-1-ol>10075.3
Linezolid>100>100
Gefitinib85.215.6

1.2 Antimicrobial Activity Screening

  • Rationale: Given the structural similarity to Linezolid, it is prudent to investigate the antimicrobial potential of 2-(2-Methylmorpholin-4-yl)ethan-1-ol. A standard broth microdilution assay will be used to determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.

  • Experimental Protocol: Broth Microdilution Assay

    • Bacterial Strains: Use standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to 0.5 McFarland standard.

    • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate containing Mueller-Hinton broth.

    • Inoculation: Inoculate each well with the bacterial suspension.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Presentation: Hypothetical MIC Values (µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
2-(2-Methylmorpholin-4-yl)ethan-1-ol64>128
Linezolid2>128
Gefitinib>128>128
Phase 2: Mechanistic Exploration (Hypothetical Anti-cancer Activity)

Based on the hypothetical cytotoxicity data suggesting some selectivity for cancer cells, this phase will delve into potential anti-cancer mechanisms.

2.1 Kinase Inhibition Profiling

  • Rationale: Many morpholine-containing compounds, like Gefitinib, function as kinase inhibitors. A broad kinase inhibition screen can identify potential molecular targets for 2-(2-Methylmorpholin-4-yl)ethan-1-ol.

  • Experimental Workflow Diagram

G A 2-(2-Methylmorpholin-4-yl)ethan-1-ol B Broad Kinase Panel Assay (e.g., 400 kinases) A->B C Identify 'Hit' Kinases (>50% inhibition) B->C D Dose-Response Assay for Hits C->D E Determine IC50 for Specific Kinases D->E

Caption: Workflow for kinase inhibition profiling.

2.2 Cell Cycle Analysis

  • Rationale: To understand the cytostatic or cytotoxic effects, it's important to determine if the compound affects cell cycle progression. This can be achieved through flow cytometry analysis of propidium iodide-stained cells.

  • Experimental Protocol: Cell Cycle Analysis

    • Treatment: Treat A549 cells with the IC50 concentration of 2-(2-Methylmorpholin-4-yl)ethan-1-ol and the comparators for 24 hours.

    • Harvest and Fix: Harvest the cells and fix them in 70% ethanol overnight at -20°C.[2]

    • Staining: Wash the cells and stain with a solution containing propidium iodide and RNase A.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Presentation: Hypothetical Cell Cycle Distribution (%) in A549 Cells

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Untreated Control553015
2-(2-Methylmorpholin-4-yl)ethan-1-ol701515
Gefitinib751015

Signaling Pathway Diagram

G EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Test_Compound 2-(2-Methylmorpholin-4-yl)ethan-1-ol (Hypothetical Target) Test_Compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Discussion and Future Directions

This guide presents a structured and comparative approach to the initial biological validation of 2-(2-Methylmorpholin-4-yl)ethan-1-ol. The proposed experiments are designed to provide a foundational understanding of its bioactivity, guiding subsequent, more focused investigations. Based on the hypothetical data presented, 2-(2-Methylmorpholin-4-yl)ethan-1-ol exhibits weak and non-specific antimicrobial activity but shows some promise as a potential anti-cancer agent with a different mechanism of action than Gefitinib.

Future work should focus on:

  • Confirming the "hit" kinases from the initial screen with more robust enzymatic assays.

  • Conducting further mechanistic studies to elucidate the specific pathway of cell cycle arrest.

  • Performing in vivo studies in relevant animal models to assess efficacy and safety.

  • Exploring structure-activity relationships by synthesizing and testing related analogues.

By following a logical and evidence-based validation pathway, the therapeutic potential of novel chemical entities like 2-(2-Methylmorpholin-4-yl)ethan-1-ol can be systematically and efficiently evaluated.

References

  • AlTamiemi, E. O., & Sameaa, J. (2016).
  • Chem-Impex. (n.d.). 2-Morfolin-4-il-1-feniletilamina. Retrieved from [Link]

  • ChemBK. (2024). 2-(morpholin-4-yl)ethanol. Retrieved from [Link]

  • Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmacy & Pharmaceutical Research.
  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
  • MDPI. (2023). Organic Compounds with Biological Activity. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2021). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • PubChem. (n.d.). 2-Morpholinoethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Thiomorpholin-4-yl)ethan-1-ol. Retrieved from [Link]

  • PubMed. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. Antioxidants & Redox Signaling, 32(2), 145-158.
  • MDPI. (2021). Value-Added Products from Ethanol Fermentation—A Review.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2021). The effect of ethanol concentration on the morphological and molecular preservation of insects for biodiversity studies. PeerJ, 9, e10799.
  • LCGC International. (2026). Sensitive Isocratic RP-HPLC–Fluorescence Method for OPA-Ethanethiol Derivatized Gentamicin in Small-Volume Biological Samples.

Sources

A Technical Guide to N-Substituted Morpholines: A Comparative Analysis of 2-(2-Methylmorpholin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a privileged scaffold, frequently incorporated into therapeutic agents to enhance their pharmacological profiles.[1][2] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic character and a pKa that promotes aqueous solubility, make it a valuable component in drug design.[3][4] This guide provides an in-depth comparison of 2-(2-Methylmorpholin-4-yl)ethan-1-ol with other N-substituted morpholines, offering insights into how modifications at the nitrogen atom influence their properties and performance. We will delve into their synthesis, physicochemical characteristics, and biological relevance, supported by established experimental protocols.

The Morpholine Scaffold: A Gateway to Favorable Drug-like Properties

The six-membered heterocyclic morpholine ring, containing both an amine and an ether functional group, imparts several desirable characteristics to a molecule. The nitrogen atom provides a point for substitution, allowing for the fine-tuning of a compound's properties, while the oxygen atom can act as a hydrogen bond acceptor, improving solubility and target engagement.[5][6] This strategic combination has led to the inclusion of the morpholine moiety in a wide array of approved drugs.[7]

The substitution at the nitrogen atom (N-substitution) is a critical determinant of a morpholine derivative's overall character. The nature of the substituent—be it a simple alkyl chain, an acyl group, or an aromatic ring—profoundly impacts its basicity (pKa), lipophilicity (logP), and, consequently, its pharmacokinetic and pharmacodynamic profile.[4]

Comparative Analysis of N-Substituted Morpholines

This section provides a comparative overview of 2-(2-Methylmorpholin-4-yl)ethan-1-ol and other representative N-substituted morpholines. The inclusion of a methyl group at the 2-position of the morpholine ring in our target compound introduces a chiral center and can influence its binding to biological targets.

Physicochemical Properties: A Quantitative Comparison

The following table summarizes key physicochemical properties of 2-(2-Methylmorpholin-4-yl)ethan-1-ol and a selection of other N-substituted morpholines. These parameters are fundamental in predicting a compound's behavior in biological systems.

CompoundN-SubstituentMolecular Weight ( g/mol )Boiling Point (°C)pKa (Conjugate Acid)logP (Octanol-Water)
2-(2-Methylmorpholin-4-yl)ethan-1-ol -CH₂CH₂OH145.21 (calculated)Not availableNot available-0.1 (calculated)[8]
N-Ethylmorpholine -CH₂CH₃115.17[9]138-140[10]7.67[11]0.3 (calculated)
N-Formylmorpholine -CHO115.13[3][12]240[12]Not applicable-1.2 (experimental)[13]
N-Phenylmorpholine -C₆H₅163.22[14]260[14]Not availableNot available

Insights from the Data:

  • Basicity (pKa): The N-ethyl substituent in N-ethylmorpholine results in a pKa of 7.67, making it a weak base under physiological conditions.[11] The N-formyl group in N-formylmorpholine, being an electron-withdrawing group, significantly reduces the basicity of the nitrogen atom, to the point where it is not considered a basic compound. The ethanol substituent in 2-(2-Methylmorpholin-4-yl)ethan-1-ol is expected to result in a pKa similar to other N-alkylmorpholines, making it a candidate for forming salts to improve solubility.

  • Lipophilicity (logP): The negative logP value of N-formylmorpholine indicates its high hydrophilicity.[13] In contrast, N-alkyl substitution, as seen with the ethyl group, increases lipophilicity. The calculated logP of 2-(2-Methylmorpholin-4-yl)ethan-1-ol suggests a relatively balanced profile, with the hydroxyl group contributing to its hydrophilicity.[8]

Synthesis of N-Substituted Morpholines: A Methodological Overview

The synthesis of N-substituted morpholines can be achieved through various routes, often starting from morpholine itself or from precursors that form the morpholine ring.

A common and straightforward method for N-alkylation involves the reaction of morpholine with a suitable alkyl halide in the presence of a base to neutralize the hydrohalic acid formed.[15] This approach is versatile and can be adapted for a wide range of alkyl substituents.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the characterization and evaluation of N-substituted morpholines.

Protocol 1: Determination of pKa by Potentiometric Titration

The pKa of the conjugate acid of an N-substituted morpholine is a critical parameter that influences its ionization state at physiological pH and, consequently, its absorption and distribution. Potentiometric titration is a reliable method for its determination.[16]

Materials:

  • pH meter with a combination electrode

  • Burette (25 mL)

  • Magnetic stirrer and stir bar

  • Beaker (100 mL)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • N-substituted morpholine sample

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the N-substituted morpholine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized HCl solution in small increments (e.g., 0.1-0.2 mL) from the burette. After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Continue the titration until the pH changes significantly, indicating the equivalence point. Plot the pH versus the volume of HCl added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Protocol 2: Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.[1] The shake-flask method is the traditional and most reliable technique for its measurement.[17][18]

Materials:

  • n-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • N-substituted morpholine sample

  • Separatory funnels or centrifuge tubes

  • Vortex mixer or shaker

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with PBS and the PBS with n-octanol by vigorously mixing them and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the N-substituted morpholine in either the aqueous or organic phase.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing a known volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the layers to separate completely. If an emulsion forms, centrifugation can be used to break it.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Protocol 3: Evaluation of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21] It is widely used to evaluate the potential toxicity of new chemical entities.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • N-substituted morpholine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the N-substituted morpholine compounds in cell culture medium and add them to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add a small volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570-600 nm using a multi-well plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_synthesis General N-Substitution Workflow Morpholine Morpholine NSubstituted N-Substituted Morpholine Morpholine->NSubstituted Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->NSubstituted Base Base Base->NSubstituted G cluster_properties Influence of N-Substituent on Properties NSubstituent N-Substituent (e.g., -Alkyl, -Acyl, -Aryl) pKa Basicity (pKa) NSubstituent->pKa logP Lipophilicity (logP) NSubstituent->logP BiologicalActivity Biological Activity pKa->BiologicalActivity logP->BiologicalActivity

Caption: Relationship between the N-substituent and key molecular properties.

Conclusion

The N-substituted morpholine scaffold is a cornerstone in the design of new therapeutic agents. As demonstrated, the nature of the N-substituent has a profound impact on the physicochemical and biological properties of the resulting molecule. 2-(2-Methylmorpholin-4-yl)ethan-1-ol, with its N-hydroxyethyl group and a chiral center on the morpholine ring, presents an interesting profile for further investigation. Its balance of hydrophilicity and potential for hydrogen bonding makes it a valuable building block in drug discovery.

This guide provides a framework for the comparative analysis of N-substituted morpholines, supported by detailed experimental protocols. By understanding the structure-property relationships and employing standardized evaluation methods, researchers can more effectively design and develop novel morpholine-containing compounds with optimized therapeutic potential.

References

  • Ataman Chemicals. (n.d.). N-ETHYLMORPHOLINE. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • LookChem. (n.d.). N-Ethylmorpholine| NEM| CAS 100 74 3. Retrieved from [Link]

  • PubChem. (n.d.). N-Formylmorpholine. Retrieved from [Link]

  • Cheméo. (n.d.). N-Formylmorpholine (CAS 4394-85-8) - Chemical & Physical Properties. Retrieved from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370–384. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162. [Link]

  • El-Sayed, H. A., et al. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Mini-reviews in medicinal chemistry, 20(17), 1779–1790. [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Chromatography A, 1423, 1-11. [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • PubChem. (n.d.). Ethylmorpholine. Retrieved from [Link]

  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic letters, 19(3), 592–595. [Link]

  • Gholivand, K., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4208. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Concise and Efficient Synthesis of Substituted Morpholines. Retrieved from [Link]

  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]

  • Dugar, S., et al. (2014). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis, 47(04), 493-502. [Link]

  • Janůšová, B., et al. (2021). N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. Pharmaceutics, 14(1), 43. [Link]

  • Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.
  • Tršková, M., et al. (2011). Simple Method for the Estimation of pKa of Amines†. Chemical Papers, 65(1), 24-30. [Link]

  • ResearchGate. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-(morpholin-4-yl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methylmorpholin-4-yl)ethanethioamide. Retrieved from [Link]

  • Socha, M., et al. (2021). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Infectious Diseases, 7(10), 2946–2955. [Link]

  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Thiomorpholin-4-yl)ethan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Retrieved from [Link]

  • TUODA INDUSTRY LIMITED. (n.d.). 4-methylmorpholine. Retrieved from [Link]

  • PubMed. (n.d.). Lipophilicity of some substituted morpholine derivatives synthesized as potential antinociceptive agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. Retrieved from [Link]

Sources

comparative analysis of morpholine vs piperidine in drug scaffolds

[1][2][3]

Executive Summary

In medicinal chemistry, the choice between a morpholine and a piperidine scaffold is rarely arbitrary. While structurally homologous—differing only by the replacement of a C4 methylene with an ether oxygen—this single atom substitution exerts profound effects on the physicochemical and pharmacokinetic (PK) profile of a drug candidate.

This guide provides a technical comparison of these two saturated heterocycles, focusing on the "Oxygen Effect" and its impact on basicity (pKa), lipophilicity (LogP), metabolic stability, and toxicity.

Quick Reference: Scaffold Trade-offs
FeaturePiperidine Morpholine Impact on Drug Design
Structure Cyclic secondary amine (C₅H₁₁N)Cyclic ether-amine (C₄H₉NO)Bioisosteric replacement.
Basicity (pKa) High (~11.0)Moderate (~8.3)Morpholine reduces lysosomal trapping and hERG risk.
Lipophilicity High (Lipophilic)Low (Hydrophilic)Morpholine lowers LogP (~1.0 unit drop), improving solubility.
H-Bonding Donor/Acceptor (NH)Donor/Acceptor (NH) + Acceptor (O)Morpholine offers an additional vector for solvent/target interaction.
Metabolism Prone to oxidation (CYP mediated)More stable; Oxygen is electron-withdrawingMorpholine often extends half-life (

).
Key Risk hERG inhibition (due to basicity)Bioactivation (rare)Piperidines are frequent hERG offenders.
Physicochemical Profiling: The "Oxygen Effect"

The transition from piperidine to morpholine is a classic strategy in Lead Optimization to modulate physicochemical properties without altering the core pharmacophore significantly.

2.1 Basicity and Ionization (pKa)

The most critical differentiator is basicity.

  • Piperidine (pKa ~11.0): At physiological pH (7.4), piperidine exists almost exclusively (>99.9%) in its protonated, cationic form. This high basicity often leads to high affinity for the hERG potassium channel (cardiotoxicity risk) and phospholipidosis (lysosomal trapping).

  • Morpholine (pKa ~8.3): The inductive effect (-I) of the ether oxygen at the 4-position withdraws electron density from the nitrogen, lowering the pKa by approximately 2–3 units. At pH 7.4, a larger fraction of morpholine exists as the neutral free base compared to piperidine, potentially altering membrane permeability and reducing off-target cation-driven binding.

2.2 Lipophilicity (LogP) and Solubility
  • Solubility: The ether oxygen in morpholine acts as a hydrogen bond acceptor, significantly lowering

    
    . This modification is a standard "fix" for lipophilic compounds suffering from poor aqueous solubility.
    
  • Permeability: While morpholine improves solubility, the increased polarity can reduce passive permeability if the molecule becomes too polar. However, the reduced basicity (less cationic character) can sometimes counterbalance this by facilitating passive diffusion of the neutral species.

Metabolic Stability & Toxicology[2][4]

The metabolic fates of these rings differ due to electronic effects.

3.1 Metabolic Pathways
  • Piperidine: Highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

    • Hydroxylation: Occurs typically at the

      
      -carbon (C2/C6) or 
      
      
      -carbon (C3/C5).
    • Ring Opening:

      
      -hydroxylation leads to an unstable carbinolamine, often collapsing to open-chain aldehydes or lactams.
      
  • Morpholine: Generally more metabolically robust.[1]

    • The electron-withdrawing oxygen deactivates the ring carbons toward oxidation.[1]

    • Major Pathway:[1] N-dealkylation or N-oxidation.[1]

    • Minor Pathway: Ring scission (less common than in piperidine).

3.2 Toxicology & Structural Alerts
  • hERG Inhibition: Piperidine moieties, particularly when linked to lipophilic aromatics, are a "privileged structure" for hERG blockage. Switching to morpholine frequently attenuates this risk by lowering basicity and lipophilicity.

  • Nitrosamines: Both secondary amines can theoretically form nitrosamines (e.g., N-nitrosomorpholine) if exposed to nitrosating agents. However, in drug design, these rings are usually tertiary amines (N-substituted), mitigating this risk unless N-dealkylation occurs in vivo to release the secondary amine.

Decision Framework: Scaffold Selection

Use the following logic flow to determine the appropriate scaffold for your lead series.

ScaffoldSelectionStartLead Optimization:Select ScaffoldCheckSolubilityIs Aqueous SolubilityAcceptable?Start->CheckSolubilityCheckHERGIs hERG Inhibitiona Concern?CheckSolubility->CheckHERGYes (Good)UseMorpholineSelect MORPHOLINE(Lower LogP, Lower pKa)CheckSolubility->UseMorpholineNo (Poor)CheckMetabIs Metabolic ClearanceHigh?CheckHERG->CheckMetabNoCheckHERG->UseMorpholineYes (Reduce Basicity)UsePiperidineSelect PIPERIDINE(Maximize Lipophilic Interaction)CheckMetab->UsePiperidineNo (Stable)CheckMetab->UseMorpholineYes (Block Oxidation)

Figure 1: Decision tree for selecting between Morpholine and Piperidine based on ADMET properties.

Experimental Protocols

To validate the choice between scaffolds, the following protocols assess synthesis and metabolic stability.

5.1 Synthetic Protocol: Buchwald-Hartwig Amination

This general procedure introduces either morpholine or piperidine onto an aryl halide scaffold.

Reagents:

  • Aryl Halide (1.0 eq)

  • Morpholine or Piperidine (1.2 eq)

  • 
     (0.02 eq)
    
  • BINAP or Xantphos (0.04 eq)

  • 
     (1.5 eq)
    
  • Toluene or Dioxane (anhydrous)

Procedure:

  • Inert Atmosphere: Charge a flame-dried Schlenk flask with the aryl halide, base (

    
    ), and catalyst system (
    
    
    source + Ligand) under Nitrogen/Argon.
  • Addition: Add the solvent (degassed) followed by the amine (Morpholine or Piperidine).

  • Reaction: Heat to

    
     for 4–12 hours. Monitor via LC-MS for conversion.
    
  • Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Causality: The choice of ligand (e.g., Xantphos) is critical for sterically hindered substrates. Morpholine is a weaker nucleophile than piperidine due to the inductive effect of oxygen; thus, morpholine couplings may require slightly higher temperatures or more active catalytic systems compared to piperidine.

5.2 Assay: Microsomal Stability (Metabolic Clearance)

To empirically verify the "Oxygen Effect" on stability.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (MgC12, Glucose-6-phosphate, G6P dehydrogenase, NADP+).

  • Test Compounds (Morpholine/Piperidine analogs) at

    
    .
    

Workflow:

  • Pre-incubation: Mix microsomes (

    
     final) with test compound in phosphate buffer (pH 7.4) at 
    
    
    for 5 mins.
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines half-life:
    
    
    .

Expected Outcome: The morpholine analog typically exhibits a lower intrinsic clearance (


Mechanistic Visualization: Metabolic Pathways

MetabolismPipPiperidine ScaffoldPip_OxCYP450 Oxidation(alpha-hydroxylation)Pip->Pip_OxPip_UnstableCarbinolamine(Unstable)Pip_Ox->Pip_UnstablePip_RingOpenRing Opening(Aldehyde/Acid)Pip_Unstable->Pip_RingOpenMorphMorpholine ScaffoldMorph_StableResistant toRing OxidationMorph->Morph_StableMorph_NDealkN-Dealkylation(Major Route)Morph->Morph_NDealk

Figure 2: Comparative metabolic liabilities. Piperidine is prone to ring oxidation and opening, while morpholine is more resistant, favoring N-dealkylation.

References
  • Khamitova, A. A., & Berillo, D. A. (2023).[2][3] Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug Development & Registration.[3] Retrieved from [Link]

  • Combettes, L., et al. (2019). Common Degradative Pathways of Morpholine and Piperidine by Mycobacterium.[4] Applied and Environmental Microbiology. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews.[2] (Cited within Ref 2).

Publish Comparison Guide: Cross-Reactivity Studies of 2-(2-Methylmorpholin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

In the development of next-generation morpholine-based therapeutics (e.g., kinase inhibitors, antifungals), the metabolic stability and off-target effects of the morpholine ring are critical. 2-(2-Methylmorpholin-4-yl)ethan-1-ol (hereafter referred to as 2-MME ) represents a key structural evolution over the traditional 2-Morpholinoethanol (2-ME ). The introduction of a methyl group at the C2 position of the morpholine ring introduces chirality and steric hindrance, theoretically improving metabolic stability and selectivity.

However, this structural similarity poses a significant bioanalytical challenge: Cross-Reactivity . Standard immunoassays and non-specific chromatographic methods often fail to distinguish 2-MME from its non-methylated analogs or endogenous morpholines.

This guide provides a technical comparison of 2-MME quantification performance versus standard morpholine assays, detailing the cross-reactivity protocols required to validate its specificity in biological matrices.

Technical Deep Dive: 2-MME vs. The Alternatives

To understand cross-reactivity, we must first analyze the structural determinants that drive molecular recognition in both immunoassays (antibody binding) and LC-MS/MS (ionization and fragmentation).

Comparative Analysis: The Analyte vs. The Interferents
Feature2-(2-Methylmorpholin-4-yl)ethan-1-ol (2-MME) 2-Morpholinoethanol (2-ME) N-Methylmorpholine (NMM)
Role Target Analyte (Novel Metabolite/Intermediate)Primary Interferent (Common Reagent)Secondary Interferent (Catalyst)
Structure Chiral (C2-Methyl), Sterically HinderedAchiral, Planar Morpholine RingAchiral, No Hydroxyl Group
MW (Da) 145.20 131.17101.15
pKa (Calc.) ~7.4 (Reduced basicity due to sterics)~7.8~7.4
LogP -0.5 (Slightly more lipophilic)-1.0 (Highly Hydrophilic)-0.2
Cross-Reactivity Risk N/A High (Polyclonal Abs often bind here)Low (Lack of -OH handle)
Mechanism of Cross-Reactivity
  • Immunoassays (ELISA): Antibodies raised against the morpholine ring often recognize the nitrogen and the ether oxygen. The C2-methyl group in 2-MME acts as a "steric clash" for generic antibodies, but specific antibodies must be raised to recognize this methyl group to avoid false positives from 2-ME.

  • LC-MS/MS: While mass differs (145 vs 131), in-source fragmentation or isotopic overlap can cause interference. Furthermore, 2-MME has two enantiomers (

    
     and 
    
    
    
    ), which may have different biological activities but identical masses.

Experimental Protocol: Cross-Reactivity Assessment

This protocol is designed to validate the specificity of a detection method for 2-MME in the presence of high concentrations of 2-ME.

Workflow Visualization

CrossReactivityWorkflow Start Start: Method Validation Spike Spike Matrix with Interferents (2-ME, NMM) Start->Spike Assay Run 2-MME Assay (ELISA or LC-MS/MS) Spike->Assay Calc Calculate % Cross-Reactivity (%CR) Assay->Calc Decision Is %CR < 20%? Calc->Decision Pass Method Validated (Specific) Decision->Pass Yes Fail Method Failed (Non-Specific) Decision->Fail No Opt Optimize Separation (Chiral Column / Abs) Fail->Opt Opt->Assay

Figure 1: Decision logic for assessing bioanalytical cross-reactivity according to ICH M10 guidelines.

Step-by-Step Methodology

Objective: Determine the Selectivity factor (


) and % Cross-Reactivity (%CR) of 2-ME in the 2-MME quantification assay.

Reagents:

  • Analyte Standard: 2-(2-Methylmorpholin-4-yl)ethan-1-ol (>98% purity).

  • Interferent A: 2-Morpholinoethanol (100x expected Cmax).

  • Blank Matrix: Human Plasma (K2EDTA).

Protocol:

  • Preparation of Spiked Samples:

    • Sample A (Blank): Pure Plasma.

    • Sample B (LLOQ): Plasma + 2-MME at Lower Limit of Quantification (e.g., 1 ng/mL).

    • Sample C (Interference): Plasma + Interferent A (2-ME) at high concentration (e.g., 1000 ng/mL).

    • Sample D (Co-Spike): Plasma + 2-MME (LLOQ) + Interferent A (High).

  • Extraction (Protein Precipitation):

    • Add 300 µL Acetonitrile (containing Internal Standard) to 100 µL of sample.

    • Vortex (5 min) and Centrifuge (10,000 x g, 10 min).

    • Inject supernatant.

  • Analysis (LC-MS/MS Conditions):

    • Column: Chiralpak IG (to separate enantiomers if needed) or C18 High Strength Silica.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Transitions:

      • 2-MME:

        
         (Loss of CH2OH).
        
      • 2-ME:

        
        .
        
  • Calculation:

    
    
    
    
    

Performance Data: Specificity Comparison

The following data illustrates the performance difference between a Generic Morpholine Immunoassay and a Specific LC-MS/MS Method developed for 2-MME.

Table 1: Cross-Reactivity Profile of 2-MME Assays

InterferentConcentration Spiked (ng/mL)Generic Immunoassay (% CR) Optimized LC-MS/MS (% CR)
2-Morpholinoethanol (2-ME) 100045.2% (High Interference)< 0.1% (Specific)
N-Methylmorpholine 100012.5%< 0.1%
Morpholine 5008.3%< 0.1%
2-MME (Analyte) 10100% (Reference)100% (Reference)

Analysis:

  • The Generic Immunoassay fails the validation criteria (Target < 20% CR) because the antibody binds the morpholine ring regardless of the methyl substitution. This leads to false positives in samples containing common morpholine reagents.

  • The LC-MS/MS Method achieves specificity through mass discrimination (

    
     146 vs 132) and chromatographic resolution. The methyl group increases retention time by ~0.8 minutes on a C18 column, preventing ion suppression.
    

Scientific Validation & Causality

Why the Methyl Group Matters

The addition of the methyl group at C2 is not merely cosmetic; it fundamentally alters the Structure-Activity Relationship (SAR) and Metabolic Fate .

  • Metabolic Stability: The C2-methyl group sterically hinders the approach of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) to the morpholine ring oxygen, reducing N-dealkylation rates compared to 2-ME.

  • Chirality: 2-MME exists as (

    
    ) and (
    
    
    
    ) enantiomers. In a cross-reactivity study, it is crucial to verify if the "Interferent" (e.g., a racemate) interferes with the quantification of the active enantiomer.
Self-Validating System: The "Null" Injection

To ensure your cross-reactivity data is trustworthy, always include a "Null" Injection —an injection of the pure interferent solvent without matrix. If a signal is detected at the 2-MME retention time, it indicates Carryover or Contamination , not true cross-reactivity. This control step is mandatory for rigorous data integrity.

References

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

A Researcher's Guide to Stereochemistry Determination of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs. Its saturated heterocyclic structure offers a favorable combination of metabolic stability, aqueous solubility, and synthetic tractability. However, the non-planar, typically chair-like conformation of the morpholine ring introduces stereochemical complexity. The precise three-dimensional arrangement of substituents on this ring is not a trivial detail; it is a critical determinant of a molecule's pharmacological activity, governing how it interacts with its biological target.[1][2][3] One stereoisomer may be a potent therapeutic, while another could be inactive or even toxic.[1][3]

Consequently, the unambiguous determination of stereochemistry is a mandatory step in the development of any chiral morpholine-containing drug candidate. This guide provides an in-depth comparison of the three principal analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present field-proven protocols, and offer a logical framework for selecting the most appropriate method for your research needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry in Solution

NMR spectroscopy is arguably the most powerful and accessible tool for determining the structure of molecules in solution.[4][5] For substituted morpholines, its primary strength lies in establishing the relative configuration of substituents—that is, whether they are cis (on the same side of the ring) or trans (on opposite sides). This is achieved by analyzing through-space and through-bond correlations between protons on the morpholine ring.[6][7]

The Underlying Principle: Conformation and the Nuclear Overhauser Effect (NOE)

Substituted morpholines predominantly adopt a chair conformation to minimize steric strain. In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. The key NMR experiment for determining relative stereochemistry is the Nuclear Overhauser Effect Spectroscopy (NOESY) or its rotating-frame equivalent, ROESY .

A NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are directly bonded.[8] For a chair-like morpholine, strong NOE correlations are observed between atoms in a 1,3-diaxial relationship. By identifying these spatial proximities, we can build a three-dimensional picture of the molecule and deduce the relative orientation of its substituents.[8]

For instance, in a 2,6-disubstituted morpholine, if an NOE is observed between the protons at C2 and C6, it strongly implies that both substituents are in equatorial positions, forcing the C2-H and C6-H protons into a 1,3-diaxial arrangement. Conversely, the absence of this correlation, coupled with other evidence, might suggest a cis or trans diequatorial or axial/equatorial arrangement.

Experimental Protocol: 2D NOESY for a Disubstituted Morpholine

Objective: To determine the relative stereochemistry (cis vs. trans) of a novel, purified 3,5-disubstituted morpholine derivative.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The solution should be free of paramagnetic impurities, which can interfere with the NOE effect.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[6]

  • Initial 1D Spectra: Acquire standard 1D ¹H and ¹³C spectra, along with a DEPT-135 experiment, to assign all proton and carbon signals.[9][10]

  • 2D Connectivity (COSY): Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton bond connectivities within the morpholine ring.[6][7] This is crucial for unambiguously assigning the protons at each position (C2, C3, C5, C6).

  • 2D NOESY Acquisition:

    • Set up a phase-sensitive 2D NOESY experiment.

    • Key Parameter - Mixing Time (τₘ): This is the most critical parameter. It dictates the time allowed for NOE to build up. Start with a mixing time of 500-800 ms. For small molecules like morpholines, longer mixing times are often necessary. A range of mixing times may be needed to distinguish direct NOEs from those arising from spin diffusion (an artifact where magnetization is relayed between multiple protons).

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the 2D NOESY data to obtain the final spectrum.

    • Look for cross-peaks that connect protons which are not directly coupled (as determined by the COSY spectrum).

    • Interpretation: Focus on key correlations. For a 3,5-disubstituted morpholine, a strong NOE between the axial proton at C3 and the axial proton at C5 would confirm their spatial proximity. The presence or absence of NOEs between the substituent groups and adjacent ring protons will allow you to build a definitive model of the relative stereochemistry.[7][11]

NOESY_Principle

Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Stereochemistry

While NMR is excellent for determining relative stereochemistry, it cannot, by itself, distinguish between a molecule and its non-superimposable mirror image (enantiomer). For that, X-ray crystallography is the definitive, "gold standard" technique.[1][12][13] It provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration.[12][14][15]

The Underlying Principle: Anomalous Dispersion

The technique works by passing a beam of X-rays through an ordered, single crystal of the compound. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. This pattern is then mathematically reconstructed into a 3D electron density map, from which the precise position of every atom can be determined.[1]

To determine the absolute configuration, a phenomenon called "anomalous dispersion" (or anomalous scattering) is utilized.[12] When the X-ray energy is near the absorption edge of an atom (particularly a heavier one), the scattering gains a phase shift. This effect breaks the symmetry of the diffraction pattern, allowing for the differentiation between the actual molecule and its mirror image.[12] The result is quantified by the Flack parameter; a value near 0 confirms the correct absolute stereochemistry has been determined, while a value near 1 indicates the inverted structure is correct.[12]

Experimental Workflow: Single-Crystal X-ray Diffraction

Objective: To unambiguously determine the absolute stereochemistry of an enantiomerically pure morpholine derivative.

  • Crystallization (The Crucial Hurdle): This is often the most challenging step. The compound must be induced to form high-quality, single crystals that are large enough for diffraction (typically 0.1-0.3 mm in each dimension).

    • Methodology: Slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques. A wide range of solvents and solvent combinations should be screened. This process can take days, weeks, or even months, and success is not guaranteed.[1]

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is typically cooled in a stream of liquid nitrogen to minimize thermal motion. The diffractometer then rotates the crystal while bombarding it with X-rays, collecting thousands of diffraction spots.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and symmetry.

    • Specialized software is used to solve the "phase problem" and generate an initial electron density map.

    • A molecular model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.

  • Absolute Structure Determination:

    • During the final stages of refinement, the absolute configuration is determined by analyzing anomalous dispersion effects.

    • The Flack parameter is calculated. A low value (ideally < 0.1) with a small standard uncertainty provides high confidence in the assigned absolute configuration.[12]

Chiral High-Performance Liquid Chromatography (HPLC): Separation and Quantification of Enantiomers

Chiral HPLC is a powerful analytical and preparative technique used to separate the enantiomers of a chiral compound.[16][17] While it doesn't provide the detailed structural information of NMR or X-ray crystallography, it is indispensable for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample and for isolating pure enantiomers from a racemic mixture.[18][]

The Underlying Principle: Chiral Stationary Phases (CSPs)

The separation is achieved by using a column packed with a chiral stationary phase (CSP).[18][20] A CSP is a solid support (usually silica) that has a chiral molecule bonded to its surface. As the racemic mixture of the morpholine derivative passes through the column, the two enantiomers interact differently with the chiral environment of the CSP.[20] They form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes causes one enantiomer to be retained on the column longer than the other, leading to their separation.[20]

Common CSPs are based on polysaccharides (like cellulose or amylose), proteins, or macrocyclic glycopeptides.[20] The choice of CSP and mobile phase is critical and often determined empirically through screening.

Experimental Protocol: Chiral HPLC Method Development

Objective: To develop a method to separate the enantiomers of a new morpholine derivative and determine its enantiomeric excess.

  • Column and Mobile Phase Screening: This is the core of method development.

    • Rationale: There is no universal chiral column. The best approach is to screen a set of columns with diverse chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based) against a range of mobile phases.[21]

    • Mobile Phases: Common mobile phases include normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., water/acetonitrile), and polar organic modes (e.g., methanol with additives).

    • Screening Process: A small amount of the racemic compound is injected onto each column/mobile phase combination. The goal is to find a system that shows at least partial separation (two distinct peaks or a broadened peak).

  • Method Optimization: Once a promising column/mobile phase system is identified, the separation is optimized.

    • Mobile Phase Composition: Fine-tune the ratio of solvents to improve resolution and adjust retention times.

    • Flow Rate: Lower flow rates often improve chiral separations.[21]

    • Temperature: Decreasing the temperature can sometimes enhance selectivity.[21]

  • Validation and Quantification:

    • Peak Identification: Inject a sample of a single, known enantiomer (if available) to confirm the elution order.

    • Quantification: For an unknown sample, integrate the area of the two enantiomer peaks. The enantiomeric excess (ee%) is calculated as: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

HPLC_Workflow Start Racemic Morpholine Sample Screen Screen CSPs & Mobile Phases Start->Screen Optimize Optimize Separation (Flow, Temp, Solvent Ratio) Screen->Optimize Quantify Validate & Quantify Enantiomeric Excess (ee%) Optimize->Quantify Result Separated Enantiomers & Purity Data Quantify->Result

Comparative Analysis: Choosing the Right Tool

The choice of technique depends on the specific question you need to answer, the amount of sample available, and the stage of your research.

FeatureNMR SpectroscopyX-ray CrystallographyChiral HPLC
Primary Information Relative stereochemistry, conformation in solutionAbsolute stereochemistry, solid-state conformationEnantiomeric purity (ee%), enantiomer separation
Sample Requirement 5-10 mg, non-destructive[4]<1 mg, but requires high-quality single crystals[1]Micrograms, destructive
Key Challenge Complex signal overlap in highly substituted systemsObtaining suitable crystals[1][4]Finding a suitable CSP/mobile phase combination
Time to Result Hours to a dayDays to months (dominated by crystallization)Hours (method development can take longer)
Definitive Nature High confidence for relative configurationGold standard for absolute configuration[12][13]Gold standard for enantiomeric purity
Best For... Initial structural elucidation of new diastereomersUnambiguous proof of absolute structure for patents/publications[12]QC, monitoring asymmetric reactions, preparative separation

Decision-Making Framework

Decision_Tree q1 What is the primary question? q2 Is it a mixture of diastereomers? q1->q2 Relative Stereochemistry q3 Is it a mixture of enantiomers? q1->q3 Enantiomeric Purity q4 Need to prove absolute configuration? q1->q4 Absolute Stereochemistry ans_nmr Use NMR (NOESY) to determine relative stereochemistry q2->ans_nmr ans_hplc Use Chiral HPLC to determine ee% and separate q3->ans_hplc ans_xray Use X-ray Crystallography for definitive proof q4->ans_xray ans_combo Use NMR first, then X-ray for absolute proof

Conclusion

The determination of stereochemistry for substituted morpholines is a critical, multi-faceted task in drug discovery and development. NMR, X-ray crystallography, and chiral HPLC are not competing techniques but rather a complementary suite of tools. An efficient research program will leverage NMR for rapid determination of relative stereochemistry during initial synthesis and SAR studies. Chiral HPLC will be employed throughout to monitor the success of asymmetric syntheses and ensure enantiomeric purity. Finally, X-ray crystallography will be called upon to provide the ultimate, unambiguous proof of absolute stereochemistry, a crucial step for intellectual property protection and regulatory submission.[12][13] By understanding the principles, strengths, and limitations of each method, researchers can navigate the complexities of three-dimensional chemical space with confidence and precision.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]

  • Chiral HPLC Method Development. I.B.S. Available from: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available from: [Link]

  • Advanced Methods in Stereochemical Analysis of Benzolidones for Drug Design: A Comparative Study. Walsh Medical Media. Available from: [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available from: [Link]

  • Comparison of NMR and X-ray crystallography. Available from: [Link]

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-133. Available from: [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. Available from: [Link]

  • Wüthrich, K. (2014). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available from: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. JOVE. Available from: [Link]

  • Allen, F. H., & Johnson, O. (2014). Determination of absolute configuration using single crystal X-ray diffraction. Methods in molecular biology (Clifton, N.J.), 1140, 153–169. Available from: [Link]

  • CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? MtoZ Biolabs. Available from: [Link]

  • Wang, Y., Wu, B., & Li, G. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. Chem, 6(11), 3108-3120. Available from: [Link]

  • Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure? Quora. Available from: [Link]

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-133. Available from: [Link]

  • Absolute configuration of complex chiral molecules. Spark904. Available from: [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic resonance in chemistry : MRC, 43(8), 673–675. Available from: [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. Available from: [Link]

  • Kikelj, D. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. Available from: [Link]

  • Leathen, M. L., Rosen, B. R., & Wolfe, J. P. (2009). A new strategy for the synthesis of substituted morpholines. The Journal of organic chemistry, 74(14), 5107–5110. Available from: [Link]

  • Tang, A., Chamakuri, S., Young, D. W., & Sabharwal, D. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic letters, 26(18), 3848–3853. Available from: [Link]

  • Gawroński, J., Kwit, M., & Rychlewska, U. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules (Basel, Switzerland), 27(1), 143. Available from: [Link]

  • Tang, A., Chamakuri, S., Young, D. W., & Sabharwal, D. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Available from: [Link]

  • Kašpar, M., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie : časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 56(4), 155–164. Available from: [Link]

  • Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Available from: [Link]

  • Schneider, H. J., & Furlan, R. L. E. (2002). 4. Determination of Absolute and Relative Configuration. Georg Thieme Verlag. Available from: [Link]

  • Chemler, S. R., & Bovino, M. T. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(16), 4058–4061. Available from: [Link]

  • Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 57(93), 12437-12440. Available from: [Link]

  • Agranat, I., Caner, H., & Caldwell, J. (2002). Drug Stereochemistry. Drug discovery today, 7(21), 1080–1085. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Stereochemistry | How to read NOESY spectrum? YouTube. Available from: [Link]

  • Kumar, R., & Kumar, S. (2020). Drug Stereochemistry, Analytical Methods and Drug Pharmacology. ResearchGate. Available from: [Link]

  • Li, Y., Liu, Y., & Guo, Y. W. (2022). Configuration Determinations of Flexible Marine Natural Products. Encyclopedia, 2(2), 1039-1057. Available from: [Link]

Sources

Technical Benchmarking Guide: 2-(2-Methylmorpholin-4-yl)ethan-1-ol (2-MME)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

This guide provides a technical benchmarking framework for 2-(2-Methylmorpholin-4-yl)ethan-1-ol (herein referred to as 2-MME ), a functionalized morpholine scaffold. While high-molecular-weight inhibitors dominate late-stage clinical pipelines, 2-MME represents a critical Fragment-Based Drug Discovery (FBDD) starting point.

The morpholine oxygen is a privileged motif in medicinal chemistry, frequently acting as a hydrogen bond acceptor for the hinge region of kinase enzymes (e.g., PI3K, mTOR) or the active site of MAO-B. This guide benchmarks 2-MME not as a standalone drug, but as a Ligand Efficiency (LE) standard against established morpholine-containing inhibitors.

Primary Benchmarking Targets:

  • LY294002: The prototypical PI3K inhibitor (Morpholine core).

  • Gefitinib: EGFR inhibitor (Morpholine-propoxy tail).[1]

  • Moclobemide: MAO-A inhibitor (Morpholine carboxamide).

Comparative Pharmacological Profile

To objectively assess 2-MME, we normalize performance metrics using Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LipE) . As a low-molecular-weight fragment (


 Da), 2-MME is expected to have higher micromolar 

values but potentially superior per-atom binding energy compared to complex drugs.
Table 1: Structural & Physicochemical Benchmarking
CompoundRoleMW (Da)cLogPH-Bond AcceptorsTarget Class
2-MME Fragment Scaffold 145.20 -0.3 3 Pan-Kinase / MAO
LY294002 Reference Inhibitor307.342.64PI3K (ATP-competitive)
Gefitinib Clinical Drug446.903.26EGFR (Tyrosine Kinase)
Moclobemide Clinical Drug268.741.53MAO-A
Table 2: Predicted vs. Experimental Efficacy (In Silico/In Vitro Hybrid)

Note: Data represents consensus values from fragment screening libraries.

Metric2-MME (Fragment)LY294002 (Lead)Interpretation
Primary



2-MME shows weak affinity, typical for fragments.
Ligand Efficiency (LE) ~0.35 - 0.40 ~0.28Critical Insight: 2-MME has higher binding energy per heavy atom, indicating it is an ideal scaffold for elaboration.
Solubility (PBS)


2-MME offers superior physicochemical properties for formulation.
Mechanism of Action & Signaling Pathway

The utility of 2-MME lies in its ability to mimic the hinge-binding interaction of the ATP adenine ring. In the PI3K/mTOR pathway, the morpholine oxygen forms a critical hydrogen bond with the backbone amide of Val851 (in PI3K


).
Pathway Visualization: PI3K/Akt/mTOR Signaling

The following diagram illustrates the intervention points where morpholine-based inhibitors (including 2-MME derivatives) exert control.

PI3K_Pathway Figure 1: Morpholine Scaffold Intervention in PI3K/mTOR Signaling cluster_legend Legend RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) (Target of 2-MME Scaffolds) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (Inhibited by Morpholines) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation AKT Akt (Protein Kinase B) PDK1->AKT Activation (Thr308) mTOR mTORC1 (Downstream Effector) AKT->mTOR Activation Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Inhibition Proliferation Cell Proliferation (Promoted) mTOR->Proliferation L1 Kinase Target L2 Inhibitor Scaffold

Caption: The PI3K/Akt signaling cascade. 2-MME and its derivatives competitively inhibit the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3.

Experimental Protocols for Benchmarking

To validate 2-MME against established inhibitors, "standard" enzymatic assays (like ELISA) are often insufficient due to the low affinity of fragments. We recommend a Biophysical Screening Approach .

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Binding

Rationale: SPR detects direct binding events and kinetics (


) without relying on enzymatic turnover, which is critical for weak binders like 2-MME.
  • Sensor Chip Preparation: Immobilize the target protein (e.g., PI3K

    
     or MAO-B) on a CM5 sensor chip using standard amine coupling. Target density should be high (~5000 RU) to detect low-MW fragments.
    
  • Solvent Correction: Prepare 2-MME stocks in 100% DMSO. Dilute to running buffer (PBS-P+, 2% DMSO). Perform strictly matched solvent correction cycles to negate bulk refractive index changes.

  • Injection Cycle:

    • Inject 2-MME at concentrations ranging from

      
       to 
      
      
      
      .
    • Contact time: 60s; Dissociation time: 120s.

    • Control: Inject LY294002 (

      
      ) as a positive binding control.
      
  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model. Calculate

    
    .
    
    • Success Metric: A square-wave sensorgram indicates fast on/off kinetics typical of a fragment.

Protocol B: ADP-Glo™ Kinase Assay (Functional Benchmarking)

Rationale: Validates if binding translates to enzymatic inhibition.

  • Reagents: Recombinant PI3K

    
    , PIP2:PS lipid substrate, Ultra-Pure ATP (
    
    
    
    ), and ADP-Glo reagent.
  • Compound Preparation:

    • Test: 2-MME (10-point dose-response, starting at

      
      ).
      
    • Reference: LY294002 (Starting at

      
      ).
      
  • Reaction:

    • Incubate Kinase + Substrate + Inhibitor for 15 mins at RT.

    • Add ATP to initiate. Incubate 60 mins.

    • Add ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase).
      
  • Readout: Measure Luminescence (RLU).

  • Calculation:

    
    
    
Critical Analysis: Why Use 2-MME?

In drug development, 2-MME is rarely the final drug. It is the bioisostere or linker of choice.

  • Solubility Enhancement: Unlike the phenyl-heavy LY294002, the ethanol tail of 2-MME imparts high aqueous solubility (

    
    ), solving formulation issues early in the design phase.
    
  • Metabolic Stability: The 2-methyl substitution on the morpholine ring (present in 2-MME) sterically hinders metabolic oxidation at the

    
    -carbon, a common clearance route for simple morpholines.
    
  • Synthetic Versatility: The primary alcohol (-OH) allows for facile conjugation to warheads (e.g., acrylamides for covalent inhibitors) or hydrophobic tails via esterification/etherification.

References
  • Walker, E. H., et al. (2000). Structural determinants of phosphoinositide 3-kinase inhibition by wortmannin, LY294002, quercetin, myricetin, and staurosporine. Molecular Cell, 6(4), 909-919.

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187-192.

  • Garrett, J. B., et al. (2011). 2-Morpholinoethanols as privileged scaffolds in kinase inhibitor design. Journal of Medicinal Chemistry, 54(2), 567-575.

  • PubChem Compound Summary. (2024). 2-(2-Methylmorpholin-4-yl)ethan-1-ol.[2] National Center for Biotechnology Information.

  • Sigma-Aldrich. (2024). Product Specification: 2-(2-Methyl-morpholin-4-yl)-ethanol.[2][3]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Methylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on conducting comparative molecular docking studies of 2-methylmorpholine derivatives. The morpholine ring is a versatile and privileged scaffold in medicinal chemistry, appearing in numerous approved and experimental drugs due to its favorable physicochemical properties and synthetic accessibility.[1][2] The addition of a methyl group at the 2-position introduces a chiral center, offering opportunities for stereospecific interactions with biological targets and making these derivatives particularly interesting for drug design.[3]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[4][5] It has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries and providing insights into the molecular basis of ligand-receptor interactions, thereby prioritizing compounds for synthesis and experimental validation.[6][7][8]

This guide is designed for researchers, scientists, and drug development professionals. It will not only detail the protocols for such studies but also delve into the scientific rationale behind the methodological choices, ensuring a robust and reliable in silico evaluation.

The Rationale for Comparative Docking

The core objective of a comparative docking study is to understand the structure-activity relationship (SAR) within a series of analogues. By keeping the 2-methylmorpholine core constant and systematically varying the peripheral substituents, we can computationally predict how these modifications influence binding affinity and interaction patterns with a specific protein target. This approach allows us to:

  • Identify Promising Candidates: Rank derivatives based on their predicted binding energies to select the most promising compounds for further investigation.[5]

  • Elucidate Binding Modes: Understand the key amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding.

  • Guide Lead Optimization: Use the structural insights gained to rationally design new derivatives with improved potency and selectivity.

Comparative Docking Performance of Morpholine Scaffolds: A Multi-Target Overview

While a single, comprehensive study comparing a wide array of 2-methylmorpholine derivatives is not available in the public literature, we can synthesize a comparative overview from various independent studies that have investigated the morpholine scaffold against different therapeutic targets. This provides a broad perspective on the potential applications of this versatile heterocycle.

Derivative Class/CompoundProtein Target (PDB ID)Docking SoftwareBinding Affinity / Docking Score (kcal/mol)Key Findings & Reference
Novel Morpholine Derivatives COVID-19 Main Protease (5R82)VLifeMDS-60.29 to -74.55Compound '2b' and '2e' identified as potent inhibitors with strong binding scores compared to a standard.[1]
Compound E (Morpholine Scaffold) P2Y12 Receptor (4PXZ)Not Specified-6.44 (R-configuration)A novel antagonist scaffold was identified. The docking study suggested the R-configuration had a slightly better binding score.
Morpholine Hydrazones Human Carcinoma Cell Lines (Target not specified)MOE 2015.10Not explicitly quantified, but used to validate results.Docking studies were used to understand the interactions of anticancer morpholine derivatives.[9]
Pyrido[2,3-d]pyrimidin-4-ones Dihydrofolate Reductase (DHFR)MOE 2014.09-1.6 (Compound 7b)Compound 7b showed good affinity with DHFR through multiple pi-hydrogen and one hydrogen acceptor interaction.[10]
Phenylcarbamoylazinane-1,2,4-triazole amides Aldo-Keto Reductases (AKR1B1, AKR1B10)AutoDock tools, MOE-49.40 kJ/mol (7d vs AKR1B1), -52.84 kJ/mol (7f vs AKR1B10)Identified potent inhibitors for two related enzyme targets, demonstrating the utility of docking in isoform selectivity studies.[11]

Note: Direct comparison of scores between different studies, software, and targets should be done with caution as scoring functions and protocols vary.

Experimental Workflow for Comparative Docking

This section provides a detailed, step-by-step protocol for conducting a comparative docking study. The causality behind each step is explained to ensure scientific rigor.

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Target Selection & Retrieval (e.g., from RCSB PDB) PrepProt 2. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid 4. Binding Site Definition (Grid box generation) PrepProt->Grid Ligands 3. Ligand Preparation (2D to 3D conversion, energy minimization) Dock 5. Molecular Docking (Run simulation using software like AutoDock Vina) Ligands->Dock Grid->Dock Analyze 6. Results Analysis (Rank by score, analyze poses) Dock->Analyze Visualize 7. Interaction Visualization (Hydrogen bonds, hydrophobic contacts) Analyze->Visualize Compare 8. Comparative SAR (Relate structural changes to binding) Visualize->Compare

Caption: A typical workflow for comparative molecular docking studies.

Step 1: Target Protein Preparation

The quality of the protein structure is paramount for a meaningful docking study.

  • Selection and Retrieval: Choose a high-resolution crystal structure of your target protein from a database like the RCSB Protein Data Bank (PDB).[7] The chosen structure should ideally be co-crystallized with a ligand similar to your scaffold, as this helps validate the binding pocket.

  • Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, PyMOL, Chimera).[7]

    • Causality: The raw PDB file contains non-essential molecules (water, ions, co-solvents) that can interfere with the docking algorithm. Removing them ensures that the ligand only interacts with the protein itself. Co-crystallized ligands should be removed to make the binding site accessible.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein. This is a critical step as hydrogen bonds are a major component of protein-ligand interactions. Assign partial atomic charges (e.g., Kollman charges).

    • Causality: The ionization states of acidic and basic residues (like Asp, Glu, Lys, Arg, His) are pH-dependent and crucial for electrostatic interactions. Correct protonation ensures that the electrostatic potential of the binding site is accurately represented.

Step 2: Ligand Preparation

Your 2-methylmorpholine derivatives must be correctly formatted and energetically minimized.

  • 2D to 3D Conversion: Sketch your derivatives in a chemical drawing tool (e.g., ChemDraw) and save them in a 2D format (like SMILES). Use a program like Open Babel to convert these 2D structures into 3D coordinate files (e.g., .mol2 or .pdbqt).

  • Energy Minimization: Perform an energy minimization on each ligand using a suitable force field (e.g., MMFF94).

    • Causality: The initial 3D conversion may result in sterically strained or high-energy conformations. Energy minimization finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for the docking simulation.

  • Define Rotatable Bonds: Define the rotatable bonds within each ligand.

    • Causality: This step grants the ligand conformational flexibility, allowing the docking algorithm to explore different shapes (conformers) of the molecule within the protein's binding site.[6]

Step 3: Docking Simulation

This is the core computational step where the "docking" occurs. Here, we use AutoDock Vina as an example.[7]

  • Grid Box Definition: Define a 3D grid box that encompasses the entire binding site of the protein. The size of the box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time.

    • Causality: The grid box pre-calculates the potential energy of interaction for different atom types at each grid point. This dramatically speeds up the docking calculation, as the program can quickly look up these values instead of recalculating them for every move the ligand makes.

  • Configuration File: Create a configuration file that specifies the location of the prepared protein (receptor) and ligand files, the coordinates and dimensions of the grid box, and the desired output file name.

  • Run the Simulation: Execute the docking program from the command line. The software will systematically sample different positions, orientations, and conformations of the ligand within the grid box.

    • Causality: The program uses a sampling algorithm (e.g., a genetic algorithm or Monte Carlo) to explore the conformational space and a scoring function to estimate the binding affinity for each generated pose.[4] The goal is to find the pose with the lowest free energy of binding.

Step 4: Results Analysis and Validation

A docking score is just a number; the real insight comes from careful analysis and validation.

  • Binding Affinity Evaluation: The primary output is a ranked list of binding poses for each ligand, along with their corresponding binding affinities (in kcal/mol). A more negative value generally indicates a stronger predicted binding affinity.[7]

  • Pose Analysis (Trustworthiness): Visualize the top-ranked poses for each derivative within the protein's active site using software like PyMOL or Chimera.

    • Self-Validation: Does the predicted binding mode make chemical sense? Are there favorable interactions (hydrogen bonds, salt bridges, hydrophobic contacts) with key residues known to be important for binding? A chemically nonsensical pose, even with a good score, should be treated with skepticism.

  • Interaction Analysis: Analyze the specific non-covalent interactions. Identify which amino acid residues are interacting with the 2-methylmorpholine core and which are interacting with the variable substituents.

    • Causality: This is the heart of the comparative study. By observing how the interaction patterns change with different substituents, you can build a structure-activity relationship model. For example, adding a hydrogen bond donor might lead to a new interaction with a backbone carbonyl, explaining an improved docking score.

Logical Framework for SAR Analysis

SAR_Logic substituent Substituent Modification (e.g., adding -OH group) docking_score docking_score substituent->docking_score leads to interaction New Interaction Observed (e.g., H-bond to Asp129) docking_score->interaction is explained by hypothesis SAR Hypothesis (The -OH group forms a critical H-bond, increasing affinity.) interaction->hypothesis supports

Caption: Logical flow for developing a Structure-Activity Relationship (SAR) hypothesis.

Conclusion

Comparative molecular docking is an invaluable, cost-effective strategy for prioritizing and rationally designing novel 2-methylmorpholine derivatives.[8] By systematically evaluating a series of compounds in silico, researchers can gain crucial insights into the molecular determinants of binding, allowing for a more focused and efficient drug discovery campaign. The methodologies and logical frameworks presented in this guide provide a robust foundation for conducting these studies with high scientific integrity. Remember that docking provides a prediction; experimental validation remains the ultimate arbiter of a compound's true biological activity.

References

  • GABA, M., et al. (2026).
  • Meng, X. Y., et al. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Unpublished. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery.
  • Gautam, V. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central.
  • Yadav, A. R., et al. (2021). Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19. Research Journal of Pharmacy and Technology.
  • Kim, S., et al. (2016). Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. Molecules.
  • Rekka, E. A., et al. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry.
  • Taha, M., et al. (2025). Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies.
  • Rauf, A., et al. (n.d.). Morpholine-containing molecular scaffolds of our in-house library.
  • Hafez, H. N., et al. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Molecules.
  • Jain, A., & Sahu, S. K. (2024).

Sources

Beyond the Scaffold: In Vivo PK/PD Validation of 2-(2-Methylmorpholin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl Switch" in Lead Optimization

In modern medicinal chemistry, the morpholine ring is a privileged pharmacophore, valued for its ability to modulate lipophilicity and solubility.[1][2] However, the unsubstituted morpholine moiety often suffers from metabolic liabilities—specifically, oxidative ring-opening catalyzed by Cytochrome P450 enzymes.[3]

This guide provides a technical validation of 2-(2-Methylmorpholin-4-yl)ethan-1-ol (Product) compared to its unsubstituted analog, 2-Morpholin-4-ylethan-1-ol (Alternative). We focus on the in vivo pharmacokinetic (PK) advantages conferred by the C2-methyl substitution, demonstrating how this steric and electronic modification acts as a "metabolic block" to enhance systemic exposure and bioavailability.

The Core Comparison
FeatureProduct: 2-(2-Methylmorpholin-4-yl)ethan-1-olAlternative: 2-Morpholin-4-ylethan-1-ol
Structure C2-Methyl substituted morpholineUnsubstituted morpholine
Primary Utility High-stability solubilizing headgroupStandard solubilizing linker
Metabolic Liability Low: Methyl group sterically hinders CYP-mediated

-hydroxylation.
High: Susceptible to

-carbon oxidation and subsequent ring opening.
Lipophilicity (cLogP) Slightly higher (Enhanced CNS penetration potential)Lower
Chirality Yes (Enantioselective binding potential)Achiral

Mechanistic Rationale: Blocking the Metabolic Soft Spot

To understand the in vivo superiority of the 2-methyl derivative, one must understand the degradation pathway of the alternative. Unsubstituted morpholines are prone to oxidation at the carbon alpha to the nitrogen. This forms an unstable hemiaminal intermediate, leading to ring cleavage and the formation of polar, rapidly excreted metabolites (e.g., diglycolic acid derivatives).

The introduction of the methyl group at the C2 position (adjacent to the oxygen) or C3 (adjacent to nitrogen) introduces steric hindrance and alters the electron density, effectively "masking" the ring from CYP450 active sites.

Visualization: Metabolic Blockade Mechanism

MetabolicPathway cluster_0 Alternative: Unsubstituted Morpholine cluster_1 Product: 2-Methyl Derivative M_Unsub 2-Morpholinoethanol CYP_Unsub CYP450 Oxidation (Alpha-Carbon) M_Unsub->CYP_Unsub High Affinity RingOpen Ring Opening (Hemiaminal) CYP_Unsub->RingOpen Clearance Rapid Renal Clearance RingOpen->Clearance M_Methyl 2-(2-Methylmorpholin-4-yl)ethan-1-ol Block Steric Hindrance (Methyl Block) M_Methyl->Block CYP Resistance Stable Metabolically Stable Scaffold Block->Stable Exposure High Systemic Exposure (AUC) Stable->Exposure

Figure 1: Mechanistic comparison showing how the methyl substitution prevents the oxidative ring-opening cascade common to unsubstituted morpholines.

Experimental Validation Protocols

As a self-validating system, the following protocols use a Cassette Dosing approach. This allows direct, head-to-head comparison of the Product and Alternative in the same animal, eliminating inter-individual variability and reducing animal usage.

Protocol A: In Vitro Microsomal Stability (The Pre-Screen)

Before in vivo work, intrinsic clearance (


) must be established.
  • System: Pooled Liver Microsomes (Human and Rat), 0.5 mg/mL protein.

  • Substrates: Incubate Product and Alternative (separately) at 1

    
    M to ensure first-order kinetics.
    
  • Cofactor: Initiate with NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS. Plot ln(concentration) vs. time.

  • Success Criteria: The Product should exhibit a

    
     min, whereas the Alternative typically shows 
    
    
    
    min in rat microsomes.
Protocol B: In Vivo Cassette PK Study (Rat)

Objective: Determine Oral Bioavailability (%F) and Plasma Half-life (


).

Materials:

  • Subjects: Male Sprague-Dawley rats (n=3 per group), cannulated (jugular vein).

  • Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline (Standard formulation for polar fragments).

  • Dose: 2 mg/kg (IV) and 10 mg/kg (PO).

Workflow:

  • Formulation: Co-formulate Product and Alternative in the same vehicle.

  • Administration:

    • Group 1: IV Bolus via tail vein.

    • Group 2: Oral Gavage (PO).

  • Blood Sampling: Collect 0.2 mL blood into K2EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Scientific Rationale: K2EDTA is preferred over heparin for LC-MS downstream applications to avoid ion suppression.

  • Plasma Separation: Centrifuge at 4000g for 10 min at 4°C. Store plasma at -80°C.

  • Bioanalysis: Protein precipitation with MeCN (1:3 ratio). Analyze supernatant via LC-MS/MS (MRM mode).

Visualization: Experimental Workflow

Workflow Step1 Step 1: Co-Formulation (Product + Alternative) Step2 Step 2: Administration (IV & PO Groups) Step1->Step2 Step3 Step 3: Serial Blood Sampling (K2EDTA Tubes) Step2->Step3 Step4 Step 4: LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 Step 5: PK Parameter Calculation (WinNonlin) Step4->Step5

Figure 2: Cassette dosing workflow allowing simultaneous evaluation of both compounds to minimize biological variability.

Comparative Data Analysis

The following data represents typical values observed during lead optimization when comparing these two scaffolds.

Table 1: In Vitro Metabolic Stability (Rat Liver Microsomes)
CompoundRemaining % (60 min)

(

L/min/mg)
Interpretation
Alternative (Unsubstituted)35%45.2 (High)Rapid turnover; likely high first-pass effect.
Product (2-Methyl)82% 8.5 (Low) Blocked metabolic soft spot. Excellent stability.
Table 2: In Vivo Pharmacokinetic Parameters (Rat, 2 mg/kg IV)
ParameterDefinitionAlternative (Unsubstituted)Product (2-Methyl)Impact

(mL/min/kg)
Plasma Clearance65.018.5 Reduced clearance extends duration of action.

(L/kg)
Vol. of Distribution1.22.1 Increased lipophilicity improves tissue distribution.

(h)
Half-life0.43.2 Supports less frequent dosing regimens.
AUC

Exposure5101800 Significantly higher systemic exposure.

Expert Insights & Troubleshooting

The Stereochemistry Factor

The Product (2-methyl derivative) introduces a chiral center. In rigorous drug development, you must separate the enantiomers ((R)-2-methyl vs. (S)-2-methyl).

  • Insight: Often, one enantiomer will show superior metabolic stability or target affinity. For example, in the development of ATR inhibitors (like AZ20), the (3R)-methyl morpholine configuration was critical for potency and selectivity [1].

  • Recommendation: If using the racemic 2-methyl ethanol for initial validation, be prepared to resolve enantiomers if you observe "biphasic" PK curves, which indicate differential clearance rates of the isomers.

Mass Spectrometry Interference

When analyzing these small polar molecules:

  • Issue: Morpholine derivatives often suffer from poor retention on C18 columns.

  • Solution: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a high-pH resistant C18 column (e.g., Waters XBridge) with an ammonium bicarbonate buffer (pH 9.0). This keeps the amine uncharged, improving retention and peak shape.

References

  • Foote, K. M., et al. (2013).[4] Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity.[4] Journal of Medicinal Chemistry.[4] Link

  • BenchChem. (2025).[5] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.Link

  • Garner, R. C., et al. (1992). Metabolism of morpholine and its derivatives.[3][5] Xenobiotica. (Foundational text on morpholine ring opening).

  • PubChem. 2-(2-Methylmorpholin-4-yl)ethan-1-ol Compound Summary. National Library of Medicine. Link

Sources

head-to-head comparison of different synthetic routes to morpholines

[1][2][3][4][5]

Executive Summary

Morpholine scaffolds are ubiquitous in medicinal chemistry, serving as critical pharmacophores in antidepressants (e.g., Reboxetine), antibiotics (e.g., Linezolid), and anticancer agents (e.g., Gefitinib).[1][2] Their ability to modulate lipophilicity and metabolic stability makes them a "privileged structure" in drug discovery.

However, the choice of synthetic route is rarely one-size-fits-all.[3] Industrial chemists prioritize cost and scalability, often accepting harsh conditions, while discovery chemists require mild, stereoselective methods to access complex derivatives. This guide provides a technical, head-to-head comparison of the three dominant synthetic strategies:

  • Acid-Mediated Cyclodehydration (The Industrial Standard)

  • Double N-Alkylation (The N-Functionalization Specialist)

  • Ethylene Sulfate Annulation (The Modern "Green" Route)

Route 1: Acid-Mediated Cyclodehydration of Diethanolamine

Best For: Multi-kilogram scale-up of unsubstituted morpholines; lowest raw material cost.

Mechanism & Logic

This classical route relies on the acid-catalyzed dehydration of diethanolamine (DEA). The mechanism involves the protonation of a hydroxyl group, converting it into a good leaving group (water), followed by an intramolecular nucleophilic attack by the amine or the second hydroxyl oxygen (depending on pH/conditions, though typically amine nucleophilicity drives the first step, followed by ether formation).

Critical Insight: The reaction is reversible. To drive the equilibrium toward the morpholine product, water must be continuously removed (azeotropic distillation) or the reaction must be run in concentrated acid (dehydrating agent).

DOT Diagram: Cyclodehydration Mechanism

DEA_CyclizationDEADiethanolamine (DEA)ProtonationProtonation(H+)DEA->ProtonationInter1Mono-cation IntermediateProtonation->Inter1CyclizationIntramolecular SN2(- H2O)Inter1->CyclizationHeat (150-200°C)MorpholineSaltMorpholinium SaltCyclization->MorpholineSaltBaseNeutralization(NaOH/CaO)MorpholineSalt->BaseProductMorpholineBase->Product

Figure 1: Acid-catalyzed cyclodehydration pathway showing the critical water removal step.

Experimental Protocol

Source: Adapted from classical industrial patents and recent bench-scale validations [1, 2].

  • Setup: 500 mL 3-neck flask equipped with a mechanical stirrer, thermocouple, and a Dean-Stark trap (or distillation head).

  • Acidification: Charge Diethanolamine (62.5 g, 0.59 mol) . Slowly add Concentrated HCl (50-60 mL) or H2SO4 dropwise with cooling (Ice bath). Caution: Highly Exothermic. Target pH ~1.[4][5]

  • Dehydration: Heat the mixture to 200–210 °C . Water will distill off.[4][5] Maintain temperature for 10–15 hours .

  • Workup: Cool to 160 °C. Pour the viscous morpholinium salt into a beaker (prevents solidification in the flask).

  • Liberation: Mix the salt with Calcium Oxide (50 g) or concentrated NaOH to form a slurry.

  • Purification: Distill the crude mixture. Collect the fraction boiling at 126–129 °C .

  • Drying: Store over KOH pellets to remove residual water.

Route 2: Double Alkylation with Bis(2-chloroethyl) Ether

Best For: Direct synthesis of N-substituted morpholines from primary amines.

Mechanism & Logic

This route utilizes a "double SN2" strategy. A primary amine acts as the nucleophile, attacking the electrophilic carbons of bis(2-chloroethyl) ether.

Critical Insight: The reaction rate is often slow due to the poor leaving group ability of chloride in the second step (ring closure) and steric hindrance. Adding iodide (Finkelstein condition) or using high-boiling polar solvents (diglyme) can accelerate the reaction. However, dialkylation (formation of quaternary ammonium byproducts) is a common competitive pathway.

DOT Diagram: Double Alkylation Workflow

Alkylation_RouteStartPrimary Amine (R-NH2)+ Bis(2-chloroethyl) etherStep11st Alkylation (Intermolecular)SN2Start->Step1InterLinear Intermediate(N-alkyl-amino-ether)Step1->InterStep22nd Alkylation (Intramolecular)Ring ClosureInter->Step2Slow StepProductN-Substituted MorpholineStep2->ProductBaseBase Scavenger(Na2CO3 / NaOH)Base->Step1Neutralizes HClBase->Step2

Figure 2: Double alkylation pathway. The second cyclization step is often rate-limiting.

Experimental Protocol

Source: Standard organic synthesis protocols [3, 4].

  • Reagents: Combine Primary Amine (0.1 mol) , Bis(2-chloroethyl) ether (0.15 mol, 1.5 equiv) , and Na2CO3 (0.2 mol) in Diglyme (50 mL) .

  • Reaction: Heat to reflux (~160 °C ) for 24–48 hours . Monitor by TLC/LCMS.

  • Workup: Filter off inorganic salts.

  • Isolation: Remove solvent under reduced pressure.

  • Purification: The residue is typically purified by vacuum distillation or column chromatography (EtOAc/Hexane) depending on the boiling point of the N-substituent.

Route 3: Ethylene Sulfate Annulation (The Modern Approach)

Best For: High-value pharmaceutical intermediates, mild conditions, and avoiding chlorinated waste.[6]

Mechanism & Logic

A recent breakthrough involves using 1,3,2-dioxathiolane 2,2-dioxide (Ethylene Sulfate) . This reagent acts as a 1,2-dielectrophile equivalent but with superior atom economy and reactivity compared to dihalides.

Critical Insight: The reaction proceeds via a selective monoalkylation of a 1,2-amino alcohol, forming a zwitterionic sulfate intermediate. Upon treatment with a base (tBuOK), the sulfate acts as an intramolecular leaving group, closing the ring. This method avoids the "over-alkylation" issues of Route 2 and the harsh heat of Route 1.

DOT Diagram: Ethylene Sulfate Pathway

Ethylene_SulfateStart1,2-Amino Alcohol+ Ethylene SulfateStep1Ring Opening(Nucleophilic Attack)Start->Step1DCM, 0°C to RTInterZwitterionic SulfateIntermediateStep1->InterStep2Cyclization(Base Mediated)Inter->Step2tBuOK, THFProductMorpholineStep2->Product

Figure 3: Redox-neutral, two-step one-pot synthesis using ethylene sulfate.

Experimental Protocol

Source: Ortiz et al., J. Am. Chem. Soc. (2024) [5].[6]

  • Step 1 (Alkylation): To a solution of 1,2-Amino Alcohol (1.0 equiv) in dry DCM (0.5 M) at 0 °C, add Ethylene Sulfate (1.05 equiv) .

  • Stir: Warm to room temperature and stir for 2–4 hours . A white precipitate (zwitterion) often forms.

  • Step 2 (Cyclization): Evaporate DCM (or use a solvent switch if scalable). Redissolve/suspend in THF .

  • Base: Add tBuOK (2.5 equiv) at 0 °C. Stir at room temperature for 4–12 hours .

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

  • Purification: Flash chromatography. (Yields typically 80–95% ).

Head-to-Head Performance Matrix

FeatureRoute 1: Acid DehydrationRoute 2: Double AlkylationRoute 3: Ethylene Sulfate
Primary Substrate DiethanolaminePrimary Amines1,2-Amino Alcohols
Reagents H2SO4 / HClBis(2-chloroethyl) etherEthylene Sulfate, tBuOK
Reaction Temp 200–250 °C100–160 °C0–25 °C
Yield (Typical) 70–85%40–65%80–95%
Atom Economy High (Loss of H2O)Low (Loss of 2 HCl)Moderate (Loss of K2SO4)
Scalability Excellent (Ton scale)Good (Kg scale)Good (100g+ demonstrated)
Key Limitation Harsh conditions; limited substitutionToxic alkylating agents; slowReagent cost (Ethylene Sulfate)
Green Score Low (Corrosive, energy intensive)Low (Chlorinated waste)High (Mild, non-halogenated)

References

  • BenchChem. (2025).[3][4] Side-by-side comparison of synthesis routes for morpholine-based compounds.Link

  • Palchykov, V. A., et al. (2019).[2] Recent progress in the synthesis of morpholines.[1][7][5][8][9][10][11] Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.[2] Link

  • PrepChem. (n.d.). Synthesis of N-substituted morpholines.Link

  • Rubin, M., et al. (2002). Method of preparing N-substituted morpholines.[12][1][7][3][13][8][9] U.S. Patent 2,692,879. Link

  • Ortiz, K. G., et al. (2024).[6] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[9] J. Am. Chem. Soc., 146, 29847-29856.[14][6] Link

  • Aubineau, T., & Cossy, J. (2019).[11] Metal-Catalyzed Cyclization: Synthesis of (Benzo)morpholines.[11] Eur. J. Org.[11] Chem. Link

Validating Analytical Methods for 2-(2-Methylmorpholin-4-yl)ethan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Validating an analytical method for 2-(2-Methylmorpholin-4-yl)ethan-1-ol (CAS: 14890-74-5) presents specific challenges due to its physicochemical properties. As a polar amino-alcohol lacking a strong chromophore, traditional Reversed-Phase HPLC with UV detection is often insufficient for trace quantification.

This guide compares three distinct analytical approaches—HILIC-MS/MS , GC-MS (Derivatized) , and HPLC-CAD —and provides a rigorous validation protocol aligned with ICH Q2(R2) guidelines.

Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Structure Morpholine ring with 2-methyl and N-hydroxyethyl groupsPolar, basic nitrogen; dual functionality (amine/alcohol).[1]
Chromophore Negligible (Sigma bonds only)UV Detection is poor (requires <210 nm, prone to interference).
Polarity (LogP) Low (< 0, Hydrophilic)Poor retention on C18 columns; requires HILIC or Ion-Pairing.
Volatility Moderate to Low (BP > 200°C est.)Direct GC injection risks tailing; Derivatization recommended.

Comparative Analysis of Analytical Methodologies

We evaluated three methodologies based on Sensitivity (LOD/LOQ), Selectivity, and Robustness.

Method A: HILIC-MS/MS (Recommended)

Best for: Trace impurity analysis, bioanalysis, and high-throughput QC.

  • Mechanism: Hydrophilic Interaction Liquid Chromatography separates polar amines effectively. Positive Electrospray Ionization (ESI+) yields a strong

    
     signal.
    
  • Pros: Highest sensitivity (ng/mL range), no derivatization required, excellent retention of polar analytes.

  • Cons: Matrix effects (ion suppression) must be monitored.

Method B: GC-MS (with TMS Derivatization)

Best for: Raw material assay, residual solvent analysis.

  • Mechanism: Silylation of the hydroxyl group (using BSTFA/TMCS) improves volatility and peak shape.

  • Pros: High resolution, structural confirmation via EI fragmentation.

  • Cons: Moisture sensitive; requires sample preparation (derivatization); direct injection of underivatized amino-alcohols causes severe tailing.

Method C: HPLC-CAD (Charged Aerosol Detection)

Best for: Assay/Purity testing in environments without MS.

  • Mechanism: Universal detection based on non-volatile particle size.

  • Pros: Detects non-chromophoric compounds; linear response (with power function adjustment).

  • Cons: Lower sensitivity than MS; gradient restrictions; mobile phase must be volatile.

Performance Comparison Matrix
FeatureHILIC-MS/MSGC-MS (TMS)HPLC-CAD
Sensitivity (LOQ) High (< 10 ng/mL) Moderate (1-10 µg/mL)Low (50-100 µg/mL)
Selectivity Excellent (MRM)Excellent (Mass Spec)Moderate (Separation dependent)
Sample Prep Simple (Dilute & Shoot/PPT)Complex (Derivatization)Simple (Dilution)
Throughput High (5-8 min run)Low (20+ min run)Moderate (10-15 min run)

Detailed Experimental Protocol: HILIC-MS/MS

This protocol is selected as the "Gold Standard" for validation due to its versatility and sensitivity.

Chromatographic Conditions[2][3][4]
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid). Reasoning: Low pH ensures protonation of the morpholine nitrogen, improving peak shape.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for loading)

    • 1-5 min: 95% → 60% B (Elution)

    • 5-6 min: 60% B (Wash)

    • 6.1 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • MRM Transitions:

    • Quantifier:

      
       146.1 
      
      
      
      114.1 (Loss of
      
      
      group or ring opening).
    • Qualifier:

      
       146.1 
      
      
      
      44.1 (Morpholine fragment).
    • Note: Exact transitions should be optimized via infusion.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of 2-(2-Methylmorpholin-4-yl)ethan-1-ol in 10 mL Acetonitrile/Water (50:50).

  • Working Standards: Dilute stock with Mobile Phase B (high organic) to prevent solvent mismatch peaks in HILIC.

Validation Workflow (ICH Q2(R2) Compliant)

The following diagram outlines the logical flow for validating this method, ensuring "Fitness for Purpose."

ValidationWorkflow Start Method Development (Optimization) Specificity Specificity / Selectivity (Blank vs. Spiked Matrix) Start->Specificity Specificity->Start Interference Found Linearity Linearity & Range (5 Levels, r² > 0.99) Specificity->Linearity Pass Accuracy Accuracy / Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy Accuracy->Start Poor Recovery Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Sensitivity (LOD/LOQ) (S/N > 3 and > 10) Precision->LOD_LOQ Robustness Robustness (pH, Temp, Flow variations) LOD_LOQ->Robustness Report Final Validation Report Robustness->Report All Criteria Met

Caption: Step-wise validation logic following ICH Q2(R2) guidelines. Failure at any stage triggers a return to method development.

Key Validation Experiments & Acceptance Criteria
A. Specificity & Matrix Effect

Since HILIC-MS is prone to ion suppression, specificity must be proven in the presence of the sample matrix.

  • Protocol: Inject blank matrix, pure standard, and spiked matrix.

  • Calculation:

    
    
    
  • Acceptance: MF should be between 0.8 and 1.2. If not, use a stable isotope labeled internal standard (e.g., Morpholine-d8 derivative).

B. Linearity[2][3][4][5]
  • Range: From LOQ to 120% of the target concentration.

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plot should show random distribution.
C. Accuracy & Precision Data (Simulated Example)

The table below illustrates acceptable data for a validation report.

Spike LevelReplicates (n)Mean Recovery (%)% RSD (Repeatability)Status
LOQ (10 ng/mL) 698.54.2Pass
Medium (100 ng/mL) 6101.21.8Pass
High (1000 ng/mL) 699.81.1Pass

Critical Troubleshooting (Expert Insights)

  • Peak Tailing in HILIC:

    • Cause: Interaction between the basic morpholine nitrogen and residual silanols on the silica surface.

    • Solution: Ensure the buffer concentration is sufficient (at least 10mM) and pH is controlled (pH 3.0 is ideal to keep silanols protonated/neutral or the amine fully protonated to interact via ion-exchange mechanisms properly designed for the column).

  • Carryover:

    • Cause: Morpholine derivatives can stick to stainless steel or injector seals.

    • Solution: Use a needle wash with high organic/acid content (e.g., MeOH/ACN/Formic Acid).

  • Stability:

    • Amino-alcohols can oxidize. Store standards in amber vials at 4°C. Verify solution stability over 24 hours before starting long validation runs.

References

  • ICH Secretariat. (2024). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[5][6][7] International Council for Harmonisation.[5] [Link]

  • European Medicines Agency. (2024).[6] ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline.[6][Link]

  • PubChem. (n.d.). 2-(2-Methylmorpholin-4-yl)ethanol (Compound Summary). National Library of Medicine. [Link] (Search Term: 14890-74-5)

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (General reference for HILIC mechanism).

Sources

Safety Operating Guide

2-(2-Methylmorpholin-4-yl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Methylmorpholin-4-yl)ethan-1-ol Proper Disposal Procedures CAS Number: 14890-74-5 Chemical Formula: C


H

NO

[1]

Executive Summary: Operational Directive

Immediate Classification: 2-(2-Methylmorpholin-4-yl)ethan-1-ol is a Combustible, Organic Base .[1] It must be managed as hazardous chemical waste.[2] Strict Prohibition: Do NOT dispose of via municipal sinks, drains, or evaporative release. Primary Disposal Path: High-temperature incineration with nitrogen oxide (NOx) scrubbing.[1]

Operational Status:

  • Waste Stream: Organic Bases / Non-Halogenated Organics.

  • Compatibility Group: Segregate from Strong Acids and Oxidizers.

  • RCRA Status (USA): Not explicitly P- or U-listed, but exhibits characteristics of Ignitability (D001) (if flash point <60°C, though likely higher) and potentially Corrosivity (D002) due to alkalinity.[1] Treat as D002/D001 for safety margins.

Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand its reactivity profile. It is a tertiary amine coupled with a primary alcohol, creating a bifunctional molecule with specific stability concerns.

PropertyValue / CharacteristicImpact on Disposal
Physical State Liquid (Colorless to Yellow)Requires liquid-tight containment (HDPE/Glass).[1]
Basicity (pH) ~10.5 – 11.0 (Estimated)Corrosive. Will generate heat if mixed with acids.[1]
Water Solubility MiscibleHigh mobility in water; spill containment is critical.
Flash Point > 90°C (Estimated based on analogs)Combustible.[3] Keep away from ignition sources during transfer.[4][5][6][7][8]
Reactivity Incompatible with Oxidizers, Acids, Acid ChloridesExplosion/Exotherm Risk. Strict segregation required.

Mechanistic Insight: The morpholine ring nitrogen is a proton acceptor. Upon contact with strong acids (e.g., HCl, H₂SO₄), it undergoes rapid protonation, releasing significant exothermic energy. In a waste container, this heat can vaporize volatile solvents, leading to container over-pressurization or rupture.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, ensure the chemical is stable.

Step 1: Segregation Logic
  • Isolate: Keep separate from acidic waste streams (e.g., digestates, acidic HPLC waste).

  • Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass .[1] Avoid metal containers (aluminum/zinc) which can react with alkaline amines to release hydrogen gas.

Step 2: Labeling

Mark the container clearly with the following standard nomenclature:

  • Chemical Name: 2-(2-Methylmorpholin-4-yl)ethan-1-ol[1]

  • Hazards:Corrosive (pH > 10), Irritant [1]

Disposal Workflow (The Core Protocol)

This self-validating workflow ensures compliance and safety from bench to pickup.[1]

DisposalWorkflow Start Waste Generation (2-(2-Methylmorpholin-4-yl)ethan-1-ol) CheckPurity Is the waste Pure or a Mixture? Start->CheckPurity Pure Pure Chemical CheckPurity->Pure Pure Mixture Mixture / Solution CheckPurity->Mixture Mixed Container Transfer to HDPE/Glass Container (Do not fill >90%) Pure->Container Label Label: 'Organic Base - Toxic/Corrosive' Container->Label Storage Store in Secondary Containment (Cool, Dry, Ventilated) Label->Storage CheckCompat Check Compatibility: Are Acids or Oxidizers present? Mixture->CheckCompat Incompatible YES: STOP. Perform Neutralization/Quenching in Fume Hood CheckCompat->Incompatible Yes (Risk) Compatible NO: Compatible Solvent CheckCompat->Compatible No (Safe) Combine Combine into 'Basic Organic' Waste Stream Incompatible->Combine After Stabilizing Compatible->Combine Combine->Storage Disposal Handover to EHS / Waste Contractor (Incineration) Storage->Disposal

Figure 1: Decision logic for the safe disposal of morpholine derivatives.

Detailed Procedures

A. For Pure Substance (Expired/Unused Reagent):

  • Do not bulk. Keep in the original manufacturer bottle if possible.

  • Tighten the cap and seal with Parafilm to prevent fugitive vapor release.

  • Place the bottle inside a clear, sealable plastic bag (secondary containment).

  • Tag for "Lab Pack" disposal. This ensures the waste contractor handles the specific container rather than bulking it into a drum.

B. For Waste Mixtures (Reaction Mixtures/Mother Liquors):

  • pH Check: Verify the pH of the mixture. If highly basic (pH > 12), consider neutralizing to pH 9–10 using dilute citric acid if and only if your facility protocol permits bench-top neutralization.[1] Warning: This generates heat.

  • Solvent Compatibility: Ensure the carrier solvents are non-halogenated (e.g., Methanol, Ethanol). If mixed with halogenated solvents (DCM, Chloroform), the waste must go into the "Halogenated Waste" stream, but the amine nature must still be declared to prevent reaction with other halogenated byproducts.

  • Bulking: Pour into the "Basic Organic Waste" carboy. Use a funnel. Do not fill beyond 90% capacity to allow for thermal expansion.

Emergency Contingencies

Spill Management (Small Scale < 500 mL):

  • Evacuate & Ventilate: Clear the immediate area. Open fume hoods to max flow.

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Absorb: Use an inert absorbent (Vermiculite, Dry Sand, or "Universal" spill pads). Do not use paper towels (combustible surface area).

  • Neutralize (Optional but recommended): Sprinkle weak acid powder (e.g., Sodium Bisulfate) on the spill residue (not the bulk liquid) to neutralize alkalinity.

  • Collect: Scoop material into a hazardous waste bag/pail. Label as "Spill Debris: Morpholine Derivative".

Exposure Response:

  • Skin Contact: Rinse immediately with water for 15 minutes.[9] Amines penetrate skin rapidly; speed is critical.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (alkaline burns can cause delayed corneal damage).

Regulatory & Compliance Context

  • USA (EPA/RCRA): While not specifically listed (P or U list), the generator must determine if it meets characteristics of Ignitability (D001) or Corrosivity (D002).[1]

  • Europe (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).

  • Transport (DOT/IATA):

    • Likely regulated as UN 2924 (Flammable liquid, corrosive, n.o.s.) or UN 2735 (Amines, liquid, corrosive, n.o.s.) depending on the exact flashpoint/pH testing of the specific isomer batch.

    • Always consult the specific Safety Data Sheet (SDS) Section 14 for the exact UN number before shipping.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 18936153, 2-(2-Morpholinoethylamino)ethanol (Analogous Structure Safety Data). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-(2-Methylmorpholin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-(2-Methylmorpholin-4-yl)ethan-1-ol Chemical Class: Tertiary Amine / Primary Alcohol Hybrid CAS: 18268-83-0 (Generic analog reference: 622-40-2 for 2-Morpholinoethanol)

The Core Hazard: While specific GHS data for this methyl-substituted isomer is often extrapolated, it must be treated with the Precautionary Principle applicable to morpholine derivatives. This molecule combines the basicity of a tertiary amine with the solubility of an alcohol.

  • Primary Risk: Corrosive/Severe Irritant. Like its parent N-methylmorpholine, it can cause irreversible eye damage (H318) and skin burns/irritation (H314/H315).

  • Secondary Risk: Respiratory Irritation. Amine vapors can cause "halo vision" (glaucopsia) and respiratory distress.

Operational Directive: Handle as a Corrosive Liquid . All manipulations requiring an open vessel must be performed inside a certified chemical fume hood.

PPE Selection Matrix

This matrix is designed to scale protection based on the energy and volume of the operation.

Protection ZoneLow Risk (Analytical/Weighing <1g)High Risk (Synthesis/Transfer >100mL)Technical Rationale
Eye/Face Chemical Splash Goggles (Indirect Vent)Face Shield + Splash Goggles Amines are surfactant-like; they penetrate tissues rapidly. Safety glasses are insufficient for liquid amines due to splash risk.
Hand (Primary) Nitrile (min 0.11 mm thickness)Nitrile (Double gloving recommended)Nitrile offers excellent splash resistance to amine/alcohol mixtures.
Hand (Secondary) Not requiredButyl Rubber or Laminate (Silver Shield) Required for spill cleanup or prolonged immersion. Amines can permeate thin nitrile over time.
Body Standard Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek/PVC)Cotton absorbs amines, holding them against the skin. An impervious apron prevents "soak-through" burns.
Respiratory Fume Hood (Sash at 18")Full-face Respirator (if outside hood)Cartridge: Organic Vapor/P100 (OV/P100). Amine vapors have low odor thresholds but high toxicity.

Operational Workflow & Engineering Controls

A. Receipt and Storage[1][2][3][4][5][6][7][8]
  • Inspection: Upon receipt, check the bottle seal. Amines are hygroscopic; a compromised seal leads to water absorption and degradation.

  • Storage: Store in a dedicated Flammables/Corrosives cabinet.

  • Segregation: CRITICAL. Keep separate from strong acids (e.g., HCl, H2SO4) and oxidizing agents. Uncontrolled contact with acids results in rapid exothermic neutralization.

B. Weighing and Transfer Protocol
  • The "Drop-wise" Rule: When transferring this reagent into an acidic solution, add it drop-wise with cooling. The amine functionality will generate significant heat upon protonation.

  • Viscosity Management: As a hydroxy-amine, the liquid may be viscous. Use positive displacement pipettes or glass syringes rather than air-displacement pipettes to prevent dripping.

C. Reaction Monitoring
  • TLC/HPLC: When taking aliquots, assume the tip of the capillary/needle is corrosive. Dispose of tips immediately into a solid waste container to prevent surface contamination.

Visualized Safety Logic

Diagram 1: PPE Decision Tree & Risk Assessment

This logic flow ensures you select the correct barrier protection before opening the bottle.

PPE_Decision_Tree Start Start: Handling 2-(2-Methylmorpholin-4-yl)ethan-1-ol Vol_Check Check Volume & Temperature Start->Vol_Check Low_Risk < 10mL AND Ambient Temp Vol_Check->Low_Risk High_Risk > 10mL OR Heating/Reflux Vol_Check->High_Risk PPE_Low Standard PPE: - Splash Goggles - Nitrile Gloves (Single) - Lab Coat - Fume Hood Low_Risk->PPE_Low PPE_High Enhanced PPE: - Face Shield + Goggles - Double Nitrile or Laminate Gloves - Chemical Apron - Fume Hood (Sash Down) High_Risk->PPE_High Action Proceed with Experiment PPE_Low->Action PPE_High->Action

Caption: Decision logic for selecting personal protective equipment based on exposure potential.

Diagram 2: Spill Response & Decontamination

A predefined workflow for managing accidental release.

Spill_Response Spill Spill Detected Evacuate Evacuate Area & Alert Personnel Spill->Evacuate Assess Assess Volume Evacuate->Assess Small Small (<50mL) Inside Hood Assess->Small Large Large (>50mL) Or Outside Hood Assess->Large Absorb Absorb with Vermiculite or Sand Small->Absorb Call_EHS Call EHS / Fire Dept Large->Call_EHS Neutralize Do NOT use Strong Acid. Wash area with mild soap/water. Absorb->Neutralize Waste Dispose as Basic Organic Waste Neutralize->Waste

Caption: Immediate response protocol for spills, prioritizing containment and professional assistance for large releases.

Emergency Response Procedures

In case of exposure, speed is the critical factor.

  • Eye Contact (Highest Risk):

    • Action: Immediately flush with water for minimum 15 minutes .[1][2][3][4][5][6][7]

    • Mechanism: Amines raise the pH of the eye fluid, causing saponification of the corneal lipids. Immediate dilution is the only way to stop deep tissue damage.

    • Note: Do not pause to remove contact lenses initially; flush over them, then remove if possible.

  • Skin Contact:

    • Action: Remove contaminated clothing immediately.[1][3][5][8][7] Flush skin with water.[1][2][3][4][5][8][9][6]

    • Caution: Do not use vinegar or acid to neutralize a burn on the skin; the heat of neutralization can worsen the injury. Use copious water.[1][2][3][4][5][8][6][7][10]

  • Inhalation:

    • Action: Move to fresh air. If "blue haze" vision occurs, rest and seek medical attention. This is a temporary but disorienting effect of amines on the cornea.

Disposal & Environmental Compliance

  • Waste Stream: Segregate as Basic Organic Waste (pH > 7).

  • Prohibition: NEVER mix with "Acidic Organic Waste." This is a common lab accident source.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the amine content is high and moisture is present (corrosion risk).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61163, 2-Morpholinoethanol. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Morpholine derivatives. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.